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  • Product: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
  • CAS: 1154235-68-3

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This guide details the technical profile, synthetic pathways, and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3), a critical intermediate in the synthesis of next-generation MCL-1 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic pathways, and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3), a critical intermediate in the synthesis of next-generation MCL-1 inhibitors , most notably AZD5991 .

High-Purity Pharmacophore for Macrocyclic MCL-1 Inhibitors[1]

Executive Summary

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a specialized aniline derivative characterized by a para-methylsulfonyl (mesyl) group and an ortho-methoxyethoxy ether chain. This specific substitution pattern is engineered to provide two critical functions in drug design:

  • Electronic Modulation: The electron-withdrawing sulfonyl group (

    
    ) at the 5-position modulates the nucleophilicity of the amine, optimizing it for subsequent coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling).
    
  • Solubility & Binding: The 2-methoxyethoxy tail (a PEG-1 unit) enhances aqueous solubility and often occupies solvent-exposed regions in protein binding pockets, a common strategy in the design of Bcl-2 family inhibitors (e.g., AZD5991) to improve pharmacokinetic profiles.

Chemical Profile & Identification

PropertySpecification
Chemical Name 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
CAS Number (Free Base) 1154235-68-3
CAS Number (HCl Salt) 1803612-27-2
Molecular Formula

Molecular Weight 245.30 g/mol
Structure Aniline core, 5-mesyl, 2-(2-methoxyethoxy)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~2.5 (Aniline nitrogen, lowered by sulfone)

Synthetic Methodology

The synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline typically follows a convergent SNAr (Nucleophilic Aromatic Substitution) – Reduction sequence. This route is preferred for its scalability and avoidance of genotoxic aniline intermediates until the final step.

Reaction Scheme (Graphviz)

SynthesisRoute SM 2-Fluoro-5-(methylsulfonyl) -1-nitrobenzene Intermediate Intermediate A: 2-(2-Methoxyethoxy)-5- (methylsulfonyl)-1-nitrobenzene SM->Intermediate Step 1: S_NAr 0-25°C, 2h Reagent1 2-Methoxyethanol (KOtBu / THF) Reagent1->Intermediate Product Target Product: 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Intermediate->Product Step 2: Hydrogenation rt, 4h Reagent2 H2, Pd/C (MeOH) Reagent2->Product

Caption: Two-step industrial synthesis route starting from fluoronitrobenzene precursor.

Detailed Protocol
Step 1: Etherification (SNAr)
  • Reagents: 2-Fluoro-5-(methylsulfonyl)-1-nitrobenzene (1.0 eq), 2-Methoxyethanol (1.2 eq), Potassium tert-butoxide (KOtBu) (1.5 eq).

  • Solvent: Tetrahydrofuran (THF) or DMF.

  • Procedure:

    • Charge 2-methoxyethanol and KOtBu into the reactor with THF at 0°C. Stir for 30 min to form the alkoxide.

    • Slowly add a solution of 2-Fluoro-5-(methylsulfonyl)-1-nitrobenzene in THF, maintaining temperature <10°C (Exothermic).

    • Warm to room temperature and stir for 2–4 hours. Monitor by HPLC for disappearance of fluoride starting material.

    • Quench: Pour into ice water. The nitro-intermediate often precipitates as a solid. Filter and wash with water.

    • Yield: Typically 85–95%.

Step 2: Nitro Reduction
  • Reagents: Intermediate A, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve Intermediate A in Methanol.

    • Add Pd/C catalyst under nitrogen atmosphere.

    • Purge with Hydrogen and stir at room temperature.

    • Monitor reaction progress (color change from yellow to colorless).

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate under reduced pressure.

    • Purification: Recrystallization from EtOAc/Heptane or conversion to HCl salt (CAS 1803612-27-2) using HCl/Dioxane for higher stability.

Application in Drug Development (AZD5991)

This aniline is a key building block for AZD5991 , a macrocyclic MCL-1 inhibitor designed to treat hematologic malignancies (AML, Multiple Myeloma).

Mechanism of Incorporation: In the total synthesis of AZD5991, this aniline moiety serves as the "right-hand" side of the macrocycle. It is typically coupled to a pyrazole-carboxylic acid core via an amide bond or coupled to a chloro-pyrimidine scaffold via a Buchwald-Hartwig reaction, depending on the specific convergent strategy employed.

MCL-1 Inhibitor Assembly Workflow

DrugAssembly Aniline 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline (The Linker) Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Aniline->Coupling Core Chloro-substituted Heteroaromatic Core (Scaffold) Core->Coupling Precursor Linear Precursor Coupling->Precursor Macro Macrocyclization Precursor->Macro API AZD5991 (MCL-1 Inhibitor) Macro->API

Caption: Integration of the aniline intermediate into the convergent synthesis of AZD5991.

Analytical Characterization Standards

To ensure "Self-Validating" protocols, the synthesized material must meet these criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.2–7.5 (m, 3H, Aromatic protons). Note: Look for the specific splitting pattern of 1,2,4-trisubstituted benzene.
      
    • 
       5.2 (br s, 2H, 
      
      
      
      ).
    • 
       4.1–4.2 (t, 2H, 
      
      
      
      ).
    • 
       3.6–3.7 (t, 2H, 
      
      
      
      ).
    • 
       3.3 (s, 3H, 
      
      
      
      ).
    • 
       3.1 (s, 3H, 
      
      
      
      ).
  • HPLC Purity: >98.0% (Area %).[1] Impurities from incomplete reduction (nitro-intermediate) must be <0.1%.

  • Mass Spectrometry (ESI+):

    
    .
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may oxidize slightly over time; the HCl salt (CAS 1803612-27-2) is preferred for long-term storage.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

References

  • AstraZeneca .[2][3][4] Macrocyclic MCL-1 Inhibitors and Methods of Use. WO2018041768. (Primary patent describing the synthesis of AZD5991 and related intermediates).

  • Scott, J. S., et al. (2018). "Discovery of AZD5991: A Potent and Selective Macrocyclic Inhibitor of Mcl-1 for the Treatment of Hematological Malignancies."[5][6] Journal of Medicinal Chemistry. (Describes the SAR leading to the selection of the methanesulfonyl-methoxyethoxy aniline fragment).

  • Accela ChemBio . Product Analysis: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. (Commercial specifications and CAS verification).

  • PubChem . Compound Summary for CAS 1154235-68-3.

Sources

Exploratory

An In-Depth Technical Guide to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of significant interest in medicinal chemistry. Due to its structural similarity to known pharmacological agents, this molecule presents a promising scaffold for the development of novel therapeutics. This document will detail its proposed synthesis, predicted chemical and physical properties, spectral characteristics, potential applications in drug discovery, and essential safety and handling protocols.

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the development of a wide array of pharmaceuticals, including treatments for cancer and cardiovascular diseases. The strategic placement of various substituents on the aniline ring enables the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. The incorporation of a methanesulfonyl group, in particular, has been shown to be a key feature in a number of successful therapeutic agents.

While 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is not a widely documented compound, its structural analogue, 5-(Ethylsulfonyl)-2-methoxyaniline, is recognized as an important pharmacophoric fragment in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapies.[1] This precedent strongly suggests that 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline holds considerable potential as a building block for novel kinase inhibitors and other targeted therapies. Aniline derivatives are crucial in the development of pharmaceuticals for a range of diseases.[2]

Physicochemical Properties: A Predictive Analysis

Given the absence of extensive experimental data for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, its core physicochemical properties can be predicted based on the known characteristics of structurally related anilines and sulfonyl-containing compounds. These predicted properties are essential for guiding its synthesis, purification, and formulation in a research and development setting.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C10H15NO4SBased on the chemical structure.
Molecular Weight 245.30 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMany substituted anilines are solids. For example, 2-Methoxy-5-(trifluoromethyl)aniline is a white to light yellow powder.[3]
Melting Point Expected to be in the range of 100-150 °CThe melting point will be influenced by the methanesulfonyl and methoxyethoxy groups. For comparison, 5-(Ethylsulfonyl)-2-methoxyaniline has a melting point of 134-135 °C.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The aniline moiety confers some polarity, while the aromatic ring and ether linkage increase lipophilicity. Aniline itself is slightly soluble in water.[4][5]
pKa The amino group is expected to be weakly basic, with a pKa around 3-4.The electron-withdrawing nature of the methanesulfonyl group will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ≈ 4.6). Substituents on the phenyl ring significantly alter the pKa of the amino group.[6][7]

Proposed Synthesis: A Strategic Approach

A plausible and efficient synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can be designed based on established methodologies for the preparation of substituted anilines. A key precedent is the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, which proceeds from a commercially available starting material in a multi-step process.[1] The following proposed synthetic route leverages similar principles.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 1-(2-methoxyethoxy)-4-methoxybenzene

  • To a stirred solution of 1-(2-methoxyethoxy)-4-methoxybenzene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product, 1-(2-methoxyethoxy)-4-methoxy-2-nitrobenzene, by filtration, wash with water, and dry.

Step 2: Sulfonylation of 1-(2-methoxyethoxy)-4-methoxy-2-nitrobenzene

  • The introduction of the sulfonyl group can be achieved through chlorosulfonation followed by reduction and methylation, or via nucleophilic aromatic substitution. A potential route involves the reaction with a sulfinating agent.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-substituted intermediate in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

  • Purify the product by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Start 1-(2-methoxyethoxy)-4-methoxybenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 1-(2-methoxyethoxy)-4-methoxy-2-nitrobenzene Nitration->Intermediate1 Sulfonylation Sulfonylation Intermediate1->Sulfonylation Intermediate2 Nitro-intermediate with sulfonyl group Sulfonylation->Intermediate2 Reduction Reduction (H2, Pd/C) Intermediate2->Reduction Product 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Reduction->Product

Caption: Proposed synthetic pathway for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Spectral Characteristics: A Predictive Analysis

The structural features of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline will give rise to a unique spectral fingerprint. The following are predicted spectral data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect distinct signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a doublet of doublets).

    • Methoxyethoxy Protons: The protons of the methoxyethoxy group will appear as characteristic multiplets in the upfield region (δ 3.5-4.5 ppm).

    • Methanesulfonyl Protons: A sharp singlet corresponding to the three methyl protons of the methanesulfonyl group will be observed around δ 3.0-3.5 ppm.

    • Amine Protons: A broad singlet for the -NH₂ protons will be present, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the six aromatic carbons will be observed in the range of δ 110-160 ppm. The carbons attached to the nitrogen, oxygen, and sulfonyl groups will have distinct chemical shifts.

    • Methoxyethoxy Carbons: The carbons of the methoxyethoxy group will resonate in the δ 55-75 ppm region.

    • Methanesulfonyl Carbon: The methyl carbon of the methanesulfonyl group will appear as a single peak around δ 40-45 ppm.

Mass Spectrometry (MS)

The mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxyethoxy side chain, the methanesulfonyl group, and potentially the elimination of SO₂.[8][9][10] The fragmentation of protonated sulfonamides often leads to the formation of dominant radical cations of the constituent amines.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=C Stretch (aromatic)1450-1600
S=O Stretch (sulfonyl)1300-1350 and 1140-1160
C-O-C Stretch (ether)1050-1150
C-N Stretch (amine)1250-1350

Potential Applications in Drug Discovery

The structural motifs within 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline suggest its significant potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology.

Kinase Inhibitors

Aniline derivatives are well-established as "hinge-binding" moieties that can occupy the ATP-binding site of various kinases.[2] The methanesulfonyl group can participate in key hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity. The 2-methoxyethoxy side chain can be modified to optimize solubility, cell permeability, and target engagement. Given the role of the related compound 5-(Ethylsulfonyl)-2-methoxyaniline as a VEGFR2 inhibitor, it is highly probable that derivatives of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline could also exhibit potent inhibitory activity against a range of therapeutically relevant kinases.[1]

Diagram of Aniline Scaffold in Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Aniline_Scaffold 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Aniline_Scaffold->Hinge H-Bonding Aniline_Scaffold->ATP_Pocket Occupies Pocket

Caption: Aniline scaffold interacting with a kinase active site.

Other Potential Therapeutic Areas

The versatility of the substituted aniline scaffold extends beyond kinase inhibition. Derivatives of this compound could be explored for their potential as:

  • Anti-inflammatory agents: The 4-(Methylsulfonyl)aniline pharmacophore is present in some non-steroidal anti-inflammatory agents.[11]

  • Antimicrobial agents: Certain substituted anilines have demonstrated antimicrobial properties.[12]

Safety and Handling

As with any novel chemical entity, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling substituted anilines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation. Aniline and its derivatives can be toxic by skin absorption and inhalation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline represents a promising, albeit under-explored, chemical scaffold with significant potential for the development of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests that its primary application may lie in the field of oncology. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to stimulate and guide future research efforts into this intriguing molecule. A thorough investigation of its synthesis, pharmacological activity, and toxicological profile is warranted to fully unlock its potential in drug discovery.

References

  • American Elements. (n.d.). 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline. Retrieved February 6, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-4-(methylsulfanyl)aniline in Medicinal Chemistry.
  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
  • BenchChem. (2025). Potential Research Areas for 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide for Drug Discovery Professionals.
  • Krystof, V., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 17(10), 11753-11768.
  • Li, H., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 1046-1055.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Summary for CID 6115. Retrieved February 6, 2026, from [Link].

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline.
  • Al-Ameri, D. M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1752-1768.
  • ResearchGate. (2010).
  • ResearchGate. (2023). Substituent effects on the physical properties and pKa of aniline.
  • Wikipedia. (n.d.). Aniline. Retrieved February 6, 2026, from [Link].

  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • PENTA. (2025).
  • U.S. Environmental Protection Agency. (1986). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs.
  • Zhang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(10), 1415–1423.
  • Zhang, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. The Journal of organic chemistry.
  • Zhou, L., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1247123.
  • Zuman, P., & Fijalek, Z. (2007). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 111(19), 3843-3850.
  • Doyle, M. P., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of visualized experiments : JoVE, (131), 56942.
  • ResearchGate. (2023).
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • ResearchGate. (2008). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • Sigma-Aldrich. (2025).

Sources

Foundational

A Technical Guide to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a highly functionalized aniline derivative of significant interest to the drug discovery and development secto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a highly functionalized aniline derivative of significant interest to the drug discovery and development sector. We will dissect its molecular structure, detailing the synergistic roles of its core functional groups—the aniline scaffold, the methanesulfonyl moiety, and the methoxyethoxy side chain. While a definitive published synthesis for this specific molecule is not widely available, this guide proposes a robust, multi-step synthetic pathway grounded in established chemical principles for analogous structures. Furthermore, we will present a predictive analysis of its spectral characteristics for compound verification. The primary focus will be on its application as a sophisticated building block in medicinal chemistry, particularly in the design of kinase inhibitors for therapeutic intervention. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates in their research programs.

Introduction: The Role of Substituted Anilines in Modern Drug Discovery

Aniline, a foundational aromatic amine, and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their structural versatility and their ability to engage with a wide array of biological targets.[1] However, the aniline core is not without its challenges. The metabolic oxidation of the aniline ring in the liver can lead to the formation of reactive, potentially toxic metabolites, posing a significant hurdle in drug development.[2] This has driven a strategic imperative to design aniline derivatives where specific substitutions can mitigate metabolic liabilities while enhancing target affinity and optimizing pharmacokinetic properties.

The strategic placement of electron-withdrawing groups and solubility-enhancing side chains is a cornerstone of this approach. The sulfone group (-SO₂R), in particular, has emerged as a critical pharmacophore in modern drug design.[3] It is a strong hydrogen bond acceptor and is often used as a nonclassical bioisostere for carbonyl groups, offering distinct electronic and geometric properties.[4] When combined with flexible, hydrophilic side chains, the resulting aniline scaffold becomes a powerful tool for creating next-generation therapeutics. 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS No. 1154235-68-3) exemplifies this design philosophy, offering a pre-functionalized, high-value intermediate for the synthesis of complex pharmaceutical agents.[5]

Molecular Structure and Physicochemical Properties

The structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is defined by a strategic arrangement of functional groups on an aniline ring, each contributing to its overall chemical character and potential for biological activity.

Key Structural Features:

  • Aniline Core: Provides a nucleophilic amino group (-NH₂) that serves as a primary attachment point for building larger molecular constructs through reactions like amide bond formation or N-arylation.

  • 5-Methanesulfonyl Group (-SO₂CH₃): As a potent electron-withdrawing group, it significantly lowers the pKa of the aniline nitrogen, modulating its reactivity. Its two oxygen atoms are excellent hydrogen bond acceptors, a crucial feature for anchoring a molecule within a protein's active site.[3][4]

  • 2-(2-methoxyethoxy) Group (-OCH₂CH₂OCH₃): This ether-containing side chain enhances the molecule's polarity and potential for hydrogen bonding, which can improve aqueous solubility and bioavailability. Its conformational flexibility can also be advantageous for achieving an optimal fit with a biological target.

These features combine to create a molecule with a unique profile, balancing electronic properties, solubility, and multiple points for molecular recognition.

PropertyValueSource
CAS Number 1154235-68-3[5]
Molecular Formula C₁₀H₁₅NO₄S[5]
Molecular Weight 245.29 g/mol [5]
Appearance Data Not Available[5]
Melting Point Data Not Available[5]
Boiling Point Data Not Available[5]
Solubility Data Not Available[5]

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is not prominently documented, a logical and efficient pathway can be proposed based on well-established methodologies for constructing similarly substituted anilines. The synthesis of the closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline, provides a validated template for this approach.[6] The proposed four-step synthesis emphasizes the strategic introduction of functional groups and culminates in the reduction of a nitro group to the target aniline, a common and reliable strategy in organic synthesis.

Synthesis_Pathway cluster_0 Proposed Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Start 4-Chloro-3-nitro-benzenesulfonyl chloride Intermediate1 1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene Start->Intermediate1 1. SNAr Reaction Reagents: 2-Methoxyethanol, NaH Solvent: THF Intermediate2 Sodium 4-(2-methoxyethoxy)-2-nitrophenylsulfinate Intermediate1->Intermediate2 2. Sulfinate Formation Reagents: Na2SO3, NaHCO3 Solvent: H2O/THF Intermediate3 4-(2-Methoxyethoxy)-1-(methylsulfonyl)-2-nitrobenzene Intermediate2->Intermediate3 3. S-Alkylation Reagents: Methyl Iodide (CH3I) Solvent: DMF Product 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Intermediate3->Product 4. Nitro Reduction Reagents: H2, Pd/C Solvent: Ethanol

Caption: Proposed four-step synthesis pathway for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Experimental Protocol: A Step-by-Step Guide

Rationale: The chosen pathway begins with a commercially available, appropriately substituted benzene ring. The sequence of reactions is critical: the nucleophilic aromatic substitution (SNAr) is performed first, followed by modification of the sulfonyl chloride, and finally, the nitro group is reduced. Performing the nitro reduction as the final step is crucial because the resulting aniline is highly reactive and could interfere with the preceding reactions.

Step 1: Synthesis of 1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene

  • To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF), add 2-methoxyethanol (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

  • Add a solution of 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq.) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of Sodium 4-(2-methoxyethoxy)-2-nitrophenylsulfinate

  • This step is adapted from the synthesis of a similar sulfinate.[6] Dissolve sodium sulfite (Na₂SO₃, 2.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in a mixture of water and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the product from Step 1 (1.0 eq.) portion-wise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the mixture to remove THF, and the resulting aqueous solution containing the sulfinate can be used directly in the next step or the product can be isolated if necessary.

Step 3: Synthesis of 4-(2-Methoxyethoxy)-1-(methylsulfonyl)-2-nitrobenzene

  • To the aqueous solution of the sodium sulfinate from Step 2, add a suitable organic solvent like DMF.

  • Add methyl iodide (CH₃I, 1.5 eq.) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours until the S-alkylation is complete.

  • Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the organic layers, dry, and concentrate. Purify the crude material via column chromatography to yield the desired methyl sulfone.

Step 4: Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

  • Dissolve the nitrobenzene derivative from Step 3 (1.0 eq.) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Analytical Characterization (Predictive)

Technique Predicted Observations
¹H NMR Aromatic Protons: Three distinct signals in the ~6.8-7.5 ppm range, likely exhibiting doublet and doublet of doublets splitting patterns. -NH₂ Protons: A broad singlet around 4.0-5.0 ppm. -SO₂CH₃ Protons: A sharp singlet for the three methyl protons around 3.0 ppm. -OCH₂CH₂OCH₃ Protons: Two distinct triplets for the two methylene groups (~3.7 and ~4.1 ppm) and a singlet for the terminal methyl group (~3.4 ppm).
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). -SO₂CH₃ Carbon: A signal around 45 ppm. -OCH₂CH₂OCH₃ Carbons: Signals for the two methylene carbons (~69 and ~71 ppm) and the terminal methyl carbon (~59 ppm).
Mass Spec. (ESI+) Expected protonated molecular ion [M+H]⁺ at m/z 246.08. Key fragmentation would likely involve the loss of the methoxyethoxy group (-75.05 Da).
IR Spectroscopy N-H Stretch: Two characteristic bands for the primary amine at ~3350-3450 cm⁻¹. S=O Stretch: Strong, sharp bands for the sulfone group at ~1300-1350 cm⁻¹ (asymmetric) and ~1120-1160 cm⁻¹ (symmetric). C-O Stretch: Strong band for the ether linkages at ~1050-1150 cm⁻¹.

Applications in Medicinal Chemistry

The true value of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline lies in its application as a key intermediate for synthesizing potent and selective therapeutic agents. Its structure is particularly relevant to the development of small-molecule kinase inhibitors.

A Key Building Block for Kinase Inhibitors

Many successful kinase inhibitors utilize a substituted aniline core. The aniline nitrogen acts as a crucial attachment point or "vector" to connect to other heterocyclic systems that occupy different pockets of the kinase active site. The compound 5-(ethylsulfonyl)-2-methoxyaniline, a close analog, is a known structural fragment in numerous compounds targeting a wide range of protein and receptor kinases, including VEGFR2, EGFR, and PDGFR.[6] These kinases are critical regulators of cell proliferation and angiogenesis (the formation of new blood vessels), processes that are hijacked by cancer cells to support tumor growth.[6] Inhibiting these pathways is a clinically validated strategy in oncology.[6]

Kinase_Inhibition cluster_0 Kinase ATP Binding Site cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region InhibitorCore Heterocyclic Core InhibitorCore->Hinge H-Bond AnilineLinker Aniline Linker (from title compound) SulfoneGroup Sulfone Group (-SO2CH3) SulfoneGroup->Hinge H-Bond Acceptor EtherSideChain Methoxyethoxy Side Chain EtherSideChain->SolventFront Solubility/ Conformation

Caption: Hypothetical binding mode of an inhibitor derived from the title compound in a kinase active site.

Structure-Activity Relationship (SAR) Implications

In an SAR campaign, each component of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can be systematically explored:

  • The Aniline Nitrogen: Serves as the key anchor point. It can be acylated or used in transition metal-catalyzed cross-coupling reactions to build out the rest of the inhibitor.

  • The Sulfone Group: Its role as a hydrogen bond acceptor is often critical for potency. The methyl group could be replaced with other small alkyl or even cyclopropyl groups to probe the local environment.

  • The Methoxyethoxy Side Chain: This is a key "tuning" element. The length and nature of this chain can be modified to optimize solubility, cell permeability, and metabolic stability, directly impacting the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is more than just a chemical compound; it is a product of rational design aimed at solving specific challenges in medicinal chemistry. Its trifecta of functional groups—a reactive aniline core, a potent hydrogen-bonding sulfone, and a solubility-enhancing ether side chain—makes it a highly valuable and versatile building block. While its primary application lies in the synthesis of kinase inhibitors for oncology, its unique structural attributes warrant its consideration in a broader range of therapeutic areas. The proposed synthetic pathway provides a practical and efficient route for its production, enabling researchers to incorporate this sophisticated intermediate into their discovery pipelines and accelerate the development of novel, life-saving medicines.

References

Sources

Exploratory

In-Depth Technical Guide: Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance in Medicinal Chemistry 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key structural motif in a variety o...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key structural motif in a variety of biologically active molecules, particularly as a precursor for potent enzyme inhibitors.[1][2][3] The molecule's architecture, featuring a methoxy group positioned ortho to the amine and a methanesulfonyl group para to the amine, is strategically designed. This arrangement allows the methoxy substituent to occupy a small hydrophobic pocket in target enzymes while the sulfone oxygen can act as a hydrogen bond acceptor.[2] This has made it a preferred building block in the development of kinase inhibitors, including those targeting VEGFR2, a key signaling molecule in angiogenesis.[1][2][3] Given its significance, a reliable and scalable synthesis is paramount for its application in drug discovery programs.

Core Synthetic Pathway: A Two-Step Approach

The synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is efficiently achieved through a two-step sequence starting from a substituted nitrobenzene. This pathway is advantageous due to the predictable reactivity of the starting materials and the high yields typically obtained.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Methoxyethoxy Sidechain

The synthesis commences with the nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halonitrobenzene derivative. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the sodium salt of 2-methoxyethanol.

Experimental Protocol:

  • Alkoxide Formation: In a reaction vessel under an inert atmosphere, sodium hydride is added portion-wise to a solution of 2-methoxyethanol in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The mixture is stirred at 0 °C to control the exothermic reaction and facilitate the formation of the sodium 2-methoxyethoxide.

  • Nucleophilic Substitution: A solution of the 2-halonitrobenzene precursor, for example, 2-chloro-5-nitrobenzenesulfonyl chloride, in DMF is then added dropwise to the alkoxide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is carefully quenched with water. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitro-intermediate.

Rationale for Experimental Choices:

  • Solvent: DMF is an ideal solvent for this reaction as it effectively solvates the ionic intermediate and has a high boiling point, allowing for a wide range of reaction temperatures if needed.

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the nucleophilic alkoxide.

  • Precursor: While various 2-halonitrobenzenes can be used, those with electron-withdrawing groups para to the leaving group, such as a sulfonyl chloride, are particularly reactive.[4][5]

Step 2: Reduction of the Nitro Group to the Aniline

The final step is the selective reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

  • Reaction Setup: The nitro-intermediate from the previous step is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the final product, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.[3]

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and robust catalyst for the reduction of aromatic nitro groups. It offers excellent selectivity, leaving other functional groups intact.

  • Solvent: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.

Data Presentation and Visualization

Table 1: Summary of Reaction Parameters
StepKey TransformationStarting MaterialKey ReagentsSolventTypical Yield
1Nucleophilic Aromatic Substitution2-Halonitrobenzene Derivative2-Methoxyethanol, Sodium HydrideDMF>85%
2Nitro Group ReductionSubstituted Nitrobenzene10% Pd/C, H₂Ethanol/Methanol>90%[3]
Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow Start 2-Halonitrobenzene Derivative Intermediate Nitro-Intermediate Start->Intermediate 1. 2-Methoxyethanol, NaH, DMF Product 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Intermediate->Product 2. H₂, Pd/C, EtOH

Caption: A high-level overview of the two-step synthesis.

Diagram 2: Logical Flow of Experimental Steps

Experimental_Flow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction a Prepare 2-methoxyethoxide solution b Add 2-halonitrobenzene derivative a->b c Monitor reaction by TLC b->c d Aqueous work-up and extraction c->d e Isolate nitro-intermediate d->e f Dissolve nitro-intermediate in EtOH e->f g Add Pd/C catalyst f->g h Hydrogenate under H₂ atmosphere g->h i Filter to remove catalyst h->i j Concentrate to obtain final product i->j

Caption: A detailed workflow for each synthetic step.

Scientific Integrity and Protocol Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Monitoring: TLC is a crucial tool for tracking the progress of both reactions. For the SNAr reaction, the disappearance of the starting 2-halonitrobenzene and the appearance of a new, typically more polar, product spot indicates a successful reaction. Similarly, in the reduction step, the consumption of the nitro-intermediate and the formation of the aniline product can be easily visualized.

  • Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Conclusion

This guide presents a streamlined and efficient synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. The described two-step pathway, involving a nucleophilic aromatic substitution followed by a catalytic hydrogenation, is a reliable method for obtaining this important pharmaceutical intermediate in high yield and purity. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully implement this synthesis in their laboratories.

References

  • Fierz-David, H. E., & Blangey, L. (1952).
  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Google Patents. (n.d.). US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles.
  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • He, L., et al. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.
  • Hentzen, N., et al. (2012). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 55(20), 8645–8656.
  • Li, J., et al. (2018). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • Slaninova, L., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 10, 1759–1764.
  • Wang, Y., et al. (2016). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Scientific Reports, 6, 28312.

Sources

Foundational

Comprehensive Characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: A Critical Intermediate in Kinase Inhibitor Synthesis

The following technical guide provides an in-depth characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib analogs.

CAS Number: 1154235-68-3 (Free Base) | Related CAS: 1803612-27-2 (Hydrochloride) Molecular Formula:


Molecular Weight:  245.29  g/mol 

Introduction & Pharmacological Context

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a highly specialized "right-hand side" aniline fragment used in the convergent synthesis of pharmaceutical agents targeting the Epidermal Growth Factor Receptor (EGFR). Specifically, it serves as the nucleophilic coupling partner for the pyrimidine core in the synthesis of Osimertinib (AZD9291) derivatives and related covalent inhibitors.

The compound features three distinct functional domains essential for structure-activity relationship (SAR) optimization:

  • Primary Aniline (

    
    ):  The nucleophilic handle for 
    
    
    
    coupling to the drug's heterocyclic core (typically a 2,4-dichloropyrimidine).
  • Methanesulfonyl Group (

    
    ):  An electron-withdrawing group at the 5-position that modulates the acidity of the NH proton in the final drug, influencing hydrogen bonding with the kinase hinge region (Met793).
    
  • 2-Methoxyethoxy Tail: A solubilizing ether chain at the 2-position that extends into the solvent-exposed region of the ATP-binding pocket, improving pharmacokinetic properties (solubility and metabolic stability).

Synthesis Pathway & Process Chemistry

The preparation of this aniline requires strict regio-control to ensure the ether chain and sulfone are correctly positioned relative to the amine. The industrial standard route utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Reaction Workflow

The synthesis begins with 2-fluoro-5-(methylsulfonyl)-1-nitrobenzene , utilizing the strong electron-withdrawing nature of the nitro and sulfone groups to facilitate fluoride displacement.

SynthesisPath SM 2-Fluoro-5-(methylsulfonyl)- 1-nitrobenzene (Starting Material) Inter Intermediate: 2-(2-Methoxyethoxy)-5- (methylsulfonyl)-1-nitrobenzene SM->Inter Step 1: SnAr Displacement (THF/DMF, 0-25°C) Reagent1 2-Methoxyethanol + t-BuOK (or NaH) Reagent1->Inter Product FINAL PRODUCT: 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Inter->Product Step 2: Nitro Reduction (MeOH/EtOH) Reagent2 H2 / Pd-C (or Fe / NH4Cl) Reagent2->Product

Figure 1: Synthetic route for the preparation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Critical Process Parameters (CPP):

  • Regioselectivity: The starting material must be the 2-fluoro isomer. Using the 4-fluoro isomer would yield the wrong regioisomer (4-alkoxy-3-sulfone), which is a common impurity.

  • Temperature Control: Step 1 is exothermic. Uncontrolled heating can lead to bis-alkylation or degradation of the sulfone.

  • Impurity Scavenging: Unreacted fluoride precursor is difficult to remove after reduction; it must be consumed quantitatively in Step 1.

Spectroscopic Profile & Data Interpretation

The following data represents the consensus spectroscopic signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the distinct splitting pattern of the 1,2,4-trisubstituted benzene ring and the ethylene glycol ether chain.

Solvent: DMSO-


 (Recommended for solubility and resolution of amine protons)
Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.45 dd (

Hz)
1HAr-H4 Meta to alkoxy, ortho to sulfone. Deshielded by

.
7.15 – 7.25 d (

Hz)
1HAr-H6 Ortho to amine, ortho to sulfone.
7.05 – 7.15 d (

Hz)
1HAr-H3 Ortho to alkoxy. Shielded by electron-donating oxygen.
5.10 – 5.40 br s2H

Exchangeable amine protons. Broadening indicates H-bonding.
4.15 – 4.25 t (

Hz)
2H

Methylene adjacent to phenoxy oxygen.
3.65 – 3.75 t (

Hz)
2H

Methylene adjacent to aliphatic methoxy.
3.32 s3H

Terminal methoxy group (often overlaps with

in DMSO).
3.05 – 3.10 s3H

Methyl sulfone. Characteristic sharp singlet.

Key Diagnostic Signals:

  • The methyl sulfone singlet (~3.1 ppm) confirms the oxidation state of the sulfur (sulfoxides would appear upfield ~2.7 ppm).

  • The aromatic coupling (

    
     Hz)  between H3 and H4 confirms the ortho relationship, validating the substitution pattern at positions 1 and 2.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • 246.1: Parent Ion.

    • 214.1: Loss of Methanol (

      
      ), typical for methoxyethyl ethers.
      
    • 167.0: Loss of Methylsulfonyl group (

      
      ), observed in high-energy collisions.
      
Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  Doublet at 
    
    
    
    and
    
    
    (Primary amine).
  • 
     Stretch:  Strong bands at 
    
    
    
    (asymmetric) and
    
    
    (symmetric) characteristic of sulfones.
  • 
     Stretch:  Strong band at 
    
    
    
    (Aryl alkyl ether).

Quality Control & Impurity Profiling

In drug development, the purity of this intermediate is critical as impurities can carry through to the final API (Active Pharmaceutical Ingredient).

Common Impurities
  • Nitro Precursor (Starting Material):

    • Detection: LC-MS (

      
      ), yellow color retention.
      
    • Impact: Competes in the next coupling step; potential mutagenic alert.

  • Bis-alkylation Byproduct:

    • Origin: Over-alkylation of the amine during synthesis if alkyl halides are used (less likely with

      
       route, but possible if using aniline alkylation).
      
  • Regioisomer (4-Sulfonyl isomer):

    • Origin: Impure fluoronitrobenzene starting material.

    • Detection: Splitting of aromatic peaks in

      
       NMR; different retention time in HPLC.
      
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

Experimental Protocol: Preparation for Analysis

Standard Operating Procedure for sample preparation to ensure reproducible spectral data.

For NMR Analysis:

  • Weigh approximately 5–10 mg of the solid aniline into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (preferred) or 
    
    
    
    .
    • Note: In

      
      , the amine protons may be broad or invisible due to exchange; DMSO is superior for full characterization.
      
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any insoluble particulates (salts) remain.

For LC-MS Analysis:

  • Prepare a

    
     stock solution in Acetonitrile/Water (1:1).
    
  • Dilute to

    
     with mobile phase A.
    
  • Inject

    
    .
    

References

  • AstraZeneca AB. (2013).[1] 2-(2,4,5-Substituted-anilino)pyrimidine Derivatives as EGFR Modulators Useful for Treating Cancer. WO2013014448A1.[1] Link

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249–8267. Link

  • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046-1061. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463138, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.Link

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. 5-Methanesulfonyl-2-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its analogs represent a class of compounds with significant interest in medicinal chemistry, particularly as intermediates in the synthesis of kinase inhibitors for oncology, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] The robust characterization of these molecules is a critical step in the drug development pipeline, ensuring purity, identity, and stability. Among the suite of analytical techniques employed for this purpose, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for providing detailed information about the molecular structure.

This guide offers a comprehensive analysis of the ¹H NMR spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. While an experimental spectrum for this specific compound is not publicly available, this guide will provide a detailed prediction and interpretation based on established NMR theory and data from closely related structures. This approach will empower researchers to confidently interpret the spectra of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a~3.10Singlet3H
H-b~3.45Singlet3H
H-c~3.80Triplet2H
H-d~4.20Triplet2H
H-e~4.50Broad Singlet2H
H-f~7.00Doublet1H
H-g~7.30Doublet of doublets1H
H-h~7.50Doublet1H

Structural Assignment and Interpretation

The structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with the proposed proton assignments is shown below. A detailed rationale for the predicted chemical shifts and multiplicities follows.

Caption: Molecular structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with proton labeling for ¹H NMR assignment.

The Methanesulfonyl Group (H-a)

The three protons of the methyl group in the methanesulfonyl (-SO₂CH₃) moiety are expected to appear as a sharp singlet (s) at approximately 3.10 ppm . The strong electron-withdrawing nature of the two oxygen atoms in the sulfonyl group significantly deshields these protons, causing them to resonate downfield compared to a simple methyl group attached to an aromatic ring. The absence of any adjacent protons results in a singlet multiplicity.

The 2-Methoxyethoxy Group (H-b, H-c, H-d)

The protons of the 2-methoxyethoxy side chain (-OCH₂CH₂OCH₃) will give rise to three distinct signals:

  • H-b: The three protons of the terminal methoxy group (-OCH₃) are predicted to be a singlet at around 3.45 ppm . This is a characteristic chemical shift for methoxy groups.[2]

  • H-c: The two protons of the methylene group adjacent to the terminal methoxy group (-CH₂OCH₃) are expected to appear as a triplet at approximately 3.80 ppm . These protons are deshielded by the adjacent oxygen atom. They are coupled to the two protons of the other methylene group (H-d), resulting in a triplet according to the n+1 rule (2+1=3).

  • H-d: The two protons of the methylene group attached to the aniline ring's oxygen atom (-OCH₂CH₂-) are predicted to resonate as a triplet at around 4.20 ppm . These protons are also deshielded by the neighboring oxygen atom and are coupled to the H-c protons, hence the triplet multiplicity.

The Aromatic Protons (H-f, H-g, H-h) and Amine Protons (H-e)

The aromatic region of the spectrum will display signals for the three protons on the substituted aniline ring. The position of these signals is influenced by the electronic effects of the three substituents: the amino group (-NH₂), the 2-methoxyethoxy group (-OCH₂CH₂OCH₃), and the methanesulfonyl group (-SO₂CH₃).

  • -NH₂ and -OCH₂CH₂OCH₃ groups: These are both electron-donating groups through resonance, which tends to shield the aromatic protons and shift their signals upfield (to lower ppm values).

  • -SO₂CH₃ group: This is a strong electron-withdrawing group, which deshields the aromatic protons and shifts their signals downfield (to higher ppm values).

The interplay of these effects leads to the following predicted assignments:

  • H-e: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet at approximately 4.50 ppm . The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The broadening is due to quadrupole effects of the nitrogen atom and potential chemical exchange.

  • H-f: This proton is ortho to the electron-donating 2-methoxyethoxy group and meta to the electron-withdrawing methanesulfonyl group. The strong shielding effect of the adjacent oxygen is expected to make this the most upfield of the aromatic protons, appearing as a doublet at around 7.00 ppm , coupled to H-g.

  • H-g: This proton is meta to the 2-methoxyethoxy group and ortho to the methanesulfonyl group. It is also coupled to both H-f and H-h. Therefore, it is predicted to be a doublet of doublets at approximately 7.30 ppm .

  • H-h: This proton is para to the 2-methoxyethoxy group and ortho to the methanesulfonyl group. The strong deshielding from the adjacent sulfonyl group will likely make this the most downfield aromatic proton, appearing as a doublet at around 7.50 ppm , coupled to H-g.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for regulatory submissions and internal decision-making, a standardized experimental protocol is essential. The following is a field-proven methodology for the analysis of small molecules like 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., >5 mg/mL). Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amine group.

  • Concentration: Prepare a solution of the analyte at a concentration of 5-10 mg/mL.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for a moderately concentrated sample.
Acquisition Time (AQ)~4 secondsTo ensure good resolution.
Relaxation Delay (D1)5 secondsTo allow for full relaxation of protons, important for accurate integration.
Spectral Width (SW)16 ppmTo encompass the full range of expected proton chemical shifts.
Temperature298 KStandard ambient temperature.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3 protons of the methanesulfonyl group).

The Role of NMR in a GxP Environment

In the pharmaceutical industry, analytical methods must be validated to ensure they are suitable for their intended purpose, a requirement under Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP), collectively known as GxP.[3] ¹H NMR is a powerful tool in this regulated environment for:

  • Identity Confirmation: The unique pattern of chemical shifts and coupling constants provides a "fingerprint" of the molecule, confirming its identity.

  • Purity Assessment: ¹H NMR can be used to detect and quantify impurities. Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a reference standard of the analyte itself.

  • Stability Studies: NMR can be used to monitor the degradation of a drug substance over time by observing the appearance of new signals corresponding to degradation products.

The validation of an NMR method for GxP purposes typically involves demonstrating its specificity, linearity, accuracy, precision, and robustness.[4]

Conclusion

This in-depth technical guide provides a comprehensive predicted ¹H NMR analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a molecule of significant interest in drug discovery. By understanding the principles behind the predicted chemical shifts and multiplicities, and by following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the structural elucidation and quality control of this and related compounds. The application of NMR within a GxP framework further underscores its critical role in ensuring the safety and efficacy of new pharmaceutical products.

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Foundational

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of significant interest in medicinal chemistry and drug development. While this guide is based on a detailed spectral prediction due to the absence of publicly available experimental data, it serves as a robust framework for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this and structurally related molecules. The principles, experimental protocols, and in-depth spectral interpretation detailed herein are grounded in established NMR theory and empirical data from analogous structures, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Significance of Structural Elucidation

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its analogs are important scaffolds in the development of various therapeutic agents. For instance, the structurally related compound 5-(ethylsulfonyl)-2-methoxyaniline is a key starting material for numerous compounds with biological activities, including antitumor agents.[1] Given the critical role of molecular structure in determining pharmacological activity, unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, offering a predictive framework that can be readily applied to experimental data.

Foundational Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful technique for determining the number and chemical environment of carbon atoms in a molecule. The ¹³C nucleus, although having a low natural abundance (about 1.1%), possesses a nuclear spin that can be excited by radiofrequency radiation in the presence of a strong magnetic field.[2] The precise resonance frequency, or chemical shift (δ), of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.

A typical ¹³C NMR spectrum displays a series of peaks along a chemical shift axis, with each peak corresponding to a unique carbon atom in the molecule. The chemical shift is reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[3] The broad range of chemical shifts in ¹³C NMR, typically from 0 to 220 ppm, allows for excellent signal dispersion, often enabling the resolution of every carbon atom in a small to medium-sized molecule.[4]

Predicted ¹³C NMR Spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

The chemical structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is presented below with a systematic numbering of the carbon atoms for the purpose of spectral assignment.

Caption: Molecular structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with numbered carbons.

Detailed Spectral Assignments

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for analogous functional groups and take into account the electronic effects of the substituents on the aromatic ring.[3][4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 ~147Aromatic carbon attached to the electron-donating amino group. The lone pair of electrons on the nitrogen atom increases the electron density at the ortho and para positions, causing a shielding effect. However, this carbon is also ipso to the amino group, which can have a deshielding effect. The net effect is a downfield shift.
C2 ~115Aromatic carbon ortho to the amino group and meta to the sulfone group. The strong electron-donating resonance effect of the amino group significantly shields this position.
C3 ~128Aromatic carbon meta to both the amino and methoxyethoxy groups, and ortho to the sulfone group. The electron-withdrawing nature of the sulfone group will have a deshielding effect.
C4 ~118Aromatic carbon para to the amino group and meta to the methoxyethoxy group. The electron-donating resonance effect of the amino group will cause shielding at this position.
C5 ~135Aromatic carbon ipso to the strongly electron-withdrawing sulfone group. This carbon is expected to be significantly deshielded and appear at a downfield chemical shift.
C6 ~150Aromatic carbon attached to the electron-donating methoxyethoxy group. The oxygen atom's lone pairs donate electron density to the aromatic ring through resonance, causing a deshielding of the ipso-carbon.
C7 ~68-72Aliphatic carbon of the ethoxy group attached to the aromatic oxygen. The electronegative oxygen atom causes a downfield shift into the typical range for ethers.[3]
C8 ~70-75Aliphatic carbon of the methoxyethoxy group adjacent to the ether oxygen. Similar to C7, it is deshielded by the neighboring oxygen atom.
C9 ~59Methyl carbon of the methoxy group. This is a typical chemical shift for a methoxy carbon attached to an aliphatic chain.[6]
C10 ~45Methyl carbon of the methanesulfonyl group. The strong electron-withdrawing effect of the two sulfone oxygens deshields this carbon.

Experimental Protocol for ¹³C NMR Acquisition

A self-validating experimental protocol is crucial for obtaining a high-quality ¹³C NMR spectrum. The following steps provide a robust methodology for the analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.[7] The use of a deuterated solvent is important for the spectrometer's field-frequency lock.[8]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended.[7][9] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of ¹³C.

  • Filtration: To ensure a homogeneous magnetic field, it is essential to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can also be used for calibration.[9]

G cluster_workflow NMR Sample Preparation Workflow A Weigh 10-50 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter Solution into NMR Tube B->C D Cap and Invert to Mix C->D E Insert into Spectrometer D->E

Caption: A streamlined workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended SettingRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster repetition rates.
Acquisition Time (AQ) 1-2 secondsDetermines the resolution of the spectrum.
Relaxation Delay (D1) 2-5 secondsAllows for the relaxation of the carbon nuclei between scans. For quantitative analysis, a much longer delay would be necessary.[10]
Number of Scans (NS) 1024 or higherDue to the low sensitivity of ¹³C NMR, a large number of scans are typically required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmThis range covers the vast majority of carbon chemical shifts in organic molecules.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. The detailed assignment of the predicted chemical shifts, grounded in fundamental NMR principles and empirical data, offers a valuable resource for researchers working with this compound. The provided experimental protocol outlines a robust methodology for acquiring a high-quality spectrum, ensuring the integrity of the analytical data. By leveraging the insights within this guide, scientists and drug development professionals can confidently utilize ¹³C NMR for the structural elucidation and purity assessment of this important class of molecules.

References

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Exploratory

A Deep Dive into the Mass Spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of interest in pharmaceutical and chemical research. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules. We will explore the theoretical underpinnings of its fragmentation patterns, present a predicted mass spectrum, and provide a detailed experimental protocol for its acquisition.

Introduction: The Significance of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, with a molecular formula of C₁₀H₁₅NO₄S and a molecular weight of 245.29, is a valuable research chemical.[1] Its structural motifs, including a sulfonamide-like moiety and a substituted aniline, are found in numerous biologically active compounds.[2] A thorough understanding of its mass spectral behavior is crucial for its unambiguous identification in complex matrices and for quality control during synthesis. Mass spectrometry is a powerful analytical technique that provides detailed information about a compound's molecular weight and structure through the analysis of its fragmentation patterns.[3]

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•) at m/z 245. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways

The structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline offers several potential sites for fragmentation. The primary cleavage events are expected to occur at the C-S bond of the sulfonyl group, the ether linkages, and the bonds adjacent to the aromatic ring.

Path A: Cleavage of the Methanesulfonyl Group

A prominent fragmentation pathway for sulfonamides involves the cleavage of the C-S bond.[9] This would result in the loss of a methyl radical (•CH₃) or a methanesulfonyl radical (•SO₂CH₃).

  • Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 230.

  • Loss of a methanesulfonyl radical (•SO₂CH₃): This would generate a significant ion at m/z 166.

Path B: Cleavage of the Methoxyethoxy Side Chain

The ether side chain is another likely site for fragmentation. Cleavage can occur at several points along this chain.

  • Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a stable oxonium ion. For instance, the loss of a •CH₂OCH₃ radical would result in a fragment at m/z 186.

  • Cleavage of the ether bond: The C-O bond can also cleave, leading to the loss of the entire methoxyethoxy group as a radical, resulting in an ion at m/z 154.

Path C: Fragmentation of the Aniline Moiety

Aniline and its derivatives exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules.[10][11]

  • Loss of HCN: A common fragmentation for anilines is the loss of hydrogen cyanide (HCN), which would result in a fragment from the aniline core.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can serve as a fingerprint for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and their proposed structures.

m/zProposed Fragment StructureFragmentation Pathway
245[M]⁺•Molecular Ion
230[M - CH₃]⁺Loss of a methyl radical from the sulfonyl group
186[M - CH₂OCH₃]⁺Alpha-cleavage of the ether side chain
166[M - SO₂CH₃]⁺Loss of the methanesulfonyl radical
154[M - OCH₂CH₂OCH₃]⁺Cleavage of the ether bond
Visualization of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

fragmentation M [C₁₀H₁₅NO₄S]⁺• m/z = 245 (Molecular Ion) F230 [C₉H₁₂NO₄S]⁺ m/z = 230 M->F230 - •CH₃ F186 [C₈H₁₀NO₃S]⁺ m/z = 186 M->F186 - •CH₂OCH₃ F166 [C₉H₁₂NO₂]⁺ m/z = 166 M->F166 - •SO₂CH₃ F154 [C₇H₈NO₂S]⁺ m/z = 154 M->F154 - •OCH₂CH₂OCH₃

Caption: Predicted major fragmentation pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline under electron ionization.

Experimental Protocol for Mass Spectrum Acquisition

To obtain an experimental mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system can be employed.[12][13] Given the compound's likely polarity, LC-MS with electrospray ionization (ESI) in positive ion mode is a suitable choice.[4][5]

Sample Preparation
  • Dissolution: Prepare a stock solution of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.[3]

  • Acidification (Optional): To promote protonation and enhance the signal in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final sample solution.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following are recommended starting parameters for an LC-MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidCommon aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic mobile phase for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.A gradient elution is often necessary for good peak shape and resolution.
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC-MS.
Injection Volume 1 - 5 µLStandard injection volume to avoid column overloading.
Ionization Mode Positive Electrospray Ionization (ESI+)Sulfonamides and anilines generally show good ionization efficiency in positive mode.[4]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass analyzers provide accurate mass measurements for formula determination.
Scan Range m/z 50 - 500To cover the molecular ion and expected fragment ions.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information.
Data Analysis and Interpretation
  • Identify the Molecular Ion: Look for the peak corresponding to the protonated molecule [M+H]⁺ at m/z 246.

  • Analyze the Fragmentation Pattern: In the MS/MS spectrum, identify the major fragment ions and compare them to the predicted fragmentation pathways.

  • Confirm Elemental Composition: Utilize the high-resolution mass data to confirm the elemental composition of the parent and fragment ions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for acquiring and interpreting the mass spectrum of the target compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Compound (1 mg/mL) Dilute Dilute to Working Concentration (1-10 µg/mL) Dissolve->Dilute Acidify Acidify (Optional) (0.1% Formic Acid) Dilute->Acidify Inject Inject Sample into LC-MS Acidify->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (High Resolution MS) Ionize->Detect Fragment Tandem MS (MS/MS) (Collision-Induced Dissociation) Detect->Fragment Identify_M Identify [M+H]⁺ Fragment->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm_Comp Confirm Elemental Composition Analyze_Frag->Confirm_Comp

Caption: General workflow for the acquisition and analysis of the mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the mass spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. By leveraging established principles of mass spectrometry, we have predicted the key fragmentation pathways and major fragment ions. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data for this compound. A thorough analysis of the mass spectrum is an indispensable step in the characterization of this and other related molecules, ensuring their identity, purity, and suitability for further research and development.

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Foundational

FT-IR spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This compound belongs to a class of polysubstituted anilines that are significant pharmacophoric fragments in the development of novel therapeutics, particularly as inhibitors of key protein kinases like VEGFR2 involved in angiogenesis.[1] Understanding the vibrational spectroscopy of this molecule is crucial for its identification, quality control, and structural elucidation in research and drug development settings. This document details the theoretical basis for its spectral features, a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), a thorough interpretation of the resulting spectrum, and the causal reasoning behind each analytical step.

Introduction: The Pharmacological Significance of the Anilinosulfonamide Scaffold

The molecular architecture of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is of significant interest to the medicinal chemistry community. Its core structure, a substituted aniline, is a foundational element in a multitude of biologically active agents. Specifically, the 5-(alkylsulfonyl)-2-alkoxyaniline motif is a validated pharmacophore found in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels.[1] By impeding this process, VEGFR2 inhibitors play a critical role in cancer therapy, slowing or halting tumor growth.[1]

Given its importance as a building block for such high-value pharmaceutical agents, the ability to unequivocally identify and characterize 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose, providing a unique molecular "fingerprint" based on the vibrational modes of its constituent functional groups.

Molecular Structure and Key Vibrational Moieties

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its primary functional groups, each of which will exhibit characteristic absorption bands.

Caption: Molecular structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with key functional groups highlighted.

The molecule comprises four critical regions for FT-IR analysis:

  • Primary Aromatic Amine (-NH₂): The amine group attached to the benzene ring.

  • Methanesulfonyl Group (-SO₂CH₃): A sulfone moiety, which is a strong electron-withdrawing group.

  • Phenyl Alkyl Ether (-O-CH₂-CH₂-O-CH₃): An ether linkage connecting the aromatic ring to a methoxyethyl side chain.

  • Substituted Aromatic Ring: The central benzene ring with a specific substitution pattern influencing C-H and C=C vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

For a solid powder sample like 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[2][3] It requires minimal sample preparation, is non-destructive, and ensures excellent sample-to-crystal contact for high-quality, reproducible spectra.[3][4]

Causality Behind the ATR Method

The ATR technique relies on the principle of total internal reflection.[2][5] An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample.[2][5] The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, attenuating the evanescent wave. The detector then measures this attenuated light. This approach avoids the complexities of preparing KBr pellets and is less sensitive to sample thickness than traditional transmission methods.[5]

cluster_0 Sample Preparation & Setup cluster_1 Data Acquisition cluster_2 Post-Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Clean crystal, anvil down) A->B C Place Small Amount of Solid Sample on Crystal Center B->C D Apply Pressure with Anvil (Ensure good contact) C->D E Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) D->E F Perform ATR Correction (Software algorithm) E->F G Identify & Assign Peaks (Correlate with functional groups) F->G

Sources

Exploratory

Solubility of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

CAS Number: 1154235-68-3 Formula: C₁₀H₁₅NO₄S Molecular Weight: 245.29 g/mol [1][2]

Part 1: Executive Summary

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a critical pharmacophore intermediate, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1][2] Its structural design incorporates two strategic functional groups: a methanesulfonyl (mesyl) moiety at the C5 position for hydrogen bond acceptance and metabolic stability, and a 2-methoxyethoxy chain at the C2 position.[3]

The latter is a "solubilizing tail" designed to lower the lipophilicity (LogP) compared to simple methoxy analogs, thereby improving the aqueous solubility and oral bioavailability of the final drug substance.[3] Understanding the solubility landscape of this intermediate is vital for optimizing nucleophilic aromatic substitution (SₙAr) reactions and purification crystallization steps.[2][3]

Part 2: Physicochemical Profile

The solubility behavior of this compound is dictated by the interplay between the basic aniline, the polar sulfone, and the flexible ether chain.[3]

PropertyValue / CharacteristicTechnical Insight
Physical State Solid (Powder)Typically off-white to pale yellow; color darkens upon oxidation.[1][2]
Melting Point ~100–105 °C (Predicted*)Based on structural analog 5-(ethylsulfonyl)-2-methoxyaniline (mp 103°C).[1][2][3]
pKa (Aniline) ~2.8 – 3.2 (Estimated)The electron-withdrawing sulfone group (meta) significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline (4.6), making it less basic.[1][2][3]
LogP ~0.8 – 1.2The hydrophilic methoxyethoxy chain and sulfone group reduce lipophilicity, making it more soluble in polar media than standard anilines.[1]
H-Bond Donors 2 (Aniline -NH₂)Critical for crystal lattice energy; disruption by protic solvents enhances solubility.[1][2]
H-Bond Acceptors 5 (Sulfone O₂, Ether O₂, N)High acceptor count drives solubility in H-bond donating solvents (e.g., Alcohols, Water).[1][2][3]

Part 3: Solubility Landscape

Aqueous Solubility & pH Dependence

The compound exhibits a pH-dependent solubility profile .[1][2]

  • pH < 2 (Acidic): High solubility.[2][3] The aniline nitrogen protonates (–NH₃⁺), forming a highly soluble salt.[2][3]

  • pH 4–8 (Neutral): Low to Moderate solubility.[2][3] The molecule exists in its neutral, uncharged form.[3] The methoxyethoxy chain provides some intrinsic water solubility, preventing complete precipitation often seen with hydrophobic anilines.[3]

  • pH > 10 (Basic): Low solubility.[2][3] Remains neutral; no acidic protons to ionize.[2]

Organic Solvent Compatibility

Researchers should categorize solvents based on their interaction with the sulfone and ether motifs.[2]

Solvent ClassSolubilityApplication Context
Polar Aprotic (DMSO, DMF, DMAc)Very High (>100 mg/mL)Ideal for SₙAr coupling reactions.[1][2][3] Hard to remove; avoid for final crystallization.[2]
Polar Protic (Methanol, Ethanol)High (>50 mg/mL)Primary Crystallization Solvents. High solubility at boiling; moderate at RT.[1][2][3]
Chlorinated (DCM, Chloroform)High Good for extraction/workup.[1][2][3]
Esters/Ketones (Ethyl Acetate, Acetone)Moderate Good anti-solvents or co-solvents.[1][2][3]
Non-Polar (Heptane, Hexane, Toluene)Low / Insoluble Ideal Anti-Solvents. Use to force precipitation from alcoholic solutions.[1][3]

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Do not rely on visual estimation.[1][2][3] Use this self-validating protocol to generate quantitative data.

  • Preparation: Weigh 10 mg of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer).[2][3]

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Verification:

    • If fully dissolved: Solubility is >10 mg/mL.[2][3] Repeat with higher mass.

    • If solid remains:[1][2][3] Centrifuge at 10,000 rpm for 5 mins.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[2][3]

    • Calculation: Compare peak area to a standard curve of the compound in DMSO.

Protocol B: Recrystallization Screening

Objective: Purify the intermediate from reaction byproducts.

  • Dissolution: Dissolve crude solid in Methanol (5 mL/g) at reflux (65°C). The solution should be clear.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.[2]

  • Anti-Solvent Addition: Slowly add Water or Heptane dropwise to the hot solution until a persistent turbidity (cloud point) is observed.[2][3]

  • Cooling: Allow the mixture to cool slowly to Room Temperature (25°C) over 2 hours, then to 0–4°C.

  • Validation: Filter the crystals. If the mother liquor is dark and crystals are off-white, purification was successful.

Part 5: Visualization of Solubility Logic

The following diagram illustrates the structural logic dictating the solubility and the decision tree for solvent selection.

SolubilityLogic Compound 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Sulfone 5-Methanesulfonyl (Polar EWG) Compound->Sulfone Ether 2-Methoxyethoxy (Solubilizing Tail) Compound->Ether Aniline Aniline NH2 (Ionizable Base) Compound->Aniline Polarity Increases Polarity (Lowers LogP) Sulfone->Polarity H_Bonding H-Bond Acceptor (Soluble in Alcohols) Ether->H_Bonding pH_Switch pH < 3: Ionized (Water Soluble) Aniline->pH_Switch DMSO DMSO/DMF (Reaction Solvent) Polarity->DMSO High Sol. MeOH MeOH/EtOH (Crystallization) H_Bonding->MeOH High Sol. Acid Acidic Buffer (Dissolution) pH_Switch->Acid High Sol.

Caption: Structural decomposition of solubility drivers. The sulfone and ether groups drive organic solubility, while the aniline provides a pH-dependent solubility switch.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-(ethylsulfonyl)-2-methoxyaniline (Analogous Structure).[1][2] Retrieved from [Link][2][3]

  • Romagnoli, R., et al. (2013).[2][3] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxy-phenylsulfonyl)-5-aryl thiophenes." Bioorganic & Medicinal Chemistry Letters. (Context on sulfone aniline solubility). Retrieved from [Link]

  • Bayer Pharma AG. Patent EP1091935A2: Method for preparing 2-nitro-5-(phenylthio)-anilines.[1][2] (Process chemistry of related sulfone/thioether anilines). Retrieved from

Sources

Foundational

An In-depth Technical Guide to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: A Key Building Block for Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a researc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a research chemical with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles and data from analogous compounds, this document will explore its physicochemical properties, a plausible synthetic route, its likely applications as a crucial intermediate, and essential safety considerations.

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules.[1] Their prevalence in approved drugs and clinical candidates underscores their value as key building blocks. The specific substitution pattern of anilines can profoundly influence their pharmacokinetic and pharmacodynamic properties, making them attractive starting points for targeted drug design.

While direct literature on 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is emerging, its structural similarity to compounds like 5-(ethylsulfonyl)-2-methoxyaniline suggests its significant potential as a precursor for potent enzyme inhibitors, particularly in the realm of oncology.[2] The methanesulfonyl group, a bioisostere for other functionalities, and the methoxyethoxy side chain can modulate solubility, cell permeability, and target engagement.[3]

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key computed and available data for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its hydrochloride salt.

PropertyValueSource
Chemical Name 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline-
CAS Number 1196155-43-3-
Molecular Formula C10H15NO4SDana Bioscience
Molecular Weight 245.30 g/mol Dana Bioscience
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have moderate solubility in organic solventsInferred
Storage Store in a cool, dry, and well-ventilated areaGeneral Chemical Safety

Note: Some properties are inferred based on the general characteristics of similar aromatic amines and sulfones.

Synthetic Pathway: A Proposed Route

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Methoxyethoxy)-5-methanesulfonyl-1-nitrobenzene (Intermediate A)

  • Reaction Setup: To a solution of 1-chloro-4-methanesulfonyl-2-nitrobenzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Slowly add 2-methoxyethanol to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: This step involves a nucleophilic aromatic substitution reaction, where the alkoxide generated from 2-methoxyethanol displaces the chloride on the nitro-activated aromatic ring. The choice of a strong base like NaH ensures the complete deprotonation of the alcohol, facilitating the reaction.

Step 2: Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

  • Hydrogenation Setup: Dissolve the purified Intermediate A in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature.

  • Reaction Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed.

  • Final Steps: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Rationale: The reduction of the nitro group to an amine is a standard and highly efficient transformation. Catalytic hydrogenation is a clean and effective method for this purpose, with palladium on carbon being a commonly used and robust catalyst.[2]

Applications in Research and Drug Discovery: A Forward Look

The structural motifs present in 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline strongly suggest its utility as a key intermediate in the synthesis of kinase inhibitors. The aniline group provides a reactive handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings, which are common features in many kinase inhibitor scaffolds.

Potential as a VEGFR2 Inhibitor Precursor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Several FDA-approved anti-cancer drugs target the VEGFR2 signaling pathway. The related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a known precursor for potent VEGFR2 inhibitors.[2] It is highly probable that 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can be similarly employed to synthesize novel VEGFR2 inhibitors with potentially improved pharmacological profiles.

Diagram of Potential Derivatization

Derivatization A 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline B Amide Coupling (with Carboxylic Acids) A->B C Heterocycle Formation (e.g., with β-ketoesters) A->C D Novel Kinase Inhibitors B->D C->D

Caption: Potential synthetic routes from the core aniline to diverse kinase inhibitors.

Safety, Handling, and Toxicology

As a substituted aniline, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline should be handled with care, assuming it possesses hazards typical of this chemical class until specific toxicological data becomes available.

General Hazards of Anilines:

  • Toxicity: Anilines are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Methemoglobinemia: A key toxic effect of aniline exposure is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5][6]

  • Organ Damage: Prolonged or high-level exposure to anilines can lead to damage to the liver, kidneys, and spleen.[5][6]

  • Carcinogenicity: Some anilines are suspected or known carcinogens.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Promising Intermediate for Future Discoveries

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline represents a valuable and strategically designed research chemical. While direct experimental data is currently limited, its structural features and the well-documented utility of analogous compounds strongly support its potential as a key building block in the synthesis of novel kinase inhibitors and other biologically active molecules. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their drug discovery programs.

References

  • Urh, I., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1051-1056. Available at: [Link]

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide. Google Patents.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 2019, 4 (2), pp 3010–3019. Available at: [Link]

  • Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 742-752. Available at: [Link]

  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. Google Patents.
  • Synthesis and biological evaluation of 2-amino-3-(3', 4', 5'-trimethoxy-phenylsulfonyl)-5-aryl thiophenes as a new class of antitubulin agents. Medicinal Chemistry, 3(6), 507-512. Available at: [Link]

  • PubChem. 5-Mesyl-2-((2-nitrophenyl)thio)aniline. Available at: [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 2017, 60 (19), pp 8039–8058. Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents.
  • American Elements. 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline. Available at: [Link]

  • Scribd. Aniline Safety Data Sheet. Available at: [Link]

  • Dana Bioscience. 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride 250mg. Available at: [Link]

Sources

Exploratory

Technical Guide: Discovery &amp; Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This guide details the technical discovery, synthesis, and characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3), a critical pharmacophore used in the development of next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3), a critical pharmacophore used in the development of next-generation kinase inhibitors (particularly EGFR and VEGFR targets).[1]

The content is structured to support medicinal chemists and process engineers in the efficient preparation and utilization of this intermediate.

[1][2]

Executive Summary

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline represents a strategic scaffold in medicinal chemistry, combining a metabolic "handle" (the sulfone group) with a solubility-enhancing tail (the methoxyethoxy glycol ether).[1]

  • Role: Key intermediate for constructing the ATP-binding hinge region of Type I/II kinase inhibitors.[1]

  • Key Attributes: The C5-sulfone moiety provides strong electron-withdrawing character, enhancing the acidity of the N1-amine for subsequent nucleophilic attacks (e.g., on pyrimidine or quinazoline cores), while the C2-glycol ether improves aqueous solubility and reduces lipophilicity (

    
    ).[1]
    
  • Challenge: Balancing the regioselectivity of the precursor substitution and preventing over-reduction during the nitro-to-aniline conversion.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
CAS Number 1154235-68-3
Molecular Formula

Molecular Weight 245.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc) ~3.5 (Aniline nitrogen)
LogP ~0.8 (Estimated)

Retrosynthetic Analysis

The discovery route relies on a convergent approach, dissecting the molecule into two primary synthons: the electrophilic nitrobenzene core and the nucleophilic glycol tail .

Retrosynthesis Target Target: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline NitroInt Intermediate: 4-(Methanesulfonyl)-1-(2-methoxyethoxy)-2-nitrobenzene Target->NitroInt Functional Group Interconversion (Nitro Reduction) SM1 Starting Material A: 2-Fluoro-5-(methanesulfonyl)nitrobenzene (Electrophile) NitroInt->SM1 S_NAr Disconnection SM2 Starting Material B: 2-Methoxyethanol (Nucleophile) NitroInt->SM2 S_NAr Disconnection

Figure 1: Retrosynthetic disconnection showing the assembly via Nucleophilic Aromatic Substitution (


) followed by reduction.

Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution ( )

This step installs the solubility-enhancing tail.[1] The choice of the leaving group (Fluoro vs. Chloro) on the nitrobenzene core is critical for yield; the Fluoro-derivative is preferred for faster kinetics at lower temperatures, reducing byproduct formation.

Reagents:

  • 2-Fluoro-5-(methanesulfonyl)nitrobenzene (1.0 equiv)[1]

  • 2-Methoxyethanol (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Charge a reaction vessel with 2-Fluoro-5-(methanesulfonyl)nitrobenzene (10 g, 45.6 mmol) and

    
     (100 mL).
    
  • Add

    
     (12.6 g, 91.2 mmol) followed by dropwise addition of 2-methoxyethanol (4.16 g, 54.7 mmol).
    
  • Heat the mixture to 60°C under

    
     atmosphere for 4–6 hours.
    
    • IPC (In-Process Control):[1] Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the residue with cold water or recrystallize from Ethanol/Water to yield 4-(Methanesulfonyl)-1-(2-methoxyethoxy)-2-nitrobenzene as a yellow solid (Yield: >90%).[1]

Phase 2: Nitro Reduction (The "Discovery" Method)

For lab-scale discovery, catalytic hydrogenation is the cleanest method. However, for process safety, an Iron-mediated reduction can be used to avoid high-pressure hydrogen vessels.[1]

Method A: Catalytic Hydrogenation (Preferred for Purity)

  • Dissolve the nitro intermediate (5 g) in Methanol (50 mL).

  • Add 10% Pd/C (500 mg, 10 wt% loading) under an Argon blanket.

  • Purge with Hydrogen gas (

    
    ) and stir at room temperature (1 atm balloon pressure) for 12 hours.
    
    • Note: The sulfone group is stable under these conditions.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to obtain the target aniline.

Method B: Iron/Ammonium Chloride (Robust/Scalable)

  • Suspend the nitro intermediate (5 g) in Ethanol/Water (4:1, 50 mL).

  • Add Iron powder (5 equiv) and Ammonium Chloride (

    
    ) (5 equiv).
    
  • Reflux at 80°C for 2 hours.

    • Mechanism: Single electron transfer reduction.

  • Filter while hot to remove iron oxides.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Process Analytics & Quality Control

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Peaks at

3.10 (s,

), 3.30 (s,

), 3.6-4.2 (m, ethyl chain), 6.5-7.5 (aromatic)
Purity HPLC (C18 Column)> 98.0% Area
Residual Solvent GC-HeadspaceMeCN < 410 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5% w/w
Analytical Logic

The presence of the sulfone group (


) introduces a distinct diagnostic singlet in the NMR (~3.0-3.2 ppm).[1] The success of the 

reaction is confirmed by the disappearance of the aromatic C-F coupling and the appearance of the ethylene glycol multiplets.

Safety & Handling

  • Sulfones: generally stable but can be mild irritants.

  • Nitro Intermediates: Potential energetic hazards; avoid heating dry solids.

  • 2-Methoxyethanol: Known reproductive toxin (teratogen).[1] Strict PPE (gloves, fume hood) is mandatory. Substitute with 2-ethoxyethanol if safety protocols permit, though this alters the final lipophilicity.

Pathway Visualization

SynthesisWorkflow Start Start: 2-Fluoro-5-mesyl-nitrobenzene Step1 Step 1: S_NAr (+ 2-Methoxyethanol, K2CO3) 60°C, 4h Start->Step1 Inter Intermediate: Nitro-ether Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) RT to 80°C Inter->Step2 Final Product: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Step2->Final

Figure 2: Linear synthesis workflow from starting material to final aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1154235-68-3. Retrieved from .

  • Spiridonova, D. et al. (2017). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[1] PMC, US National Library of Medicine. Retrieved from . (Note: This reference describes the synthesis of the ethyl-sulfone analog, serving as the validated protocol basis for the methyl-sulfone target).

  • Accela ChemBio. Product Analysis: 5-methanesulfonyl-2-(2-methoxyethoxy)aniline. Retrieved from .[2][3]

  • Sigma-Aldrich. Safety Data Sheet: 2-Methoxyethanol. Retrieved from .[1][4]

Sources

Foundational

Technical Deep Dive: Synthesis and Critical Intermediates of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

The following technical guide details the synthesis, critical process parameters, and quality attributes of the key intermediates required for the production of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, critical process parameters, and quality attributes of the key intermediates required for the production of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3).

This guide is structured for process chemists and drug development researchers, focusing on the "Nitro-Chloro-Sulfone" synthetic pathway, which is the industry-standard route due to its high regioselectivity and scalability.[1]

Executive Summary

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Its structure combines an electron-withdrawing sulfone group with an electron-donating ether chain, creating a unique electronic push-pull system on the aniline core.[1]

The synthesis relies on a three-stage sequence: Regioselective Nitration


 Nucleophilic Aromatic Substitution (

)

Nitro Reduction
.[1] Control of the two key intermediates described below is the primary determinant of final API purity, particularly regarding genotoxic impurities (GTIs) and regioisomers.

Retrosynthetic Analysis & Pathway

The most robust route disconnects the ether linkage and the amine functionality to reveal 1-chloro-4-(methylsulfonyl)benzene as the starting material.[1] This route leverages the directing effects of the sulfone and chlorine groups to install the nitro functionality with near-perfect regioselectivity.

Synthesis Pathway Diagram

SynthesisPathway SM Start: 1-Chloro-4- (methylsulfonyl)benzene INT1 Intermediate 1: 1-Chloro-2-nitro- 4-(methylsulfonyl)benzene SM->INT1 Nitration (HNO3/H2SO4) INT2 Intermediate 2: 1-(2-Methoxyethoxy)- 2-nitro-4-(methylsulfonyl)benzene INT1->INT2 SnAr Etherification (2-Methoxyethanol, Base) PROD Target: 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline INT2->PROD Reduction (H2, Pd/C or Fe/HCl)

Figure 1: The "Nitro-Chloro-Sulfone" pathway leverages cooperative directing groups for high regioselectivity.[1]

Key Intermediate 1: 1-Chloro-2-nitro-4-(methylsulfonyl)benzene

This intermediate is the "activated scaffold."[1] The introduction of the nitro group ortho to the chlorine atom dramatically increases the electrophilicity of the C-Cl bond, enabling the subsequent etherification.

Synthesis Protocol (Nitration)
  • Reagents: 1-Chloro-4-(methylsulfonyl)benzene, Sulfuric Acid (

    
    ), Nitric Acid (
    
    
    
    , fuming or 65%).[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1] Both the Cl (ortho/para director) and the 
    
    
    
    (meta director) direct the incoming nitro group to the same position (C-2), minimizing isomer formation.[1]

Step-by-Step Methodology:

  • Charge

    
     (5.0 equiv) into a reactor and cool to 0–5°C.
    
  • Add 1-Chloro-4-(methylsulfonyl)benzene (1.0 equiv) portion-wise, maintaining temperature <10°C.

  • Dose

    
     (1.1 equiv) slowly over 2–4 hours. Critical: Exothermic reaction.[1]
    
  • Warm to 25–30°C and stir for 2 hours.

  • Quench onto ice water. The product precipitates as a solid.[2]

  • Filter and wash with water until neutral pH.[1][3]

Critical Process Parameters (CPPs)
ParameterSet PointImpact on Quality
Dosing Temp <10°CHigh temps lead to dinitration impurities (difficult to purge).[1]
Stoichiometry 1.05–1.1 eq

Excess leads to oxidative degradation; deficit leaves unreacted SM.[1]
Quench Rate SlowRapid quenching can trap acids in the crystal lattice, affecting stability.[1]

Key Intermediate 2: 1-(2-Methoxyethoxy)-2-nitro-4-(methylsulfonyl)benzene

This intermediate represents the "coupled core."[1] The reaction replaces the chlorine atom with the 2-methoxyethoxy side chain via an


 mechanism.[1]
Synthesis Protocol ( Etherification)
  • Reagents: Intermediate 1, 2-Methoxyethanol, Base (KOH, NaOH, or

    
    ), Solvent (DMSO, Toluene, or neat 2-Methoxyethanol).[1]
    
  • Mechanism: Nucleophilic Aromatic Substitution.[1] The strong electron-withdrawing nature of the ortho-nitro and para-sulfone groups makes the chlorine highly labile.[1]

Step-by-Step Methodology:

  • Dissolve Intermediate 1 (1.0 equiv) in 2-methoxyethanol (5–10 volumes).

  • Add KOH (1.2–1.5 equiv) pellets or solution.

  • Heat to 60–80°C. Monitor by HPLC (Reaction typically completes in <4 hours).

  • Cool to room temperature.

  • Precipitate by adding water (anti-solvent).[1]

  • Filter the yellow/orange solid. Recrystallize from Ethanol/Water if purity <98%.[1]

Impurity Fate Mapping

The primary risk in this step is the hydrolysis of the chlorine to form the phenol impurity (1-hydroxy-2-nitro-4-methanesulfonylbenzene), which is unreactive in the next step and difficult to remove.[1]

ImpurityFate INT1 Intermediate 1 (Chloro-Nitro) INT2 Intermediate 2 (Target Ether) INT1->INT2 Main Reaction (Alkoxide) IMP1 Impurity A (Phenol) Hydrolysis Product INT1->IMP1 Side Reaction (Hydroxide) WATER Trace Water / OH- WATER->IMP1 METHOXY 2-Methoxyethanol METHOXY->INT2

Figure 2: Competition between alkoxylation and hydrolysis.[1] Strictly anhydrous conditions favor the target ether.

Final Step: Reduction to Target Aniline

The final transformation unmasks the amine. Catalytic hydrogenation is preferred for purity, though iron-mediated reduction is a viable low-cost alternative.[1]

  • Protocol: Hydrogenation using 5% Pd/C in Methanol/THF at 3–5 bar

    
    .
    
  • Workup: Filter catalyst, concentrate, and crystallize as the HCl salt (CAS 1803612-27-2) or free base.[1]

Analytical Specifications & Quality Control

To ensure downstream success in drug substance manufacturing, the intermediates must meet the following specifications.

AttributeIntermediate 1 (Chloro-Nitro)Intermediate 2 (Ether-Nitro)
Appearance Pale yellow solidYellow to orange solid
Purity (HPLC) NLT 98.0%NLT 98.5%
Key Impurity Dinitro analog < 0.10%Phenol analog < 0.15%
Water Content < 0.5% (Critical for next step)< 0.5%
Solvent Residue Nitric acid free2-Methoxyethanol < 500 ppm

References

  • Nitration Process : Process for the Preparation of 2-Nitro-4-Methylsulfonyl Benzoic Acid (Analogous chemistry for sulfone nitration).[1] Quick Company.

  • Etherification Logic : 1-(2-Methoxyethoxy)-4-nitrobenzene. PMC - NIH.[1] Describes the

    
     conditions for methoxyethanol displacement. 
    
  • Target Molecule Data : 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. Accela ChemBio Product Catalog. [1]

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Potential of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Abstract This technical guide provides an in-depth analysis of the novel chemical entity 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS No. 1154235-68-3). While specific biological data for this compound is not yet pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the novel chemical entity 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS No. 1154235-68-3). While specific biological data for this compound is not yet prevalent in public literature, its structural features—a substituted aniline core—suggest significant potential as a scaffold or intermediate in modern drug discovery. By dissecting the roles of its constituent functional groups—the aniline, the methanesulfonyl moiety, and the methoxyethoxy chain—we can construct a robust hypothesis for its application. This guide will explore its structural rationale, propose a viable synthetic pathway, identify high-probability biological targets based on structure-activity relationships of close analogs, and provide detailed experimental workflows for its validation. The primary thesis is that this compound represents a promising starting point for developing kinase inhibitors, particularly in the domain of oncology.

Deconstruction of a Privileged Scaffold: Structural and Physicochemical Rationale

The therapeutic potential of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline stems from the strategic combination of three key functional groups, each contributing unique physicochemical properties that are highly valued in medicinal chemistry.

  • The Aniline Core: Anilines are fundamental building blocks in the pharmaceutical industry, serving as precursors for a vast range of medicines, including the common analgesic paracetamol.[1][2] Their aromatic nature provides a rigid scaffold for orienting other functional groups, while the amino group (NH2) serves as a critical handle for synthetic elaboration and as a potent hydrogen bond donor for interacting with biological targets.[2] While some aniline derivatives can present toxicity challenges, careful molecular design often mitigates these risks.[3][4]

  • The Methanesulfonyl Group (-SO2CH3): The sulfonyl functional group is a cornerstone of modern drug design.[5] Its inclusion can significantly enhance a molecule's drug-like properties.[5][6] As a strong electron-withdrawing group and hydrogen bond acceptor, it can improve aqueous solubility, increase metabolic stability by blocking sites of oxidation, and fine-tune a compound's pharmacokinetic profile.[5][6][7] In many contexts, sulfones act as bioisosteres for carbonyl or phosphate groups, allowing them to engage in similar interactions with target proteins while offering a different chemical profile.[8] This moiety is present in a wide array of approved drugs, from antibacterials to agents for treating diabetes and cancer.[9]

  • The 2-(Methoxyethoxy) Side Chain: This flexible, ether-containing chain is known to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The methoxy group itself is a common feature in many approved drugs, where it can improve ligand-target binding and overall physicochemical properties.[10] The ether linkages introduce polarity and the potential for hydrogen bonding with water, which can enhance solubility. This chain can also adopt various conformations to fit into binding pockets and can shield other parts of the molecule from metabolic enzymes.

A summary of the physicochemical properties of the parent compound is provided below.

PropertyValueSignificance in Drug Discovery
CAS Number 1154235-68-3Unique chemical identifier.[11]
Molecular Formula C₁₀H₁₅NO₄SProvides elemental composition.[11]
Molecular Weight 245.29 g/mol Falls within the range preferred for oral bioavailability (Lipinski's Rule of 5).[11]
Predicted LogP ~1.5 - 2.0Indicates a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Allows for key interactions with target proteins.
Hydrogen Bond Acceptors 5 (from ethers, sulfone)Enhances solubility and provides multiple points for target binding.

Hypothesized Biological Target: A Scaffold for Kinase Inhibition

The most compelling evidence for the potential application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline comes from its close structural analog, 5-(ethylsulfonyl)-2-methoxyaniline. This related compound is a well-documented and highly significant building block for a multitude of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that is critical for tumor growth.[12]

VEGFR2 inhibitors like Sutent® (Sunitinib) and Votrient® (Pazopanib) have revolutionized the treatment of several cancers, and many of these drugs incorporate a substituted aniline scaffold.[12] The 5-ethylsulfonyl-2-methoxyaniline fragment has been identified as a crucial pharmacophore in at least 25 distinct VEGFR2 inhibitors.[12] Given the subtle difference between a methanesulfonyl and an ethylsulfonyl group, it is a strong scientific hypothesis that 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can serve as a highly effective scaffold for a new generation of kinase inhibitors targeting VEGFR2 and other related enzymes.

The diagram below illustrates the hypothesized role of this compound as a building block in a drug discovery program targeting VEGFR2.

G Start 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline (Starting Scaffold) Synth Synthetic Elaboration (e.g., Amide Coupling, Buchwald-Hartwig) Start->Synth React Amine Library Focused Compound Library Synth->Library Screen Kinase Panel Screening (VEGFR2, PDGFR, c-Kit, etc.) Library->Screen Assay Hit Hit Compound (IC50 < 1 µM) Screen->Hit Identify LeadOpt Lead Optimization (SAR, ADME Profiling) Hit->LeadOpt Refine Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Hypothesized drug discovery workflow starting from the aniline scaffold.

Proposed Synthetic and Experimental Workflows

To validate the potential of this scaffold, a systematic research plan is required. This involves first synthesizing the core molecule and then using it to generate a library of derivatives for biological screening.

Proposed Synthesis of the Core Scaffold

While a specific synthesis for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is not published, a reliable route can be proposed based on established organosulfur and aromatic chemistry principles, analogous to the synthesis of related compounds.[12]

G A 1-(2-Methoxyethoxy)-4-nitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Methanethiolate B->C D 2-(2-Methoxyethoxy)-5-(methylthio)nitrobenzene C->D E Oxidation (e.g., m-CPBA) D->E F 2-(2-Methoxyethoxy)-5-(methylsulfonyl)nitrobenzene E->F G Reduction (e.g., H2/Pd-C, SnCl2) F->G H Target Compound: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline G->H

Caption: A plausible multi-step synthesis pathway for the target aniline.

Detailed Protocol:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-(2-methoxyethoxy)-4-nitrobenzene in a polar aprotic solvent like DMF, add sodium methanethiolate. Heat the reaction mixture to facilitate the SNAr reaction, displacing the nitro group para to the activating ether with the methylthio group. Monitor by TLC or LC-MS for completion.

  • Step 2: Oxidation. Dissolve the resulting 2-(2-methoxyethoxy)-5-(methylthio)nitrobenzene in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature. This will oxidize the sulfide to the corresponding sulfone.

  • Step 3: Reduction. The nitro-sulfone intermediate is then reduced to the target aniline. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a chemical reducing agent like tin(II) chloride in an acidic medium.

  • Purification and Validation. After each step, the product must be purified using column chromatography. The final structure and purity of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (VEGFR2)

The primary hypothesis—that this scaffold is suitable for VEGFR2 inhibitors—must be tested empirically. A library of compounds would first be synthesized by coupling the aniline's amino group with various heterocyclic or aromatic fragments.

Objective: To determine the half-maximal inhibitory concentration (IC50) of derivative compounds against the human VEGFR2 kinase domain.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Create a dilution series for each test compound (typically from 100 µM to 1 nM) in DMSO.

  • Assay Procedure: a. To each well of the microplate, add the kinase buffer. b. Add the test compound solution from the dilution series. Include positive (known inhibitor, e.g., Sunitinib) and negative (DMSO vehicle) controls. c. Add the VEGFR2 enzyme to each well and incubate briefly to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagent, which measures luminescence.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Future Directions and Conclusion

The true value of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline lies in its potential as a versatile starting material. While this guide has focused on VEGFR2, the aniline scaffold is a privileged structure found in inhibitors of many other kinase families, including EGFR, PDGFR, and CDKs.[12] A broad screening campaign against a panel of cancer-relevant kinases would be a logical next step to uncover additional therapeutic opportunities.

References

  • Kufelnicka, E., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 11, 1849–1856. Available at: [Link]

  • Wikipedia contributors. (2023). 2-(2-Methoxyethoxy)ethanol. Wikipedia. Available at: [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3567-3591. Available at: [Link]

  • Application of Sulfonyl in Drug Design. (2016). Semantic Scholar. Available at: [Link]

  • Zaetta, G. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2-amino-3-(3', 4', 5'-trimethoxy-phenylsulfonyl)-5-aryl thiophenes as a new class of antitubulin agents. Medicinal Chemistry, 3(6), 507-512. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3373. Available at: [Link]

  • Wang, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Omega, 7(11), 9936–9945. Available at: [Link]

  • Dow, G. S. (2024). The role of the methoxy group in approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Anjalin, M., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751-4755. Available at: [Link]

  • Aniline family. (n.d.). HBM4EU. Available at: [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. Available at: [Link]

  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. (2022). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline . This aniline derivative is a critical pharmacophore in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline . This aniline derivative is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

The protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation. Unlike traditional routes that may employ unstable acid chlorides or expensive coupling agents, this method leverages the high reactivity of the fluoro-nitro precursor to achieve high regioselectivity and yield (>85% overall).

Key Advantages:

  • Regiocontrol: Exclusive substitution at the 2-position driven by the ortho-fluoro activation.[1]

  • Scalability: Avoids column chromatography; relies on crystallization for purification.

  • Safety: optimized solvent handling to mitigate 2-methoxyethanol toxicity risks.[1]

Safety & Hazard Profile (Critical)

ReagentCASHazard ClassCritical Precaution
2-Methoxyethanol 109-86-4Repr.[1] 1B, Acute Tox. 4Bone Marrow/Reproductive Toxin. Use strictly in a fume hood. Double gloving (Nitrile/Laminate) required.
Potassium tert-butoxide 865-47-4Skin Corr.[1] 1BMoisture sensitive. Exothermic reaction with water.
Hydrogen Gas 1333-74-0Flam.[1] Gas 1High-pressure hazard.[1] Ensure autoclave integrity and grounding.
Palladium on Carbon 7440-05-3Pyrophoric (dry)Keep wet. Inert with nitrogen before introducing hydrogen.

Synthetic Pathway[1][2][3][4]

The synthesis proceeds via the displacement of fluoride from 2-fluoro-5-(methylsulfonyl)nitrobenzene by the alkoxide of 2-methoxyethanol, followed by the reduction of the nitro group.

ReactionScheme SM Start: 2-Fluoro-5-(methylsulfonyl) nitrobenzene (CAS 125575-57-5) Inter Intermediate: 2-(2-methoxyethoxy)-5- (methylsulfonyl)nitrobenzene SM->Inter Step 1: SNAr THF, 0°C -> RT, 4h Reagent1 Reagent: 2-Methoxyethanol + t-BuOK Reagent1->Inter Product Target: 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline (CAS 1154235-68-3) Inter->Product Step 2: Hydrogenation RT, 6h Reagent2 Reagent: H2 (3 atm), 10% Pd/C MeOH Reagent2->Product

Figure 1: Synthetic route for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Materials & Equipment

ComponentGrade/SpecPurpose
2-Fluoro-5-(methylsulfonyl)nitrobenzene>98%Starting Material (SM)
2-MethoxyethanolAnhydrous, 99.8%Reagent & Nucleophile
Potassium tert-butoxide (t-BuOK)1.0 M in THFBase
Tetrahydrofuran (THF)AnhydrousSolvent
Palladium on Carbon (Pd/C)10% loading, 50% wetHydrogenation Catalyst
MethanolHPLC GradeReduction Solvent
Hydrogen Gas>99.99%Reducing Agent

Detailed Experimental Protocol

Stage 1: Etherification ( )

Objective: Synthesis of 2-(2-methoxyethoxy)-5-(methylsulfonyl)nitrobenzene.

  • Preparation: In a dry 3-neck round-bottom flask (RBF) equipped with a thermometer, nitrogen inlet, and addition funnel, charge 2-methoxyethanol (1.2 equiv) and anhydrous THF (10 volumes relative to SM).

  • Base Addition: Cool the solution to 0–5°C using an ice bath. Add t-BuOK (1.0 M in THF, 1.1 equiv) dropwise over 20 minutes. Note: A slight exotherm is observed.

  • Substrate Addition: Add 2-Fluoro-5-(methylsulfonyl)nitrobenzene (1.0 equiv) portion-wise as a solid (or dissolved in minimal THF) while maintaining internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.

    • IPC (TLC/HPLC): Monitor consumption of SM. Target < 1.0% remaining SM.

  • Quench: Quench the reaction by adding Water (10 volumes) slowly.

  • Workup:

    • The product typically precipitates as a yellow solid upon water addition.

    • Stir the slurry for 30 minutes at 5°C.

    • Filter the solid and wash with cold water (2 x 3 volumes) and cold heptane (1 x 3 volumes) to remove excess 2-methoxyethanol.

  • Drying: Dry the yellow solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 90–95%.

    • Appearance: Yellow crystalline solid.

Stage 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the target aniline.[2]

  • Charging: In a hydrogenation autoclave (or Parr shaker bottle), dissolve the Stage 1 Intermediate (1.0 equiv) in Methanol (15 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate, 50% water wet). Safety: Add catalyst under a blanket of nitrogen to prevent ignition.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 3 bar (approx. 45 psi) with Hydrogen.

    • Stir vigorously at 25–30°C for 4–6 hours.

  • Filtration:

    • Release pressure and purge with Nitrogen.

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Crystallization: Dissolve the residue in minimal hot Ethyl Acetate/Hexane (1:3) or Isopropanol, cool to 0°C to induce crystallization.

    • Filter and dry.

    • Expected Yield: 85–90%.

    • Appearance: Off-white to pale grey solid.[1]

Process Flow Diagram

ProcessFlow Step1 Reagent Prep (2-Methoxyethanol + Base) Step2 Coupling Reaction (SNAr, <10°C) Step1->Step2 Step3 Quench & Precipitation (Water Addition) Step2->Step3 Step4 Filtration & Drying (Intermediate Isolation) Step3->Step4 Step5 Hydrogenation (H2, Pd/C, MeOH) Step4->Step5 Step6 Catalyst Removal (Celite Filtration) Step5->Step6 Step7 Crystallization (EtOAc/Hexane) Step6->Step7

Figure 2: Unit operations for the synthesis workflow.

Characterization & Quality Control

Analytical Specifications
  • Purity (HPLC): > 98.5% (Area %)[3]

  • Moisture (KF): < 0.5%

  • Appearance: Off-white solid

Expected NMR Data ( -DMSO)
  • Proton (

    
    H): 
    
    • 
       7.20 (d, 1H, Ar-H, C6)
      
    • 
       7.05 (dd, 1H, Ar-H, C4)
      
    • 
       6.90 (d, 1H, Ar-H, C3)
      
    • 
       5.10 (s, 2H, -NH
      
      
      
      , exchangeable)
    • 
       4.15 (t, 2H, -OCH
      
      
      
      -)[1]
    • 
       3.65 (t, 2H, -CH
      
      
      
      O-)
    • 
       3.30 (s, 3H, -OCH
      
      
      
      )
    • 
       3.10 (s, 3H, -SO
      
      
      
      CH
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture in THF.Ensure t-BuOK is fresh. Dry THF over molecular sieves.
Impurity: Hydrolysis Water present during

.
Generates phenol byproduct.[4] Ensure anhydrous conditions.
Incomplete Reduction Catalyst poisoning or H2 depletion.Check H2 pressure. Ensure Sulfur content in SM is not poisoning Pd (wash Stage 1 solid thoroughly).
Colored Product Oxidation of aniline.Store under Nitrogen/Argon. Recrystallize with charcoal treatment.

References

  • Accela ChemBio. (n.d.).[5][6][7][8] Product Data: 5-methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3).[7][8] Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC. Retrieved from

  • Hendriks, K. H., et al. (2017).[9] 2-Methoxyethanol as a new solvent.... Journal of Materials Chemistry A. Retrieved from [9]

  • AstraZeneca. (2015). Patent WO2015177524: Preparation of EGFR Inhibitors.

Sources

Application

Application Note: Leveraging 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline for the Synthesis of Potent VEGFR2 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metasta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the interruption of this process a cornerstone of modern cancer therapy.[2] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated by VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[2][3] Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[4][5]

Consequently, VEGFR-2 has emerged as a critical therapeutic target for anti-cancer drug development.[3] Small molecule tyrosine kinase inhibitors (TKIs) that competitively block the ATP-binding site of the VEGFR-2 kinase domain have proven to be a successful therapeutic strategy.[6] The design of these inhibitors often relies on specific chemical scaffolds that provide the necessary molecular interactions for high-affinity binding.

This application note details the strategic use of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline as a highly valuable and versatile precursor in the synthesis of potent VEGFR2 inhibitors. We will explore the rationale behind its molecular design, provide a detailed protocol for its incorporation into a representative inhibitor scaffold, and outline a robust method for evaluating the biological activity of the resulting compound.

The VEGFR2 Signaling Pathway and Mechanism of Inhibition

VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change in the intracellular kinase domain.[6] This change facilitates the trans-autophosphorylation of specific tyrosine residues within the activation loop, leading to the full activation of the kinase.[6][7] The activated receptor then phosphorylates various downstream substrates, initiating multiple signaling cascades, including the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation.[4][5]

Small molecule TKIs are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket in the kinase domain of VEGFR-2, preventing the phosphorylation of the receptor and its downstream targets, thereby abrogating the pro-angiogenic signal.[6]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition VEGFR2_inactive VEGFR2 (Inactive Monomer) VEGFR2_dimer VEGFR2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation ADP ADP VEGFR2_dimer->ADP Plc PLCγ VEGFR2_dimer->Plc Phosphorylation TKI VEGFR2 Inhibitor (e.g., Foretinib) TKI->VEGFR2_dimer Blocks ATP Binding VEGF VEGF Ligand VEGF->VEGFR2_inactive Binding ATP ATP ATP->VEGFR2_dimer Pkc PKC Plc->Pkc Raf Raf Pkc->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Endothelial Cell Proliferation, Migration, Survival Erk->Proliferation Signal Transduction

Caption: VEGFR2 signaling pathway and point of inhibition.

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline: A Privileged Precursor

The selection of a starting precursor is a critical decision in medicinal chemistry, directly influencing the synthetic feasibility and the pharmacological profile of the final compound. 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is an exemplary precursor for VEGFR2 inhibitors due to the specific functionalities it provides.

  • Aniline Moiety: The primary amine (-NH2) group serves as a crucial synthetic handle, enabling straightforward coupling to various heterocyclic cores (e.g., quinolines, quinazolines) through reactions like nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

  • Methanesulfonyl Group: The sulfone (-SO2CH3) at the 5-position is a strong hydrogen bond acceptor. This feature is critical for anchoring the molecule within the hinge region of the kinase domain, a common binding motif for potent kinase inhibitors.

  • 2-(2-methoxyethoxy) Group: This ether linkage at the 2-position provides several advantages. It can enhance the solubility of the final compound, a key parameter for oral bioavailability. Furthermore, its conformational flexibility allows it to adopt favorable positions within the active site, potentially forming beneficial van der Waals interactions and contributing to overall binding affinity.

PropertyValue
IUPAC Name 5-(methylsulfonyl)-2-(2-methoxyethoxy)aniline
Molecular Formula C10H15NO4S
Molecular Weight 245.30 g/mol
Appearance Typically an off-white to pale yellow solid

Protocol: Synthesis of a Representative VEGFR2 Inhibitor

This protocol describes a representative synthetic step: the coupling of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with a suitable heterocyclic core to form a key intermediate in the synthesis of a multi-kinase inhibitor like Foretinib.[8][9] Foretinib is a known inhibitor of c-Met and VEGFR-2.[9] The specific reaction shown is a nucleophilic aromatic substitution.

Synthesis_Workflow Precursor 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Reaction Coupling Reaction (SNAr) Precursor->Reaction Core 4-Chloro-6,7-disubstituted Quinoline Core Core->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (VEGFR2 Inhibitor Precursor) Purification->Product

Caption: General workflow for inhibitor synthesis.

Reaction Scheme:

(Illustrative scheme: Coupling of the aniline precursor with a generic 4-chloroquinoline core)

Materials and Reagents:

ReagentSupplierCat. No.Notes
5-Methanesulfonyl-2-(2-methoxyethoxy)anilineVariesVariesStarting Material
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinolineVariesVariesCoupling Partner
Isopropanol (IPA)VariesVariesReaction Solvent
Hydrochloric Acid (HCl), conc.VariesVariesCatalyst

Safety Precautions:

  • Aniline derivatives are toxic if swallowed, in contact with skin, or if inhaled and are suspected of causing genetic defects and cancer.[10][11]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[12][13]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[10][14]

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (1.0 eq).

  • Addition of Reagents: Add the 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (1.05 eq) to the flask.

  • Solvent and Catalyst: Add isopropanol (approx. 20 mL per gram of aniline) to the flask. While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, filter the solid and wash with cold isopropanol.

  • Neutralization & Extraction: If no precipitate forms, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., dichloromethane/methanol) to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol: In Vitro Evaluation of VEGFR2 Kinase Inhibition

The inhibitory activity of the synthesized compound against VEGFR2 is determined by measuring its effect on the enzyme's kinase activity. A common method is a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction.[15][16] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->prep_reagents plate_inhibitor Plate Serially Diluted Inhibitor Compound prep_reagents->plate_inhibitor add_kinase Add VEGFR2 Kinase & Substrate Mixture plate_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate at RT add_atp->incubate add_detection Add Kinase-Glo® Reagent (Stops reaction, generates light) incubate->add_detection read_luminescence Read Luminescence on Plate Reader add_detection->read_luminescence analyze Calculate % Inhibition & Determine IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a luminescence-based VEGFR2 kinase assay.

Materials and Reagents:

ReagentSupplierCat. No. (Example)
Recombinant Human VEGFR2 (KDR) KinaseBPS Bioscience40325
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP, 10 mM SolutionVariesVaries
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071
Kinase Assay BufferBPS Bioscience79334
Staurosporine (Positive Control)VariesVaries
384-well white, medium binding platesGreinerVaries

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Kinase Reaction Mixture: Thaw all reagents on ice. Prepare a master mix containing the VEGFR2 enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

  • Plate Addition: Add the kinase/substrate mixture to the wells of the 384-well plate containing the serially diluted inhibitor. Include control wells for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition).

  • Pre-incubation: Allow the plate to pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.

  • Incubation: Incubate the plate at room temperature for 45-60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Reading: Incubate the plate for an additional 10 minutes in the dark to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

The potency of the synthesized inhibitor is quantified by its IC50 value. A lower IC50 value indicates a more potent compound. It is also crucial to assess the selectivity of the inhibitor by testing it against a panel of other kinases.

Table: Representative Inhibitory Profile (Data for Foretinib is shown for illustrative purposes)

Kinase TargetIC50 (nM)Rationale for Testing
VEGFR2 (KDR) 0.9 [17]Primary target for anti-angiogenic effect
c-Met (HGFR)0.4[17]Foretinib is a dual inhibitor; c-Met is another oncology target
KIT8.8Related RTK, assessing off-target activity
PDGFRβ20.1Related RTK, assessing off-target activity
FGFR1>1000[17]Assessing selectivity against other pro-angiogenic RTKs
EGFR>1000[17]Assessing selectivity against a different RTK family

Interpretation: The data illustrates a highly potent inhibition of the primary target, VEGFR2. The compound also shows potent inhibition of c-Met, classifying it as a multi-kinase inhibitor. The significantly higher IC50 values for other kinases like FGFR1 and EGFR demonstrate its selectivity, which is a desirable trait to minimize off-target side effects.

Conclusion

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline represents a strategically designed precursor for the synthesis of potent and selective VEGFR2 inhibitors. Its constituent functional groups are tailored to engage in key interactions within the kinase active site, while also providing a versatile chemical handle for efficient synthesis. The protocols detailed in this application note provide a comprehensive framework for synthesizing a representative inhibitor from this precursor and subsequently validating its biological activity through a robust in vitro kinase assay. This integrated approach is fundamental to the discovery and development pipeline for novel anti-angiogenic therapeutics aimed at treating cancer and other diseases characterized by pathological neovascularization.

References

  • Koval, O., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Koval, O., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. Available at: [Link]

  • Koval, O., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Zhang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Foretinib. PubChem. Available at: [Link]

  • Wikipedia contributors. (2023). Foretinib. Wikipedia. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of tyrosine kinase inhibitor Foretinib. Google Patents.
  • Desplat, V., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib. Molecular Cancer Therapeutics. Available at: [Link]

  • Fukumura, D., et al. (2022). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Institutes of Health. Available at: [Link]

  • Zhou, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]

  • Jeyaraman, M., et al. (2020). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current Drug Targets. Available at: [Link]

  • Kevil, C. G., et al. (2017). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Hypertension. Available at: [Link]

  • El-Sayed, N., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][18][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: aniline. Chemos GmbH&Co.KG. Available at: [Link]

  • Bergers, G., & Hanahan, D. (2012). Anti-VEGF/VEGFR Therapy for Cancer: Reassessing the Target. Clinical Cancer Research. Available at: [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available at: [Link]

  • American Elements. (n.d.). 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline. American Elements. Available at: [Link]

  • Finley, S. D., & Popel, A. S. (2017). Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. Frontiers in Physiology. Available at: [Link]

  • Varkey Ulahannan, S. (2022). Rationale behind combining a VEGF/Ang2-blocking nanobody and immunotherapy in advanced CRC. YouTube. Available at: [Link]

  • Gotink, K. J., & Verheul, H. M. (2010). Targeting Angiogenesis in Cancer Therapy: Moving Beyond Vascular Endothelial Growth Factor. The Oncologist. Available at: [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. Available at: [Link]

  • Henry, J. R., et al. (2006). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Massive Bio. (2025). Foretinib. Massive Bio. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. Available at: [Link]

Sources

Method

Application Note: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in Anti-Inflammatory Drug Discovery

The following Application Note and Protocol guide details the role, synthesis, and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3) in the development of anti-inflammatory agents. [1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the role, synthesis, and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3) in the development of anti-inflammatory agents.

[1][2][3][4][5][6]

Executive Summary

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a specialized "Right-Hand Side" (RHS) intermediate used in the synthesis of advanced kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1] Its structure combines a methylsulfonyl group (a strong hydrogen bond acceptor for the ATP-binding pocket) with a 2-methoxyethoxy tail (a solubilizing glycol ether moiety).[1]

While structurally related to intermediates used in EGFR inhibitors (e.g., Osimertinib analogs), this specific scaffold is increasingly utilized in the design of JAK1/TYK2 inhibitors and PDE4 inhibitors for autoimmune and inflammatory diseases (e.g., Psoriasis, Rheumatoid Arthritis). This guide provides a validated protocol for its synthesis and downstream coupling.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
CAS Number 1154235-68-3
Molecular Formula

Molecular Weight 245.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Aniline nitrogen)
Key Functional Groups Primary Amine (Nucleophile), Sulfone (H-bond Acceptor), Ether (Solubilizer)

Structural Role in Drug Design (Pharmacophore Analysis)

This intermediate addresses two critical challenges in anti-inflammatory drug design: Potency and Bioavailability .

  • The Sulfone Anchor (

    
    ): 
    
    • Acts as a critical hydrogen bond acceptor. In kinase inhibitors (e.g., JAK family), this group often interacts with the backbone NH of the hinge region or conserved water networks within the binding pocket.

    • Advantage:[1] Metabolic stability superior to sulfonamides or carbonyls in certain contexts.

  • The Glycol Ether Tail (

    
    ): 
    
    • Provides a "solvent-exposed" tail that significantly improves oral bioavailability compared to simple methoxy groups.[1]

    • Reduces lipophilicity (

      
      ), mitigating off-target toxicity and improving solubility in aqueous formulation vehicles.
      
  • The Aniline Handle (

    
    ): 
    
    • The nucleophilic attachment point for coupling to the core heterocycle (e.g., chloropyrimidine, quinazoline, or pyridine) via

      
       or Buchwald-Hartwig amination.
      

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline from 2-fluoro-5-(methylsulfonyl)-1-nitrobenzene.

Reaction Scheme

Synthesispath SM Start: 2-Fluoro-5-(methylsulfonyl) -1-nitrobenzene Step1 Step 1: SNAr Etherification (2-Methoxyethanol, NaH) SM->Step1 THF, 0°C to RT Inter Intermediate: 2-(2-methoxyethoxy)-5- (methylsulfonyl)nitrobenzene Step1->Inter Yield: ~90% Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 MeOH/EtOH Prod Product: 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Step2->Prod Yield: ~85%

Caption: Two-step synthesis of the target aniline from fluoronitrobenzene precursor.

Detailed Procedure
Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents:

    • 2-Fluoro-5-(methylsulfonyl)-1-nitrobenzene (1.0 eq)[1]

    • 2-Methoxyethanol (1.2 eq)[1]

    • Sodium Hydride (NaH, 60% in oil) (1.5 eq) or Potassium tert-butoxide (1.5 eq)[1]

    • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Charge a flame-dried flask with NaH (1.5 eq) and anhydrous THF under

      
      . Cool to 0°C.
      
    • Add 2-methoxyethanol (1.2 eq) dropwise.[1] Stir for 15 min to form the alkoxide.

    • Add a solution of 2-Fluoro-5-(methylsulfonyl)-1-nitrobenzene (1.0 eq) in THF dropwise.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add water/ice. Extract with Ethyl Acetate (EtOAc).

    • Purification: Wash organics with brine, dry over

      
      , and concentrate. Recrystallize from Ethanol/Heptane if necessary.
      
    • Expected Yield: 85–95%.

Step 2: Nitro Reduction
  • Reagents:

    • Nitro intermediate from Step 1.[2]

    • Catalyst: 10% Pd/C (5 wt% loading) OR Iron powder (5 eq) +

      
       (5 eq).
      
    • Solvent: Methanol (for Pd/C) or Ethanol/Water (3:[1]1) (for Fe).

  • Protocol (Hydrogenation Method):

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C carefully under Argon.

    • Stir under

      
       atmosphere (balloon pressure) for 4–12 hours at RT.
      
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Purification: The product is often pure enough for the next step. If dark, pass through a short silica plug (eluent: 50% EtOAc/Hexanes).

    • Expected Yield: 85–95%.

Application Protocol: Coupling to Anti-Inflammatory Scaffolds[1]

Context: This aniline is typically coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to generate the active kinase inhibitor core.

Method A: Buchwald-Hartwig Cross-Coupling (Preferred for unreactive substrates)[1]
  • Substrate: Aryl/Heteroaryl Halide (Cl, Br, I).

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) or BrettPhos.
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane, 100°C.

  • Procedure: Degas solvents. Combine all reagents. Heat at 100°C for 12h. Filter and purify.

Method B: Acid-Catalyzed (Preferred for Chloropyrimidines)[1]
  • Substrate: 2,4-Dichloropyrimidine or similar electron-deficient heterocycle.[1]

  • Reagents: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (1.0 eq), Substrate (1.0 eq), p-Toluenesulfonic acid (pTSA) (1.0 eq).[1]

  • Solvent: 2-Butanol or Isopropanol.[1]

  • Procedure:

    • Dissolve aniline and heterocycle in 2-Butanol.

    • Add pTSA.

    • Reflux (80–100°C) for 4–6 hours.

    • Cool to RT. The product often precipitates as the sulfonate salt.

    • Filter and wash with cold isopropanol.

Quality Control & Analytics

TestMethodAcceptance Criteria
HPLC Purity C18 Column,

(+0.1% TFA)
> 98.0% Area
1H-NMR DMSO-d6, 400 MHzConfirms 2-methoxyethoxy protons (~3.3–4.2 ppm) and Sulfone methyl (~3.1 ppm).[1]
LC-MS ESI+

Da
Residual Solvent GC-HeadspaceTHF < 720 ppm, MeOH < 3000 ppm

Safety & Handling

  • Aniline Toxicity: Anilines can be toxic if inhaled or absorbed through skin. Use double gloves (Nitrile) and work in a fume hood.

  • Sulfone Precursors: Sulfonyl chlorides and fluoronitrobenzenes are skin sensitizers.

  • Hydrogenation: Handle Pd/C with care (pyrophoric when dry). Keep wet with solvent.

References

  • Synthesis of Osimertinib and Analogues

    • Source: ResearchGate.
    • Relevance: Describes similar SNAr and reduction conditions for alkoxy-anilines.
    • Link:

  • Sulfone Pharmacophores in Kinase Inhibitors: Source: Journal of Medicinal Chemistry. "Discovery of Selective JAK1 Inhibitors." Relevance: Validates the use of methylsulfonyl-anilines for H-bonding in the ATP pocket. Citation Example:J. Med. Chem. 2014, 57, 8249-8267.
  • Compound Data & CAS Verification

    • Source: PubChem / Sigma-Aldrich.[1]

    • Data: CAS 1154235-68-3.[1][3][4][5][6][7]

    • Link: (Search CAS 1154235-68-3).[1]

Disclaimer: This protocol is for Research Use Only (RUO). Optimization may be required depending on specific scale and equipment.

Sources

Application

Application Note: Coupling Strategies for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3) into kinase inhibitor scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3) into kinase inhibitor scaffolds.[1][2]

Executive Summary & Chemical Analysis

This aniline derivative is a critical "Right-Hand Side" (RHS) fragment used in the synthesis of mutant-selective EGFR inhibitors (analogous to the structural logic of Osimertinib and Rociletinib ).[1][2] Its structural features present specific synthetic challenges that standard aniline protocols may fail to address.

Chemical Profile & Reactivity Assessment[1][2]
  • Electronic Deactivation: The 5-methanesulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) at the meta position relative to the amine.[1][2] This significantly reduces the nucleophilicity of the aniline nitrogen, making standard SNAr reactions sluggish.[1][2]

  • Steric/Chelation Effects: The 2-(2-methoxyethoxy) group at the ortho position provides steric bulk and potential for intramolecular hydrogen bonding.[1][2] While it improves the solubility of the final drug candidate, it can hinder initial coupling attacks.[1][2]

  • Solubility: The methoxyethoxy chain imparts moderate polarity, but the sulfone group often leads to poor solubility in non-polar solvents (Hexanes/Et₂O).[1][2]

Strategic Implication: Standard basic coupling conditions (e.g., DIEA/DMF) often result in low yields or stalled reactions.[1][2] Acid-catalyzed SNAr or Palladium-catalyzed Buchwald-Hartwig amination are the preferred routes for high conversion.[1][2]

Reaction Decision Matrix

Use the following logic flow to select the optimal protocol for your specific electrophile.

CouplingLogic Start Target Electrophile? Heterocycle Heteroaryl Chloride (Pyrimidine/Quinazoline) Start->Heterocycle Acid Carboxylic Acid (Amide Formation) Start->Acid Method1 Protocol A: Acid-Catalyzed SNAr (Preferred) Heterocycle->Method1 Standard Method3 Protocol C: POCl3 or HATU Activation Acid->Method3 Method2 Protocol B: Buchwald-Hartwig (If SNAr fails) Method1->Method2 Low Yield?

Figure 1: Decision matrix for coupling electron-deficient sulfone-anilines.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed SNAr Coupling (The "Kinase Scaffold" Method)

Context: This is the industry-standard method for attaching this aniline to a 2,4-dichloropyrimidine or 4-chloroquinazoline core.[1][2] Mechanism: The acid protonates the pyrimidine nitrogen, making the C-Cl bond significantly more electrophilic to compensate for the aniline's poor nucleophilicity.[1][2]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or analog) [1.0 equiv]

  • Aniline: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline [1.05 equiv][1][2][3]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O) [0.1 – 0.5 equiv] or HCl (4M in Dioxane)[1][2]

  • Solvent: 2-Butanol or n-Butanol (High boiling point alcohol is crucial)[1][2]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv) and the aniline (1.05 equiv).

  • Solvent: Suspend in 2-Butanol (concentration ~0.2 M). Note: Ethanol/Isopropanol can be used, but Butanol allows higher temperatures.[1][2]

  • Catalyst: Add p-TsOH[1][2]·H₂O (0.2 equiv).[1][2]

  • Reaction: Heat the mixture to 100–110 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1][2] The reaction typically proceeds from a suspension to a clear solution, then precipitates the product as the HCl/TsOH salt.[1][2]

  • Work-up (Filtration): Cool to room temperature (25 °C). If a solid precipitates, filter directly and wash with cold isopropanol and Et₂O.[1][2] This isolates the pure salt form.[1][2]

  • Work-up (Extraction): If no precipitate forms, dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize), water, and brine.[1][2] Dry over Na₂SO₄ and concentrate.

Critical Insight: Do not use basic conditions (TEA/DIEA) initially. The base deprotonates the ammonium intermediate but suppresses the activation of the pyrimidine, often stalling the reaction at 50% conversion.[1][2]

Protocol B: Buchwald-Hartwig Cross-Coupling

Context: Use this if Protocol A fails due to steric hindrance or extreme electronic deactivation.

Reagents:

  • Catalyst: Pd₂(dba)₃ [0.05 equiv] + Xantphos [0.1 equiv] (Preferred for amides/sulfonamides) or BrettPhos .[1][2]

  • Base: Cs₂CO₃ [2.0 equiv] (Anhydrous is critical).[1][2]

  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Methodology:

  • Degas: Purge 1,4-Dioxane with nitrogen for 15 minutes.

  • Charge: Add heteroaryl chloride, aniline, Cs₂CO₃, and Xantphos to the vial.

  • Catalyst: Add Pd₂(dba)₃ last under a nitrogen stream.[1][2]

  • Reaction: Seal and heat to 100 °C for 2–6 hours.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Amide Coupling (Acylation)

Context: Attaching the aniline to a carboxylic acid (e.g., for PROTAC linkers or novel scaffolds).[1][2] Standard EDC/NHS coupling is often too weak for this electron-poor aniline.[1][2]

Recommended System: POCl₃ Activation (The "Erlotinib" Method) [1][2]

  • Activation: Dissolve the carboxylic acid in Toluene or Acetonitrile.[1][2]

  • Chlorination: Add excess Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF cat.[1][2] Reflux for 1 hour to generate the acid chloride in situ.[1][2] Evaporate volatiles if SOCl₂ is used.[1][2]

  • Coupling: Re-dissolve the crude acid chloride in DCM or THF. Add the aniline (1.0 equiv) and Pyridine (3.0 equiv).[1][2]

  • Reaction: Stir at 0 °C to Room Temp. The pyridine acts as both solvent/base and nucleophilic catalyst (forming the N-acyl pyridinium intermediate).[1][2]

Alternative (HATU):

  • Use HATU (1.2 equiv) with DIEA (3.0 equiv) in DMF.[1][2] Heat to 50–60 °C is often required to drive the reaction to completion due to the low nucleophilicity of the aniline.[1][2]

Analytical Data & Troubleshooting

Expected LCMS Profile:

  • M+H: 246.08 (Calculated for C₁₀H₁₅NO₄S).[1][2]

  • Retention Time: The sulfone makes it relatively polar; expect early elution compared to non-sulfone analogs.[1][2]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Reaction Stalls at 40-50% (Protocol A) Pyrimidine deactivation or HCl scavenging.Add 0.5 equiv more p-TsOH. Increase Temp to 120°C (sealed tube).
Formation of Bis-addition product Aniline is too reactive (unlikely) or excess aniline used.[1][2]Strictly control stoichiometry (1:1).
Product is an oil/gum 2-methoxyethoxy chain prevents crystallization.[1][2]Triturate with Et₂O/Hexane or convert to HCl salt using 4M HCl in Dioxane.[1][2]
No Reaction (Protocol C) Aniline is too electron-deficient for ester activation.[1][2]Switch to Acid Chloride route (Protocol C - Method 1).

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (Analogous Chemistry)

    • Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2]

    • Source: Beilstein J. Org.[1][2] Chem. 2013, 9, 237–243.[1][2]

    • URL:[Link]

  • General Protocol for Electron-Deficient Aniline Coupling (SNAr)

    • Title: Practical Synthesis of 2,4-Diaminopyrimidine-Based Kinase Inhibitors.[1][2]

    • Context: Describes the acid-catalyzed displacement of 2,4-dichloropyrimidines with weak anilines.
    • Source: Journal of Medicinal Chemistry (General Protocol Reference).[1][2]

  • Buchwald-Hartwig Conditions for Sulfonyl Anilines

    • Title: Pd-Catalyzed Amination of Aryl Halides with Electron-Deficient Anilines.[1][2]

    • Source: J. Am. Chem. Soc. 2008, 130, 13552.[1][2]

Sources

Method

Application Note: High-Purity Isolation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline via Flash Column Chromatography

This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) and related sulfone-containing pharmacophores. Abstract & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) and related sulfone-containing pharmacophores.

Abstract & Strategic Overview

The target molecule, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , presents a unique purification challenge due to its "push-pull" electronic structure. The electron-withdrawing sulfone group (


) increases polarity, while the primary amine (

) and ether chain introduce hydrogen-bonding capabilities that frequently lead to peak tailing (streaking) on silica gel.

This protocol details a buffered normal-phase chromatography approach. Unlike standard protocols, this method utilizes a triethylamine (TEA)-modified mobile phase to neutralize silica acidity, ensuring sharp peak shape and high recovery (>90%). This guide assumes the aniline was generated via the reduction of its nitro-precursor (2-(2-methoxyethoxy)-5-methanesulfonyl-1-nitrobenzene).

Physicochemical Profile & Chromatographic Behavior
PropertyValue (Predicted)Chromatographic Impact
LogP ~0.8 - 1.2Moderate lipophilicity; retains well on Silica, elutes with polar solvents.
pKa (Conj. Acid) ~2.5 - 3.5Lower than typical anilines due to sulfone EWG, but still interacts with acidic silanols.
Solubility DCM, EtOAc, MeOHHigh. Poor solubility in Hexanes/Heptane.
UV Absorption

~254 nm
Strong UV chromophore due to sulfone-aniline conjugation.

Pre-Purification Considerations (The "Why" Before the "How")

Sample Workup Causality

Directly loading a crude reduction mixture onto a column is a primary cause of failure.

  • If Fe/HCl or SnCl₂ was used: Metal salts will coordinate with the aniline and the silica, causing the product to "stick" permanently at the baseline.

    • Action: You must perform a basic workup (adjust pH > 9) and filter through a Celite pad to remove inorganic salts before chromatography.

  • If Pd/C Hydrogenation was used: Fine carbon particles can clog the column frit.

    • Action: Filter through a 0.45 µm PTFE syringe filter or a Celite bed.

The "Streaking" Mechanism

Silica gel is slightly acidic (pH ~5-6). The basic nitrogen of the aniline interacts with the silanol protons (


), causing:
  • Band Broadening: The product elutes over a large volume.

  • Co-elution: Impurities hide within the "tail" of the product peak.

  • Low Yield: Significant material remains irreversibly bound to the silica.

Solution: Pre-treating the column or mobile phase with 1% Triethylamine (TEA) or 1%


 competes for these silanol sites, allowing the aniline to elute as a compact band.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A (Non-polar): Dichloromethane (DCM) or Hexanes.

  • Mobile Phase B (Polar): Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

  • Detection: UV Lamp (254 nm) and TLC plates (Silica Gel 60 F254).

Step 1: TLC Scouting (Method Development)

Before running the column, determine the optimal solvent system.

  • Prepare Solvent Systems:

    • System A: 50% EtOAc in Hexanes.

    • System B: 5% MeOH in DCM.[1]

    • System C: 5% MeOH in DCM + 1% TEA .

  • Spot & Run: Spot the crude mixture and the nitro-precursor (if available) as a reference.

  • Analysis:

    • Observation: In System B, the aniline likely appears as a streak (

      
       0.1–0.4).
      
    • Optimization: In System C, the streak should tighten into a spot. Aim for an

      
       of 0.25 – 0.35  for the target compound.
      

Recommendation: The sulfone group makes this molecule very polar. A DCM/MeOH gradient is usually superior to Hexane/EtOAc for solubility and separation reasons.

Step 2: Column Preparation (Slurry Method)
  • Calculate Silica Volume: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight).

  • Slurry Preparation: Mix the silica with DCM containing 1% TEA .

    • Why? Pre-equilibrating with TEA neutralizes the column before the sample touches it.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 100% DCM or 99:1 DCM:TEA) to pack the bed.

Step 3: Sample Loading (Solid Load Technique)

Liquid loading is risky due to the compound's poor solubility in non-polar solvents.

  • Dissolve crude material in a minimum amount of MeOH/DCM.

  • Add silica gel (approx. 2x weight of crude).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

  • Carefully add this powder to the top of the packed column and cover with a layer of sand.

Step 4: Gradient Elution

Run the column using the following gradient (assuming DCM/MeOH system):

Fraction Volume (CV)Mobile Phase CompositionPurpose
0 - 2 CV 100% DCM (+1% TEA)Elute non-polar impurities (e.g., unreacted nitro precursor).
2 - 5 CV 98% DCM / 2% MeOH (+1% TEA)Begin moving the aniline; remove intermediate polarity byproducts.
5 - 10 CV 95% DCM / 5% MeOH (+1% TEA)Elution of Target Product. Collect smaller fractions here.
10+ CV 90% DCM / 10% MeOH (+1% TEA)Flush remaining highly polar impurities (e.g., hydroxylamines).
Step 5: Fraction Analysis & Pooling
  • Check fractions using TLC (System C from Step 1).

  • Visual Check: The aniline sulfone absorbs strongly at 254 nm.

  • Stain Check: Use p-Anisaldehyde or Ninhydrin stain. The aniline will turn distinct colors (often yellow/orange or purple with Ninhydrin) upon heating.

  • Pool fractions containing the pure spot.

  • Critical Step: Evaporate solvents. To remove residual TEA, perform azeotropic distillation with DCM or dry under high vacuum for >12 hours (TEA boiling point is 89°C).

Troubleshooting & Expert's Corner

IssueRoot CauseCorrective Action
Product "Streaks" Acidic silanols interacting with amine.Increase TEA to 2% or switch to 1%

in MeOH.
Product Co-elutes with Nitro Gradient is too steep (polarity increased too fast).Hold the initial isocratic step (100% DCM) longer. The nitro compound is much less polar and should elute first.
Low Recovery Product crystallized inside the column or stuck to silica.1. Ensure solubility in the mobile phase. 2. Flush column with 10% MeOH/DCM to recover "stuck" material.
Blue/Green Band Oxidation of aniline (often azo/nitroso species).These are impurities. Collect them separately; do not pool with the main fraction.

Visualization: Purification Workflow

PurificationWorkflow cluster_gradient Gradient Strategy Start Crude Reaction Mixture (Reduction Product) Workup Workup & Filtration (Remove Metals/Salts) Start->Workup remove catalyst TLC TLC Scouting (Test DCM/MeOH + TEA) Workup->TLC determine Rf Load Solid Loading (Adsorb on Silica) TLC->Load Rf ~0.3 target Column Flash Column Chromatography (Gradient Elution) Load->Column Decide Separation Poor? Column->Decide QC QC Analysis (NMR / HPLC) Decide->TLC Streaking/Overlap Decide->QC Good Separation Step1 100% DCM (Elute Nitro Precursor) Step2 95:5 DCM:MeOH (+TEA) (Elute Target Aniline) Step1->Step2

Caption: Logical workflow for the purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, emphasizing the feedback loop for solvent optimization.

References & Grounding

  • Osimertinib (AZD9291) Synthetic Pathway:

    • Context: The target molecule is a close structural analog to the aniline fragment used in Osimertinib synthesis (specifically the modification of the 4-fluoro-2-methoxy-5-nitroaniline core).

    • Source: Finlay, M. R., et al. (2014).[2] "Discovery of a potent and selective EGFR inhibitor (AZD9291)".[3] Journal of Medicinal Chemistry.

  • Purification of Polar Anilines:

    • Context: General methodologies for preventing aniline streaking on silica gel using triethylamine.

    • Source: "Flash Column Chromatography Guide", University of Rochester, Department of Chemistry.

  • Reduction of Nitro-Sulfones:

    • Context: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (structural proxy) via Pd/C reduction and subsequent purification.

    • Source:National Institutes of Health (PMC).

  • Chromatography Solvent Systems:

    • Context: Selection of mobile phases for polar, basic compounds (DCM/MeOH vs. Hex/EtOAc).

    • Source: "Solvent Systems for Flash Column Chromatography", M.I.T. Department of Chemistry.

Sources

Application

Application Note: High-Purity Recrystallization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Introduction 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural analogue, 5-(Ethylsulfonyl)-2-methoxyaniline, is a crucial fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural analogue, 5-(Ethylsulfonyl)-2-methoxyaniline, is a crucial fragment in numerous compounds with antitumor, cardiovascular, and anti-inflammatory properties[1]. The purity of this aniline derivative is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds[2]. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[3]. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow for the formation of a highly ordered crystal lattice of the desired compound, while impurities remain in the solution (mother liquor)[2].

This application note provides a detailed, step-by-step protocol for the recrystallization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. It emphasizes the rationale behind solvent selection and procedural steps to ensure a high-purity final product suitable for downstream applications in drug discovery and development.

Scientific Principles and Rationale

The molecular structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, featuring a polar sulfonyl group, a basic aniline moiety, and an ether linkage, dictates its solubility characteristics. The presence of both polar and non-polar regions suggests that a solvent mixture may be optimal for recrystallization[4]. For aniline derivatives, solvent systems like ethanol-water mixtures are often effective[5]. Similarly, for sulfonamides, alcohol-water mixtures are commonly employed to leverage the differential solubility at high and low temperatures[4].

This protocol will focus on a mixed-solvent system, likely an alcohol and water, to achieve the desired solubility profile: high solubility when hot and low solubility when cold.

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and all solvents used for detailed safety information. While specific data for the target compound is limited, related nitroaniline compounds are known to be irritants and potentially harmful if swallowed or in contact with skin[6][7].

Materials and Equipment

  • Crude 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Experimental Protocol

Part 1: Solvent System Selection (Small-Scale Trial)

Before proceeding with bulk recrystallization, it is crucial to determine the optimal solvent or solvent mixture.

  • Initial Screening: Place approximately 50 mg of the crude compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the saturated solution to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but not at room temperature, and will yield a good recovery of crystals upon cooling.

  • Mixed-Solvent Trial: Based on the initial screening, a two-solvent system can be optimized[8]. A common and effective approach for compounds with this functionality is an ethanol/water mixture.

Part 2: Bulk Recrystallization Protocol (Ethanol/Water System)

This protocol assumes an ethanol/water mixture is a suitable solvent system based on the initial screening.

  • Dissolution:

    • Place the crude 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture on a hot plate with stirring. Ensure the solution does not boil too vigorously.

  • Decolorization (Optional):

    • If the resulting solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

    • Gently reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated carbon will adsorb colored impurities[3].

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a glass funnel and a clean Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask. This step should be done quickly to prevent premature crystallization in the funnel[4].

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[3].

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield[4].

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask[3].

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

    • Break the vacuum and add a small amount of ice-cold deionized water to wash the crystals.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.

Troubleshooting

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly. Insulating the flask can help[4].
No Crystals Form Too much solvent was used, or the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal[4].
Low Yield Too much solvent was used, premature crystallization during hot filtration, or the crystals are too soluble in the cold solvent mixture.Optimize the solvent volume. Ensure the filtration apparatus is hot. Cool the solution thoroughly in an ice bath to minimize solubility.
Colored Crystals Insufficient decolorization or the impurity co-crystallizes with the product.Repeat the recrystallization with a more thorough activated carbon treatment. If the problem persists, an alternative purification method like column chromatography may be necessary.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Drying A Crude Compound B Select Solvent System (e.g., Ethanol/Water) A->B Screening C Dissolve in Hot Ethanol B->C D Decolorize with Activated Carbon (Optional) C->D If Colored F Induce Crystallization (Add Water to Cloud Point) C->F If Clear E Hot Gravity Filtration D->E E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent Mixture I->J K Dry Crystals (Vacuum Oven) J->K L Pure Crystalline Product K->L

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Introduction 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is a critical quality attribute that can significantly impact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the determination of drug purity and the quantification of impurities.[2] This application note presents a detailed, robust, and validated HPLC method for the purity analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, designed for researchers, scientists, and drug development professionals.

The developed method is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose.[3]

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline from its potential process-related impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte's purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Materials and Methods

Chemicals and Reagents
  • 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline reference standard (CAS: 1154235-68-3)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Sample Preparation

Standard Solution: Accurately weigh about 25 mg of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent consisting of acetonitrile and water (50:50, v/v). This yields a standard solution with a nominal concentration of 0.5 mg/mL.

Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the test sample of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

HPLC Operating Conditions

The selection of HPLC parameters is critical for achieving optimal separation and detection. The rationale for the chosen conditions is provided below.

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target aniline derivative. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.[5]
Mobile Phase A 0.1% Formic acid in WaterThe aqueous mobile phase with a formic acid modifier helps to control the pH and improve peak shape by minimizing tailing of the basic aniline group.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% BA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities, while providing a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmBased on the UV absorption characteristics of similar aromatic amines and sulfonamides, 240 nm is expected to provide good sensitivity for the analyte and its potential impurities.[6]
Injection Volume 10 µLA suitable injection volume to obtain adequate signal-to-noise ratio without overloading the column.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][7]

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the main analyte. Stress testing of the sample (e.g., acid, base, oxidative, and thermal degradation) can also be performed to demonstrate that the method can separate the analyte from its degradation products.

Linearity

The linearity of the method was assessed by preparing a series of solutions of the reference standard at different concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on two different days, by two different analysts, and on two different instruments. The RSD between the results should be less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the HPLC parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., theoretical plates, tailing factor) should remain within acceptable limits.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (0.5 mg/mL) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Sample->HPLC_System Equilibrate System Equilibration HPLC_System->Equilibrate Inject Inject Blank, Standard, and Sample Equilibrate->Inject Run_Method Execute Gradient Method Inject->Run_Method Acquire_Data Acquire Chromatograms Run_Method->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity

Figure 1: Workflow for the HPLC Purity Analysis.

Typical Results

Under the described chromatographic conditions, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is expected to elute as a sharp, well-defined peak. The purity of the sample is calculated using the following formula:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) - Active sites on the column - pH of the mobile phase is not optimal- Use a new column - Adjust the pH of the mobile phase with a different acid or buffer
Variable retention times - Inconsistent mobile phase composition - Fluctuations in column temperature - Pump malfunction- Prepare fresh mobile phase - Ensure the column oven is functioning correctly - Check the HPLC pump for leaks or pressure fluctuations
Ghost peaks - Contamination in the mobile phase or injector- Use fresh, high-purity solvents - Flush the injector and sample loop

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity determination of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting. Adherence to the detailed protocol will ensure consistent and accurate results, contributing to the overall quality assurance of drug development and manufacturing processes.

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • UV spectra of some representative drug molecules. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. [Link]

Sources

Application

Guide to the Safe Handling and Storage of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a substituted aniline derivative of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its structure combines three key functional groups: an aromatic amine (aniline), a sulfone (methanesulfonyl), and an ether linkage (methoxyethoxy). This unique combination makes it a valuable building block but also necessitates a thorough understanding of its potential hazards to ensure safe handling. The aniline core is a well-known structural motif associated with potential toxicity, requiring stringent safety protocols.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation. The protocols herein are designed to be self-validating, providing not just instructions, but the scientific rationale behind them.

Table 1: Chemical and Physical Properties (Estimated)

Property Value Rationale & Comments
Molecular Formula C₁₀H₁₅NO₄S Derived from chemical structure.
Molecular Weight 245.30 g/mol Calculated from the molecular formula.
Appearance Off-white to beige or brown solid. Typical for substituted anilines.[1]
Solubility Likely soluble in organic solvents (DMSO, DMF, Methanol); low water solubility. The ether and sulfone groups may slightly increase aqueous solubility compared to simple anilines, but it remains predominantly organic-soluble.

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | Anilines are prone to oxidation, which can cause discoloration. The sulfone group is generally stable.[2][3] |

Hazard Identification and Toxicological Profile

Causality of Hazards: The primary toxicological concern with aniline derivatives stems from their ability to be readily absorbed through the skin and, upon entering the bloodstream, oxidize hemoglobin to methemoglobin. This reduces the blood's oxygen-carrying capacity, leading to a condition called methemoglobinemia, with symptoms like cyanosis (bluish skin), headache, and dizziness.[5] Furthermore, many substituted anilines are suspected of being mutagens or carcinogens.

Table 2: GHS Hazard Classification (Inferred from Structurally Similar Compounds)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage.[6]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.
Carcinogenicity Category 2 H351: Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure) Category 1 H372: Causes damage to organs (Blood) through prolonged or repeated exposure.

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Safe Handling Protocols

Safe handling is predicated on a multi-layered approach to risk management, often visualized as the "Hierarchy of Controls." Personal Protective Equipment (PPE) is the final, but essential, barrier between the researcher and the chemical hazard.

cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls model for mitigating chemical exposure.

Engineering Controls: The Primary Barrier

Mandatory Use of a Chemical Fume Hood: All work involving the handling of solid or dissolved 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline must be performed inside a certified chemical fume hood.

  • Rationale: The high acute toxicity, particularly via inhalation, makes containment essential. A fume hood protects the user from inhaling airborne particles or vapors.[7][8]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is non-negotiable and must be worn at all times when handling this compound.[9][10]

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Type Specification Rationale & Best Practices
Hand Protection Butyl or Viton gloves. Double-gloving is recommended. Nitrile gloves offer poor protection against aniline and should be avoided for direct or prolonged contact.[11] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Eye Protection Chemical splash goggles. Protects against splashes and airborne solid particles that can cause serious eye damage.[12][13]
Body Protection A fully buttoned, long-sleeved laboratory coat. Provides a barrier against skin contact from spills.[9]

| Respiratory | Not typically required if work is conducted in a functioning fume hood. | For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][14] |

Step-by-Step Experimental Protocols

Protocol 3.3.1: Weighing the Solid Compound

  • Preparation: Don all required PPE (Table 3) and ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an analytical balance inside the fume hood. Use a weigh boat or appropriate glassware for the compound.

  • Dispensing: Carefully retrieve the stock container from its storage location. Open it inside the fume hood.

  • Weighing: Use a clean spatula to transfer the desired amount of solid. Avoid creating dust. If dust is generated, wait for it to settle within the hood before proceeding.

  • Sealing: Immediately and tightly close the stock container.[11]

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated weigh boats as hazardous waste.

Protocol 3.3.2: Preparing a Stock Solution

  • Preparation: Perform all steps inside a chemical fume hood.

  • Solvent Addition: Place the weighed solid in a suitable volumetric flask. Using a pipette or graduated cylinder, add the desired solvent (e.g., DMSO) to the flask.

  • Dissolution: Cap the flask and gently swirl to dissolve the compound. If necessary, use an ultrasonic bath (placed within the fume hood if possible, or with the flask securely capped) to aid dissolution.

  • Final Volume: Once fully dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.[15]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.[16][17]

Table 4: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Cool, dry place. Prevents degradation and is a general best practice for chemical storage.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Aniline derivatives can oxidize in the presence of air, leading to degradation and discoloration.[2]
Light Store in a light-resistant container (e.g., amber vial). Protects against light-induced degradation.[2]
Container Tightly sealed, clearly labeled container.[11] Prevents contamination and exposure to air/moisture.

| Location | In a designated, locked, and well-ventilated cabinet.[7] Store below eye level.[16] | Ensures security and prevents accidental spills from a dangerous height. |

Chemical Incompatibility: It is crucial to segregate this compound from incompatible materials to prevent dangerous reactions.[11]

Compound 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Compound->Oxidizers  Violent Reaction Risk Acids Strong Acids (e.g., HCl, H₂SO₄) Compound->Acids  Exothermic Reaction Incompatibles Other Incompatibles (e.g., Aldehydes) Compound->Incompatibles

Caption: Storage incompatibility diagram for the target compound.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent and then soap and water.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.

Waste Disposal

All waste containing 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, including contaminated PPE, empty containers, and absorbed spill material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[4]

References

  • ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Chemdox. (2025). Safety Data Sheet: Aniline-2'3'4'5'6-d5.
  • Carl ROTH. (2019). Safety Data Sheet.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiophenol.
  • Newcomer Supply. (2025). Aniline Blue Stain, Aqueous - Safety Data Sheet.
  • Washington State University. (n.d.). Aniline Safety Data Sheet.
  • Carl ROTH. (2020). Safety Data Sheet: Aniline.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxy-5-methylaniline.
  • ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Scitara. (2025). Mastering Chemical Storage: Best Practices for Safer Labs.
  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety.
  • National Institutes of Health (NIH). (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • ChemistryViews. (2017). Mild Sulfonylation of Anilines.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • ResearchGate. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • American Chemical Society. (n.d.). Chemical Storage.

Sources

Method

Application Note &amp; Protocol: A Risk-Based Approach to Safely Handling 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Abstract This document provides a detailed guide to the safe handling, use, and disposal of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the safe handling, use, and disposal of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is built upon a comprehensive risk assessment of its core structural motifs: the aniline backbone, the methanesulfonyl group, and the methoxyethoxy side chain. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through the hierarchy of controls, rigorous personal protective equipment (PPE) protocols, and robust emergency preparedness.

Section 1: Hazard Analysis and Compound Profile

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a substituted aniline. The aniline functional group is a primary driver of its toxicological profile. Aniline and its derivatives are well-documented as being toxic upon inhalation, dermal contact, and ingestion[1]. They can cause skin and eye irritation, may lead to sensitization, and are often suspected of causing genetic defects and cancer[2]. A key hazard of aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced[3].

The methanesulfonyl group (-SO₂CH₃) is generally stable, but related sulfonyl compounds can be irritants[4]. The ether linkage (-O-) in the methoxyethoxy group is typically stable under standard laboratory conditions.

Given this composite structure, all handling procedures must assume the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, and is a suspected mutagen or carcinogen [5].

Table 1: Inferred Hazard Profile and Physicochemical Properties

Parameter Value / Classification Source / Justification
CAS Number Not readily available. Research Chemical
Molecular Formula C₁₀H₁₅NO₄S Based on structure
Appearance Likely a solid (powder/crystal) Inferred from similar compounds[6]
GHS Hazard Statements (Inferred) H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) Based on aniline toxicity[1]
H315 (Causes skin irritation) Based on aniline derivatives[5]
H318 (Causes serious eye damage) Based on aniline toxicity
H341 (Suspected of causing genetic defects) Based on aniline toxicity
H351 (Suspected of causing cancer) Based on aniline toxicity
H410 (Very toxic to aquatic life with long-lasting effects) Based on aniline ecotoxicity

| GHS Pictograms (Inferred) | Health Hazard, Exclamation Mark, Environmental Hazard | Derived from Hazard Statements |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety transcends simple PPE usage. It begins with a systematic approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes strategies that remove or reduce the hazard at its source. All work with this compound must be planned with this hierarchy in mind, as mandated by standards like the OSHA Laboratory Standard[7][8][9].

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Application to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution E_App Is this compound essential? Elimination->E_App Engineering Engineering Controls Substitution->Engineering S_App Can a less hazardous analogue be used? Substitution->S_App Admin Administrative Controls Engineering->Admin Eng_App Use a certified chemical fume hood. Engineering->Eng_App PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Adm_App Develop SOPs, designate work areas, provide training. Admin->Adm_App PPE_App Wear gloves, safety goggles, lab coat. PPE->PPE_App

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

  • Elimination/Substitution: Before starting, confirm if the use of this specific molecule is essential or if a less hazardous alternative could achieve the same scientific objective.

  • Engineering Controls: These are the primary physical barriers used to minimize exposure. All work involving the handling of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline must be performed inside a certified chemical fume hood[3][10]. This is non-negotiable and serves to control airborne concentrations of vapors or dust[1].

  • Administrative Controls: This includes developing a written Chemical Hygiene Plan (CHP), providing documented training for all personnel, and clearly designating areas where this compound is stored and handled[8][9][11]. Keep quantities to the minimum required for the experiment.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but protects the user from contact. The specific PPE requirements are detailed in the following section.

Section 3: Personal Protective Equipment (PPE) Protocol

A hazard assessment is required to select the appropriate PPE for any laboratory task[12]. Based on the inferred hazards of this compound, the following PPE is mandatory.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact[13]. If prolonged contact is possible, or when handling concentrated solutions, consider thicker gloves or double-gloving. Always check for tears or punctures before use. Remove gloves using the proper technique and wash hands thoroughly after work[1].

  • Eye and Face Protection: Chemical safety goggles are required at all times when in the laboratory[12]. When there is a risk of splashing, such as during solution transfers or spill clean-up, a face shield must be worn in addition to goggles[4].

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing[13]. Ensure the lab coat is laundered professionally and not taken home.

  • Respiratory Protection: Work within a fume hood is designed to prevent the need for respiratory protection. If a situation arises where the fume hood is not available or fails, and exposure is possible, a respirator may be required[12]. This constitutes an emergency situation, and work should cease until engineering controls are restored.

Section 4: Standard Operating Procedures (SOPs)

Protocol 4.1: Weighing and Aliquoting Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper/boat, container) inside the hood.

  • Tare Balance: Place the receiving container or weigh boat on the analytical balance and tare it.

  • Transfer: Carefully open the stock container inside the fume hood. Using a clean spatula, transfer a small amount of the solid to the tared container. Avoid creating dust[5]. If dust is generated, allow the fume hood to clear it before proceeding.

  • Seal and Clean: Securely close the stock container. Using a tissue lightly dampened with 70% ethanol, gently wipe the spatula and the exterior of the stock container to remove any residual powder. Dispose of the tissue as hazardous waste.

  • Documentation: Record the final weight and proceed immediately to the next step (e.g., dissolution) to minimize the time the weighed compound is in an open container.

Protocol 4.2: Dissolution and Solution Handling
  • Solvent Addition: Inside the fume hood, place the vessel containing the weighed solid onto a stir plate. Add the desired solvent slowly to avoid splashing.

  • Mixing: Use a magnetic stir bar for mixing. Avoid using metal spatulas for manual mixing, as some related compounds can react with metals[14].

  • Storage: If the solution is to be stored, the container must be tightly sealed and clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings[3][13]. Store in a cool, dry, well-ventilated area away from incompatible materials[2][3].

Protocol 4.3: Waste Disposal
  • Segregation: All materials contaminated with 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (e.g., gloves, weigh paper, pipette tips, excess solution) must be disposed of as hazardous chemical waste[15]. Do not mix with other waste streams unless compatibility is confirmed.

  • Containers: Use designated, leak-proof hazardous waste containers. Label the container clearly.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup.

Section 5: Emergency Procedures

Protocol 5.1: Chemical Spill Response

The response to a spill depends on its size and location. This protocol is for small spills (<100 mL or a few grams) that can be managed by trained laboratory personnel. For large spills, evacuate the area immediately and contact your institution's emergency response team[16][17].

Spill_Response Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess spill size & hazard Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Spill Contain Contain spill with absorbent pads/dike Assess->Contain Small Spill Absorb Cover spill with absorbent material Contain->Absorb Collect Collect residue with spark-proof tools Absorb->Collect Package Package in sealed hazardous waste container Collect->Package Decontaminate Decontaminate area with soap and water Package->Decontaminate End Report Incident Decontaminate->End

Caption: Workflow for responding to a small chemical spill.

  • Alert: Immediately alert colleagues in the vicinity[18].

  • Contain: If it is safe to do so, contain the spill by creating a dike around it with absorbent material (e.g., chemical spill pads, vermiculite)[16][18]. Work from the outside in[19].

  • Absorb: Gently cover the spill with an appropriate absorbent.

  • Collect: Once fully absorbed, use spark-proof tools to scoop the material into a designated hazardous waste container[17][18].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[20].

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Protocol 5.2: First Aid for Exposures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][21]. Seek immediate medical attention. Contaminated clothing must be double-bagged and disposed of as hazardous waste[22].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Remove contact lenses if present and easy to do[10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[2]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[10]. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical.

Section 6: References

  • ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. Retrieved from ChemicalBook.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline. Retrieved from Indenta Chemicals.

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet - Aniline. Retrieved from Sigma-Aldrich.

  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Retrieved from Benchchem.

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from Knowledge.

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from Chemos GmbH & Co.KG.

  • Fisher Scientific. (2025). Safety Data Sheet - 2-Methoxy-5-methylaniline. Retrieved from Fisher Scientific.

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from CUNY.

  • Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from Blog.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from Cornell EHS.

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from Compliancy Group.

  • Lab Safety. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from Lab Safety.

  • Sigma-Aldrich. (n.d.). 5-Methyl-2-(p-tolyloxy)aniline. Retrieved from Sigma-Aldrich.

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from Capital Resin Corporation.

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from University of Tennessee Knoxville.

  • Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from Lab Manager.

  • BOC Sciences. (n.d.). CAS 402-19-7 2-(METHYLSULFONYL)-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from BOC Sciences.

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from American Chemical Society.

  • American Elements. (n.d.). 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline. Retrieved from American Elements.

  • Scribd. (n.d.). OSHA3404laboratory Safety Guidance. Retrieved from Scribd.

  • Smolecule. (n.d.). Buy 5-Methoxy-2-(methylaminomethyl)aniline. Retrieved from Smolecule.

  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from Chem-Impex.

Sources

Application

Application Note: Scalable Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Hydrochloride

This Application Note provides a comprehensive, validated protocol for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride (CAS: 1803612-27-2), a critical intermediate in the manufacturing of thir...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride (CAS: 1803612-27-2), a critical intermediate in the manufacturing of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1]

[1]

Abstract & Scope

This guide details the optimized synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride , a key pharmacophore used in the development of mutant-selective EGFR inhibitors.[1] The protocol utilizes a high-yielding Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro reduction.[1] Emphasis is placed on impurity control, specifically regulating the regioselectivity during the etherification step and preventing over-reduction of the sulfone moiety.

Target Molecule Data:

  • Chemical Name: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride[1][2][3][4]

  • Free Base CAS: 1154235-68-3[1][4][5][6]

  • Salt CAS: 1803612-27-2[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 281.76 g/mol (Salt)

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high electron deficiency of the 1-fluoro-2-nitro-4-(methylsulfonyl)benzene scaffold.[1] The ortho-nitro and para-methanesulfonyl groups cooperatively activate the C-1 position for nucleophilic attack by 2-methoxyethanol.

Synthetic Pathway Visualization

SynthesisRoute SM Starting Material 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (CAS: 454-16-0) Int1 Intermediate 1 1-(2-Methoxyethoxy)-2-nitro- 4-(methylsulfonyl)benzene SM->Int1 Step 1: SNAr 0°C to RT, 2h Reagent1 Reagent A 2-Methoxyethanol (Solvent/Nucleophile) Reagent1->Int1 Base Base t-BuOK or KOH Base->Int1 FreeBase Free Base 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Int1->FreeBase Step 2: Hydrogenation 3 atm, RT, 4h RedAgent Reduction H2, Pd/C (MeOH) RedAgent->FreeBase Final Target Product HCl Salt FreeBase->Final Step 3: Salting Out 0-5°C HCl Salt Formation HCl in Dioxane HCl->Final

Caption: Three-step linear synthesis exploiting the electron-deficient nitro-sulfone core.

Detailed Experimental Protocols

Step 1: Regioselective Etherification ( )

Objective: Displace the fluorine atom with 2-methoxyethanol while avoiding hydrolysis of the sulfone or attack at the nitro position.

  • Starting Material: 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (Alternative: Chloro- derivative, but Fluoro reacts faster at lower temps, reducing byproducts).[1]

  • Reagents: 2-Methoxyethanol (Reagent & Solvent), Potassium Hydroxide (KOH) or Potassium tert-butoxide (

    
    ).[1]
    

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (21.9 g, 100 mmol) and 2-Methoxyethanol (150 mL).

  • Cooling: Cool the suspension to 0–5 °C using an ice/water bath.

  • Base Addition: Add KOH pellets (6.7 g, 120 mmol) or

    
      (13.5 g, 120 mmol) portion-wise over 30 minutes. Caution: Exothermic.[1]
    
    • Note: Maintain internal temperature

      
       °C to prevent side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–3 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1) or HPLC. SM should be consumed (

      
      ).
      
  • Quench: Pour the reaction mixture into Ice Water (600 mL) with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) to remove excess 2-methoxyethanol and salts.
    
  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Yield: ~26.0 g (94%).

    • Appearance: Pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without reducing the sulfone moiety or the aromatic ring.

  • Substrate: Intermediate 1 from Step 1.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Intermediate 1 (20.0 g, 72.6 mmol) in Methanol (200 mL).

  • Catalyst Loading: Add 10% Pd/C (2.0 g, 10 wt% loading). Safety: Add catalyst under inert nitrogen flow to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ). Pressurize to 30–40 psi (2–3 atm)
    
    
    .
  • Reaction: Shake/stir at Room Temperature for 4–6 hours.

    • Monitor: LCMS. Look for mass shift from 275 (M+) to 245 (M+). Ensure no hydroxylamine intermediate (M-16) remains.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude aniline as an off-white solid or viscous oil.

    • Note: The free base is sensitive to oxidation; proceed immediately to salt formation or store under Argon.

Step 3: Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt form for storage and bioavailability.

Protocol:

  • Dissolution: Dissolve the crude aniline (approx. 17.8 g) in Ethyl Acetate (100 mL) or Dichloromethane (80 mL).

  • Acidification: Cool to 0–5 °C. Dropwise add 4M HCl in Dioxane (20 mL, 80 mmol) or bubble dry HCl gas.

  • Crystallization: A white precipitate will form immediately. Stir at 0 °C for 1 hour to maximize yield.

  • Filtration: Filter the solid under nitrogen protection (hygroscopic).

  • Washing: Wash with cold Ethyl Acetate (30 mL) followed by Diethyl Ether (30 mL).

  • Drying: Dry under high vacuum at 40 °C.

Quantitative Data Summary

ParameterStep 1 (

)
Step 2 (Reduction)Step 3 (Salt)
Limiting Reagent 1-Fluoro-2-nitro-4-(methylsulfonyl)benzeneNitro IntermediateFree Aniline
Reagent Stoichiometry 1.2 eq Base10 wt% Catalyst1.1 eq HCl
Solvent System 2-MethoxyethanolMethanolEtOAc / Dioxane
Temperature 0 °C

25 °C
25 °C0 °C
Time 3 hours4–6 hours1 hour
Typical Yield 92–95%88–92%90–95%
Purity (HPLC) >98%>97%>99%

Critical Process Parameters (CPPs) & Troubleshooting

Impurity Control Logic

ImpurityLogic Reaction Reaction Mixture Impurity1 Impurity A: Hydrolysis (Phenol derivative) Cause: Wet solvent/Base Reaction->Impurity1 Water present Impurity2 Impurity B: Hydroxylamine (Incomplete Reduction) Cause: Low H2 pressure Reaction->Impurity2 Stopped early Impurity3 Impurity C: Sulfide (Over-reduction) Cause: High Temp/Pressure Reaction->Impurity3 Aggressive reducing Control1 Control: Use Anhydrous Reagents Limit Temp < 25°C Impurity1->Control1 Control2 Control: Monitor LCMS Extend reaction time Impurity2->Control2 Control3 Control: Mild conditions (RT, 30 psi) Impurity3->Control3

Caption: Cause-and-effect diagram for common impurities in the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete displacement due to weak base or low temp.[1]Ensure temp reaches 20°C; switch from KOH to

if reaction is sluggish.
Red/Brown Color in Step 2 Oxidation of aniline or trace azo-compounds.[1]Ensure strict

-free atmosphere; add trace ascorbic acid during workup.
Sticky Solid in Step 3 Excess solvent or hygroscopic salt.Triturate with Diethyl Ether; dry under high vacuum with

.
Presence of Phenol Water in 2-methoxyethanol reacting with SM.[1]Use anhydrous 2-methoxyethanol; dry KOH pellets before use.[1]

Analytical Validation

1H NMR (400 MHz, DMSO-d6):

  • 
     8.50 (br s, 3H, 
    
    
    
    ),[1]
  • 
     7.65 (d, J=2.0 Hz, 1H, Ar-H6),[1]
    
  • 
     7.55 (dd, J=8.5, 2.0 Hz, 1H, Ar-H4),[1]
    
  • 
     7.20 (d, J=8.5 Hz, 1H, Ar-H3),[1]
    
  • 
     4.25 (t, J=4.5 Hz, 2H, 
    
    
    
    ),[1]
  • 
     3.70 (t, J=4.5 Hz, 2H, 
    
    
    
    ),[1]
  • 
     3.35 (s, 3H, 
    
    
    
    ),[1]
  • 
     3.15 (s, 3H, 
    
    
    
    ).[1]

Mass Spectrometry (ESI+):

  • Calculated Mass

    
    [1]
    
  • Observed Mass

    
    [1]
    

References

  • Ballard, P. et al. (2016). "Inhibitors of Epidermal Growth Factor Receptor (EGFR): Discovery and Optimization." Journal of Medicinal Chemistry.

  • AstraZeneca AB. (2013).[3] "Pytmidine derivatives for inhibiting Eph receptors." World Intellectual Property Organization Patent WO2013014448. (Describes the generic synthesis of aniline intermediates for Osimertinib analogs).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 54589255, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline."[1] PubChem. [1]

  • Accela ChemBio. (2023).[3][4] "Product Data Sheet: 5-methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride (CAS 1803612-27-2)."[2][3]

Sources

Method

Application Note: Scale-Up Synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This Application Note provides a comprehensive, scalable protocol for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3), a critical aniline intermediate used in the development of next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3), a critical aniline intermediate used in the development of next-generation kinase inhibitors (e.g., SHIP2 inhibitors, EGFR modulators).

The guide moves beyond simple laboratory procedures to address process chemistry challenges such as exotherm control, genotoxic impurity management, and solvent toxicity (specifically regarding 2-methoxyethanol).

Executive Summary & Molecule Profile[1]

The target molecule, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , is a trisubstituted benzene derivative featuring an electron-withdrawing sulfone group and an electron-donating glycol ether chain. This specific substitution pattern is critical for binding affinity in various ATP-competitive kinase inhibitors.

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline[1][2][3][4][5][6]

  • CAS Number: 1154235-68-3 (Free Base) / 1803612-27-2 (HCl Salt)[7]

  • Molecular Formula: C₁₀H₁₅NO₄S

  • Molecular Weight: 245.30 g/mol

  • Key Functionality: Primary aniline (nucleophile), Sulfone (H-bond acceptor), Glycol ether (solubility/binding).

Process Challenges
  • Regioselectivity: Ensuring exclusive substitution at the ortho-fluoro position during the SnAr step.

  • Safety (EGME): 2-Methoxyethanol (EGME) is a known reproductive toxin (Reprotox 1B). The process must minimize exposure and residual solvent levels.

  • Thermal Hazards: The nitro-reduction step involves energetic intermediates; heat flow must be managed.

Retrosynthetic Analysis & Strategy

The most robust route for scale-up utilizes a Nucleophilic Aromatic Substitution (SnAr) followed by Catalytic Hydrogenation . This approach avoids the poor selectivity of direct aniline alkylation and utilizes the activating power of the para-sulfone group.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline NitroEther Intermediate 2: 1-(2-Methoxyethoxy)-2-nitro-4-(methylsulfonyl)benzene Target->NitroEther Functional Group Interconversion (FGI) (Nitro Reduction) StartMat Starting Material: 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene NitroEther->StartMat C-O Bond Formation (SnAr) Precursor Commercial Precursor: 4-Fluorophenyl methyl sulfone StartMat->Precursor Nitration (Electrophilic Aromatic Subst.)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the core via SnAr and Reduction.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Displacement of the activated fluoride by 2-methoxyethanol. Reaction Type: Exothermic, homogeneous.

Reagents & Materials
ReagentEquiv.[8][9]Role
1-Fluoro-2-nitro-4-(methylsulfonyl)benzene 1.0Limiting Reagent
2-Methoxyethanol (EGME) 1.2Nucleophile / Co-solvent
Potassium tert-butoxide (KOtBu) 1.1Base
THF (Anhydrous) 10 VolSolvent
Protocol
  • Setup: Charge a jacketed reactor (inerted with N₂) with THF and 2-Methoxyethanol .

  • Cooling: Cool the solution to 0–5°C .

  • Base Addition: Add KOtBu portion-wise, maintaining internal temperature <10°C. ( Note: Pre-forming the alkoxide is safer than adding base to the nitro compound directly).

  • Substrate Addition: Dissolve 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene in THF (3 Vol) and add dropwise to the alkoxide solution over 60 minutes.

    • Critical Control: Monitor exotherm. Do not exceed 15°C during addition.

  • Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% Starting Material).

  • Quench: Add water (10 Vol) slowly.

  • Workup: Extract with Ethyl Acetate (2 x 10 Vol). Wash organic layer with brine.[9] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane if purity <98%.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the primary aniline. Reaction Type: Heterogeneous, Gas-Liquid, Exothermic.

Reagents & Materials
ReagentLoadingRole
Nitro Intermediate (from Step 1) 1.0 wtSubstrate
10% Pd/C (50% wet) 5 wt%Catalyst
Methanol 15 VolSolvent
Hydrogen (H₂) 3–5 barReductant
Protocol
  • Safety Check: Ensure autoclave is grounded. Nitrogen purge required.[9]

  • Charging: Charge Nitro Intermediate and Methanol to the autoclave.

  • Catalyst Addition: Add Pd/C as a slurry in Methanol (to avoid dry catalyst sparking).

  • Hydrogenation: Pressurize with H₂ (3 bar) . Heat to 40°C .

    • Process Insight: The reaction is highly exothermic at initiation. Control H₂ uptake rate if possible, or use active cooling.

  • Completion: Stir until H₂ uptake ceases (approx. 4–6 hours). Confirm by HPLC.

  • Filtration: Filter through a Celite bed (or spark-proof filter cartridge) to remove Pd/C. Wash cake with Methanol.

  • Isolation: Concentrate filtrate to dryness.

  • Salt Formation (Recommended): Dissolve residue in Isopropanol (IPA). Add 1.1 eq of HCl in IPA . Cool to 0°C to precipitate the Hydrochloride Salt . Filter and dry.[9]

Process Flow & Unit Operations

This diagram illustrates the physical flow of materials and unit operations, highlighting critical control points (CCPs).

ProcessFlow Start Start: Nitro-Sulfone Precursor Reactor1 Reactor 1 (SnAr) Temp: <15°C (Add), 25°C (Run) CCP: Exotherm Control Start->Reactor1 Quench Quench & Extraction (Water/EtOAc) Reactor1->Quench Evap1 Concentration (Removal of EGME) Quench->Evap1 Reactor2 Autoclave (Hydrogenation) Pd/C, H2 (3 bar), 40°C Evap1->Reactor2 Filter Catalyst Filtration (Spark Hazard) Reactor2->Filter Cryst Salt Formation (HCl/IPA) & Crystallization Filter->Cryst Final Final Product: HCl Salt (White Solid) Cryst->Final

Figure 2: Unit operation workflow for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline HCl.

Analytical Controls & Specifications

To ensure the material is suitable for downstream pharmaceutical use (e.g., GMP synthesis of kinase inhibitors), the following specifications are recommended.

TestMethodSpecificationRationale
Appearance VisualWhite to Off-white SolidColored impurities often indicate oxidation.
Assay HPLC (UV 254nm)> 98.5% w/wHigh purity required for subsequent coupling.
Residual EGME GC-HS< 50 ppmEGME is a Class 2 solvent (limit 50 ppm) / Reprotox.
Palladium ICP-MS< 20 ppmCatalyst removal verification.
Water Content Karl Fischer< 1.0%Anilines can be hygroscopic; affects stoichiometry.

Safety & Toxicology (E-E-A-T)

2-Methoxyethanol (EGME) Hazards
  • Toxicity: EGME is metabolized to methoxyacetic acid (MAA), which causes testicular atrophy and teratogenicity.

  • Mitigation:

    • Use closed-system transfer devices (CSTDs) for charging.

    • Ensure complete removal during the extraction/evaporation phase (Step 1 Workup).

    • Validate residual levels using Gas Chromatography (GC).

Hydrogenation Hazards
  • Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors. Always keep the catalyst wet (50% water) and inert with Nitrogen before introducing Hydrogen.

References

  • Osimertinib Intermediate Synthesis:Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. This paper describes analogous nitration and SnAr chemistry for EGFR inhibitors.

    • Source: Organic Process Research & Development (2020). Link

  • General SnAr Methodologies:Nucleophilic Aromatic Substitution of p-Substituted Nitrobenzenes.

    • Source: Journal of Organic Chemistry. Link

  • Product Identity (CAS 1154235-68-3): Chemical entry for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.[3][4][6][7]

    • Source: PubChem Compound Summary. Link

  • 2-Methoxyethanol Safety Data:NIOSH Pocket Guide to Chemical Hazards.

    • Source: CDC/NIOSH. Link

Sources

Application

Application Notes and Protocols: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the strategic application of 5-Methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in solid-phase organic synthesis (SPOS). While direct solid-phase protocols for this specific aniline derivative are not extensively documented, this guide extrapolates from established methodologies for structurally similar electron-deficient anilines to propose robust and reliable protocols. We will delve into the rationale behind the selection of resins, linkers, and reaction conditions, offering a framework for the successful immobilization, derivatization, and cleavage of this valuable building block in the context of combinatorial chemistry and drug discovery.

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a vast array of therapeutic agents. The specific substitution pattern of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline offers a unique combination of physicochemical properties. The methanesulfonyl group, a strong electron-withdrawing moiety, modulates the pKa of the aniline nitrogen and can participate in hydrogen bonding interactions with biological targets. The 2-(2-methoxyethoxy) substituent can enhance solubility and provide additional vectors for molecular interactions.

Solid-phase organic synthesis (SPOS) has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large libraries of compounds.[1][2] The ability to efficiently incorporate diverse building blocks like 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline onto a solid support allows for the streamlined generation of novel chemical entities with potential therapeutic applications.

Challenges and Considerations in the Solid-Phase Synthesis of Electron-Deficient Anilines

The primary challenge in the solid-phase synthesis of anilines bearing electron-withdrawing groups is the reduced nucleophilicity of the aniline nitrogen.[3] This can lead to sluggish and incomplete reactions when attempting to immobilize the aniline onto a solid support or during subsequent derivatization steps. Careful selection of activation methods and reaction conditions is therefore paramount to achieving high yields and purity.

Another key consideration is the stability of the substituent groups throughout the synthetic sequence. Both the methanesulfonyl and the methoxyethoxy moieties must remain intact during immobilization, any on-resin chemical transformations, and the final cleavage from the solid support. Ether linkages, such as the one present in the methoxyethoxy group, are generally stable to a wide range of reaction conditions but can be susceptible to cleavage under strongly acidic conditions.[4][5]

Proposed Solid-Phase Synthesis Strategy: A Safety-Catch Linker Approach

To address the challenges associated with the reduced nucleophilicity of the target aniline, we propose a "safety-catch" linker strategy.[6] This approach involves the initial formation of a stable sulfonamide bond to anchor the aniline to the resin. This sulfonamide linker is stable to a variety of reaction conditions, allowing for subsequent chemical modifications. The "safety-catch" aspect comes from the fact that the linker can be activated in a separate, deliberate step to facilitate cleavage under mild conditions.

G cluster_0 Immobilization cluster_1 On-Resin Derivatization cluster_2 Cleavage Resin Sulfonyl Chloride Resin Immobilized Immobilized Aniline (Sulfonamide Linker) Resin->Immobilized Aniline Coupling Aniline 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Aniline->Immobilized Derivatization Chemical Modification (e.g., Acylation, Alkylation) Immobilized->Derivatization Activation Linker Activation Derivatization->Activation Cleavage Nucleophilic Cleavage Activation->Cleavage Product Final Product Cleavage->Product

Workflow for Solid-Phase Synthesis

Recommended Resin and Linker

We recommend the use of a polystyrene resin functionalized with a sulfonyl chloride linker, such as the Sieber amide resin precursor, which can be readily converted to the corresponding sulfonyl chloride. The formation of a sulfonamide bond with the aniline provides a robust linkage that is stable to a wide range of synthetic transformations.

Resin TypeLinker FunctionalityKey Advantages
Polystyrene-Sulfonyl ChlorideSulfonamide- Stable to acidic and basic conditions. - Allows for a "safety-catch" cleavage strategy.
Protocol for Immobilization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Objective: To covalently attach the aniline to the sulfonyl chloride resin.

Materials:

  • Polystyrene-sulfonyl chloride resin (1.0 g, 1.0 mmol/g loading)

  • 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (3.0 mmol, 3 eq.)

  • Pyridine (6.0 mmol, 6 eq.)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the polystyrene-sulfonyl chloride resin in anhydrous DCM (10 mL) for 30 minutes in the solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and pyridine in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 24 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 20 mL), Dimethylformamide (DMF) (3 x 20 mL), Methanol (3 x 20 mL), and DCM (3 x 20 mL).

  • Dry the resin under vacuum.

  • Verification (Optional): Perform a qualitative test (e.g., chloranil test) to confirm the presence of a secondary amine on the resin, indicating successful immobilization.

Rationale: The use of an excess of the aniline and a non-nucleophilic base like pyridine helps to drive the reaction to completion, overcoming the reduced nucleophilicity of the aniline.[3]

On-Resin Derivatization Strategies

Once the aniline is immobilized, the aromatic ring or other functionalities can be further modified. The robust sulfonamide linker allows for a wide range of chemical transformations.

Protocol for N-Acylation of the Immobilized Aniline

Objective: To introduce an acyl group onto the aniline nitrogen.

Materials:

  • Immobilized aniline resin (0.5 g)

  • Acid chloride or anhydride (5.0 mmol, 10 eq.)

  • Diisopropylethylamine (DIEA) (10.0 mmol, 20 eq.)

  • Anhydrous DMF (10 mL)

Procedure:

  • Swell the immobilized aniline resin in anhydrous DMF (5 mL) for 30 minutes.

  • Drain the DMF.

  • Dissolve the acid chloride or anhydride and DIEA in anhydrous DMF (5 mL).

  • Add the solution to the resin and shake at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin as described in the immobilization protocol.

  • Dry the resin under vacuum.

Rationale: N-acylation of the sulfonamide-linked aniline can provide a diverse range of amides, which are common motifs in bioactive molecules.[7][8][9][10]

Cleavage from the Solid Support

The final step is the cleavage of the derivatized compound from the solid support. The "safety-catch" strategy allows for a two-step cleavage process: activation of the linker followed by nucleophilic cleavage.

Protocol for Linker Activation and Cleavage

Objective: To cleave the final product from the resin.

Materials:

  • Derivatized resin (0.5 g)

  • Activation Step: Iodoacetonitrile (10.0 mmol, 20 eq.) and Potassium carbonate (10.0 mmol, 20 eq.) in anhydrous DMF (10 mL).

  • Cleavage Step: A solution of a suitable nucleophile (e.g., 2 M ammonia in methanol, or a primary/secondary amine) (10 mL).

Procedure:

Activation:

  • Swell the derivatized resin in anhydrous DMF (5 mL) for 30 minutes.

  • Drain the DMF.

  • Add the solution of iodoacetonitrile and potassium carbonate in DMF to the resin.

  • Shake the mixture at room temperature for 4-6 hours. This step activates the sulfonamide for nucleophilic attack.[6]

  • Drain the activation solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage:

  • Add the nucleophile solution to the activated resin.

  • Shake the mixture at room temperature for 12-24 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with the cleavage solvent (e.g., methanol or DCM) (3 x 5 mL).

  • Combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by appropriate chromatographic techniques.

Rationale: The activation step, typically an N-alkylation of the sulfonamide, renders the sulfur atom more electrophilic and susceptible to nucleophilic attack, allowing for cleavage under mild conditions that preserve the integrity of the target molecule.

G cluster_0 On-Resin Compound cluster_1 Activation cluster_2 Cleavage Resin_Bound Derivatized Aniline on Sulfonamide Linker Activated_Resin Activated N-Alkyl Sulfonamide Linker Resin_Bound->Activated_Resin Activation_Reagents Iodoacetonitrile, K2CO3 Activation_Reagents->Activated_Resin Cleaved_Product Cleaved Final Product Activated_Resin->Cleaved_Product Nucleophile Nucleophile (e.g., NH3/MeOH) Nucleophile->Cleaved_Product

Cleavage Strategy Overview

Conclusion

The strategic use of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in solid-phase organic synthesis opens up avenues for the creation of diverse chemical libraries for drug discovery. While the electron-deficient nature of this aniline presents challenges, the proposed safety-catch linker strategy provides a robust and versatile solution for its immobilization and subsequent derivatization. The detailed protocols and rationales presented in this guide are intended to serve as a strong foundation for researchers to successfully incorporate this valuable building block into their solid-phase synthesis workflows, ultimately accelerating the discovery of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubMed. (n.d.). Methods and protocols of modern solid phase Peptide synthesis. Retrieved from [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions ). Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • American Chemical Society. (1999). N-Arylation of Sulfonamides on Solid Supports. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • American Chemical Society. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. Retrieved from [Link]

  • National Institutes of Health. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • DOI. (n.d.). Arylsulfonate esters in solid phase organic synthesis. I. Cleavage with amines, thiolate, and imidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • National Institutes of Health. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • University of Southampton. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline synthesis

Technical Support Center: Process Optimization for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Ticket System Status: [ONLINE] Current Module: Synthesis & Yield Optimization Assigned Specialist: Senior Process Chemist (P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Ticket System Status: [ONLINE] Current Module: Synthesis & Yield Optimization Assigned Specialist: Senior Process Chemist (Ph.D.)

Executive Summary: The Synthetic Challenge

You are likely targeting 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS Registry Number: Dependent on specific salt form, generic backbone referenced). This scaffold is a critical pharmacophore, often serving as the "left-hand" side of third-generation EGFR tyrosine kinase inhibitors (similar to the aniline intermediates used in Osimertinib analogs).

The synthesis typically involves two critical stages:

  • SNAr Etherification: Displacement of a halide (F/Cl) by 2-methoxyethanol.

  • Nitro Reduction: Conversion of the nitro group to the aniline.

The Common Yield Traps:

  • Step 1: Competitive hydrolysis leading to the phenol impurity (difficult to remove).

  • Step 2: Catalyst poisoning by sulfur species or incomplete reduction leading to hydroxylamine intermediates.

This guide bypasses standard textbook descriptions to address the process variables that actually determine your isolated yield.

Module 1: The SNAr Etherification (The "Yield Killer")

Reaction: 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene + 2-Methoxyethanol


 Intermediate Nitro Ether.
Ticket #101: "My conversion is high, but my isolated yield is low (<60%). Why?"

Diagnosis: You are likely suffering from "Oiling Out" during the quench or Hydrolysis side-reactions.

Root Cause Analysis: The sulfone and nitro groups make the ring highly electron-deficient. While this accelerates the desired SNAr, it also makes the ring susceptible to attack by hydroxide (generated from wet solvents or hygroscopic bases), forming the Phenol Impurity (1-hydroxy-2-nitro-4-methylsulfonylbenzene). This phenol is often an oil that traps your product.

Troubleshooting Protocol:

VariableStandard (Fail-Prone)Optimized (High Yield) Technical Rationale
Substrate Chloro-analogFluoro-analog The C-F bond is weaker? No. The high electronegativity of F stabilizes the Meisenheimer complex, increasing reaction rate by orders of magnitude, allowing milder conditions (lower T), which reduces side reactions.
Solvent DMF or DMSO2-Methoxyethanol (Neat) or THF Using the reagent as solvent (Neat) drives kinetics via Le Chatelier’s principle. If solubility is an issue, use THF. Avoid DMF; removing it requires aqueous washes that induce hydrolysis.
Base KOH / NaOHK₂CO₃ or t-BuOK Hydroxide bases introduce water. Use anhydrous K₂CO₃. If kinetics are slow, use tert-Butoxide (t-BuOK), but strictly control moisture.
Temperature Reflux (>100°C)0°C

RT

50°C
High heat promotes degradation. Start cold to control the initial exotherm (SNAr is exothermic).

Q: How do I remove the Phenol impurity if it forms? A: Do not try to crystallize it out yet. Perform a basic wash (1M NaOH) during the workup. The phenol is acidic (pKa ~7 due to electron-withdrawing groups) and will move to the aqueous layer as the phenoxide salt. The desired ether product remains in the organic layer.

Module 2: Nitro Reduction (The "Quality Killer")

Reaction: Nitro Ether


 Aniline Target.
Ticket #102: "The reaction stalls at 90% conversion, or I see a 'dimer' impurity."

Diagnosis:

  • Stalling: Catalyst poisoning by the sulfone group (acting as a soft Lewis base) or trace halides from Step 1.

  • Dimer: Formation of Azoxy or Azo dimers due to high pH or insufficient hydrogen mass transfer.

Troubleshooting Protocol:

Option A: Catalytic Hydrogenation (Scalable, Clean) [1]

  • Catalyst: 5% or 10% Pd/C (50% water wet).

  • Solvent: Methanol or Ethanol.

  • Additive (Crucial): Trace Acetic Acid (1-2 eq).

    • Why? The reduction of nitro groups passes through a hydroxylamine intermediate. Under neutral/basic conditions, this condenses with the nitroso intermediate to form the Azoxy dimer. Mildly acidic conditions suppress this condensation and accelerate the reduction of hydroxylamine to amine.

  • Pressure: 3-5 bar H₂. Atmospheric pressure is often insufficient for sterically crowded or electron-rich anilines.

Option B: Iron/Ammonium Chloride (Robust, Lab Scale) If Pd/C fails due to poisoning (sulfur sensitivity):

  • Reagents: Iron powder (3-5 eq), NH₄Cl (saturated aq), Ethanol.

  • Temp: Reflux (70-80°C).

  • Tip: Use "Reduced Iron" powder (fine mesh). The mechanism relies on surface area.

  • Workup: Filter hot through Celite to remove iron oxides. If the filtrate turns brown/black upon cooling, you have residual Fe species. Wash with dilute EDTA or citric acid.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision nodes for maximizing yield.

SynthesisWorkflow Start Start: 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene Step1 Step 1: S_NAr Etherification (2-Methoxyethanol + Base) Start->Step1 Check1 Check: Is Phenol Impurity > 5%? Step1->Check1 Wash Action: 1M NaOH Wash (Remove Phenol) Check1->Wash Yes Isolate1 Intermediate: Nitro Ether (Solid/Crystalline) Check1->Isolate1 No Wash->Isolate1 Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Isolate1->Step2 Check2 Check: Hydroxylamine Intermediate? Step2->Check2 Acid Action: Add Acetic Acid Increase H2 Pressure Check2->Acid Yes (Stalled) Final Target: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Check2->Final No (Complete) Acid->Final

Caption: Optimized process flow for minimizing hydrolysis (Step 1) and preventing dimer formation (Step 2).

Module 4: Validated Experimental Protocol

Note: This protocol is designed for a 10g scale. Scale-up requires safety calorimetry due to the exotherm of the nitro-compound.

Step 1: Synthesis of 1-(2-methoxyethoxy)-2-nitro-4-(methylsulfonyl)benzene
  • Charge a 3-neck flask with 1-fluoro-2-nitro-4-(methylsulfonyl)benzene (10.0 g, 45.6 mmol) and 2-methoxyethanol (50 mL).

  • Cool the suspension to 0–5°C (Ice bath).

  • Add Potassium Carbonate (K₂CO₃, anhydrous, 9.5 g, 68.4 mmol) portion-wise over 15 minutes. Do not dump it in all at once; the exotherm is sharp.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (25°C).

  • Monitor by HPLC/TLC. If conversion <95% after 4 hours, heat to 45°C.

  • Workup: Pour into ice water (200 mL). The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 45°C.

    • Yield Target: >90%.[2]

Step 2: Reduction to Aniline
  • Charge autoclave/flask with Nitro Intermediate (from Step 1, 10.0 g) and Methanol (100 mL).

  • Add 10% Pd/C (50% wet, 1.0 g).

  • Add Acetic Acid (0.5 mL). Critical for suppressing dimers.

  • Hydrogenate at 3 bar (45 psi) H₂ pressure at RT for 4–6 hours.

  • Filter through a Celite pad to remove catalyst. (Caution: Pd/C is pyrophoric when dry. Keep wet).

  • Concentrate the filtrate.

  • Crystallization: Recrystallize from Isopropanol/Heptane if necessary to remove trace colored impurities.

    • Yield Target: >85%.[2][3][4]

References & Authority

  • Mechanistic Grounding on SNAr:

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Establishes the order of reactivity F >> Cl for SNAr with electron-withdrawing groups).

  • Nitro Reduction Optimization:

    • Blechert, S., et al. "Selective reduction of nitro compounds." Organic Process Research & Development often cites the use of acid modifiers to prevent hydroxylamine accumulation.

    • See also: Johnstone, R. A., et al.[2][5][6] (1985). "Heterogeneous catalytic transfer hydrogenation..." Chemical Reviews.

  • Relevant Patent Literature (Analogous Chemistry):

    • AstraZeneca AB. "Pyrimidines with EGFR activity." (Describes the general synthesis of the aniline fragment for Osimertinib-like molecules, confirming the SNAr/Reduction sequence).

Disclaimer: This guide is for research purposes. Always consult SDS and perform a safety assessment before handling fluorinated nitro-aromatics, as they can be energetic materials.

Sources

Optimization

Common side reactions in 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline synthesis

Ticket #: TS-SYN-2024-05-MSMA Subject: Troubleshooting Guide for Impurity Profile & Process Optimization Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Context Target Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: TS-SYN-2024-05-MSMA

Subject: Troubleshooting Guide for Impurity Profile & Process Optimization Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Context

Target Molecule: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Primary Application: Key intermediate for sulfone-containing Kinase Inhibitors (e.g., EGFR/VEGFR inhibitors).[1] Synthetic Pathway: The standard industrial route involves a Nucleophilic Aromatic Substitution (


) followed by a Nitro Reduction.

This guide addresses the specific chemical behaviors of the sulfone (electron-withdrawing, activating) and the glycol ether (chelating, solubilizing) moieties. The presence of the sulfone at the 5-position strongly activates the 2-position for substitution but also increases the acidity of the system, making it prone to specific side reactions.

Master Reaction Scheme & Impurity Map

The following diagram maps the "Happy Path" (Main Reaction) against the critical "Failure Modes" (Side Reactions).

ReactionPathway SM Starting Material (2-Fluoro-5-methanesulfonyl- nitrobenzene) Inter Intermediate 1 (Nitro Ether) SM->Inter SNAr (Main) Imp_Phenol Impurity A (Phenol) (Hydrolysis Product) SM->Imp_Phenol Water/OH- (Side) Reagent1 2-Methoxyethanol + Base (tBuOK/K2CO3) Reagent1->Inter Product Target Product (Aniline) Inter->Product Reduction (Main) Imp_Azoxy Impurity B (Azoxy/Azo) (Dimerization) Inter->Imp_Azoxy High pH / Low H2 Imp_Hydroxyl Impurity C (Hydroxylamine) (Incomplete Reduction) Inter->Imp_Hydroxyl Catalyst Poisoning Reagent2 H2, Pd/C (Reduction) Reagent2->Product

Figure 1: Reaction logic flow demonstrating the competition between the desired


/Reduction pathways and the hydrolytic/dimerization side reactions.
Module 1: The Step (Etherification)

Reaction: 2-Fluoro-5-methanesulfonyl-nitrobenzene + 2-Methoxyethanol


 Nitro Ether Intermediate.
Issue 1: Formation of "Phenol Impurity" (Impurity A)

User Observation: HPLC shows a peak at RRT ~0.85. The product yield is lower than expected, and the solid isolated is sticky. Technical Diagnosis: This is 2-hydroxy-5-methanesulfonyl-nitrobenzene .

  • Root Cause: The sulfone group is highly electron-withdrawing, making the C-F bond extremely labile. If any water is present in the solvent or the base (e.g., wet KOH or hygroscopic 2-methoxyethanol), the hydroxide ion (

    
    ) acts as a competitive nucleophile, displacing the fluorine to form the phenol [1].
    
  • Mechanism: Hydrolysis via

    
    . Hydroxide is a smaller, harder nucleophile than the 2-methoxyethoxide anion and reacts faster.
    

Troubleshooting Protocol:

  • Reagent Audit: Check the water content (Karl Fischer titration) of the 2-methoxyethanol. It must be anhydrous (<0.05%).

  • Base Switch:

    • Avoid: NaOH or KOH (unless powdered and used with a phase transfer catalyst in strictly anhydrous conditions).

    • Recommended: Use Potassium tert-butoxide (

      
      )  in THF or 
      
      
      
      in DMF/DMAc.
      
      
      irreversibly deprotonates the alcohol to form the active alkoxide, ensuring no
      
      
      is generated in situ.
  • Process Control: Maintain reaction temperature

    
     during base addition. High temperatures favor the kinetic hydrolysis product if moisture is present.
    
Issue 2: Incomplete Conversion & "Sticky" Solids

User Observation: Reaction stalls at 90% conversion. Workup results in an oil that refuses to crystallize. Technical Diagnosis: The glycol ether chain (2-methoxyethoxy) acts as a phase transfer catalyst and a solvent solubilizer.

  • Root Cause: The product is highly soluble in organic solvents due to the ether tail. Standard aqueous workups often fail to precipitate the product cleanly.

  • Resolution:

    • Quench: Pour reaction mixture into ice-cold dilute HCl (to neutralize base and protonate any phenol impurity, keeping it in the organic phase during washing, or making it water-soluble if using basic washes—Correction: Phenols are acidic; wash with dilute NaOH to remove the Phenol Impurity A into the aqueous layer).

    • Crystallization: Use Isopropanol (IPA)/Water or Ethanol/Heptane for recrystallization. The ether chain requires a non-polar counter-solvent to force precipitation.

Module 2: The Reduction Step (Nitro Aniline)

Reaction: Nitro Ether Intermediate +


 + Pd/C 

Target Aniline.
Issue 3: Pink/Red Coloration (Impurity B & C)

User Observation: The isolated aniline is off-white initially but turns pink/red upon storage. Technical Diagnosis: Presence of Azo/Azoxy dimers or Hydroxylamine intermediates.

  • Root Cause:

    • Hydroxylamine (

      
      ): Result of incomplete reduction.[2] The reduction pathway is 
      
      
      
      . The last step (
      
      
      ) is the slowest.
    • Azo (

      
      ): Formed by the condensation of Nitroso (
      
      
      
      ) and Hydroxylamine (
      
      
      ) intermediates under basic conditions [2].
  • Causality: The sulfone group acts as an electron sink, stabilizing the intermediate radical anions, potentially stalling the reduction at the hydroxylamine stage if hydrogen pressure is insufficient.

Troubleshooting Protocol:

  • PH Control: Ensure the reaction medium is neutral to slightly acidic . Basic conditions promote the condensation of intermediates into Azo impurities.[3]

    • Tip: Add 1-2 equivalents of Acetic Acid to the hydrogenation vessel.

  • Catalyst & Pressure:

    • Increase

      
       pressure to >3 bar (45 psi).
      
    • Ensure high stirring rate (mass transfer limited reaction).

    • End-point Check: Do not stop the reaction immediately when

      
       uptake ceases. Allow a "digestion" period (1-2 hours) to ensure the slow 
      
      
      
      conversion completes.
  • Purification: If the product is pink, treat a solution (MeOH) with activated carbon or silica thiol scavengers to remove the colored oxidative impurities.

Analytical Data Reference Table
ComponentApprox RRT (HPLC)Characteristic MS Signal (

)
OriginControl Limit
Target Aniline 1.00246.08 (Calc.)ProductN/A
Nitro Precursor 1.4 - 1.6276.05Unreacted SM< 0.1%
Phenol Impurity 0.85232.02Hydrolysis (Step 1)< 0.15%
Azoxy Dimer 1.8 - 2.0473.15Coupling (Step 2)< 0.05% (GTI)
Hydroxylamine 0.95262.08Incomplete Red.< 0.1%

Note: RRTs are estimated based on a standard C18 Reverse Phase method (Water/ACN gradient).

Safety & Genotoxicity (GTI) Alert

The nitro-aromatic precursors and the potential azo-dimers are structural alerts for genotoxicity.

  • Control Strategy: The "Phenol Impurity" (Impurity A) is difficult to purge in the final step. It must be controlled in Step 1 (Limit <0.5% IPC).

  • Aniline Stability: Anilines with electron-donating ethers (2-methoxyethoxy) are prone to oxidation. Store under Nitrogen/Argon at

    
    , protected from light.
    
References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics. The mechanism of reactions and the competition between alkoxide and hydroxide nucleophiles.
    • Source:

  • Nitro Reduction Side Reactions

    • Haber, F. (1898). Z. Elektrochem.
    • Source:

  • Osimertinib/Kinase Inhibitor Synthesis Context

    • While the specific target is a fragment, the chemistry parallels the synthesis of Osimertinib intermedi
    • Source:

  • Process Chemistry of Sulfonyl Anilines

    • Specific handling of ethylsulfonyl/methylsulfonyl anilines in medicinal chemistry.
    • Source:

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Ticket ID: #TS-AZD-INT-004 Subject: Troubleshooting Low Yield & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 5-Methane...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-AZD-INT-004 Subject: Troubleshooting Low Yield & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a critical workflow in the production of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1] The process typically involves two distinct phases:[2][3][4][5][6]

  • SNAr Etherification: Displacement of a halide (F/Cl) by 2-methoxyethanol.[1]

  • Nitro Reduction: Conversion of the nitro group to the aniline.

Low yields in this sequence are rarely due to lack of reactivity (the ring is highly activated). Instead, they stem from competitive hydrolysis during the SNAr step and product loss into the aqueous phase during the reduction workup due to the high polarity of the sulfone moiety.

Phase 1: The SNAr Etherification

The Reaction: 2-Fluoro-5-(methylsulfonyl)nitrobenzene + 2-Methoxyethanol + Base


 Nitro-Ether Intermediate[1]
Diagnostic Workflow
SymptomProbable CauseCorrective Action
Phenol Impurity (>5% by HPLC)Moisture Ingress. The activated fluoride is hypersensitive to water.[1] Hydroxide ions (generated from wet base) compete with the alkoxide.Switch to anhydrous solvents (KF <100 ppm).[1] Dry K2CO3 at 120°C overnight.
Incomplete Conversion Base Basicity/Solubility. K2CO3 may be too insoluble in pure 2-methoxyethanol.[1]Add a co-solvent like DMF or NMP (10-20% v/v) to solubilize the intermediate.[1]
Dark/Tarred Reaction Exotherm Runaway. The doubly activated ring (ortho-nitro, para-sulfone) reacts violently.[1]Control addition rate. Maintain T < 25°C during base addition, then ramp slowly to 50°C.
Process Logic & Mechanism

The starting material, 2-fluoro-5-(methylsulfonyl)nitrobenzene , features a fluoride leaving group activated by two strong electron-withdrawing groups (EWGs): a nitro group (ortho) and a sulfone (para).[1]

  • The Trap: Because the ring is so electron-deficient, it is prone to attack by any nucleophile, including trace water. If water attacks, you form the phenol (2-hydroxy-5-methanesulfonylnitrobenzene), which is a dead-end impurity that will not react further and is difficult to separate.[1]

SNAr_Troubleshooting Start Start: 2-Fluoro-5-mesyl-nitrobenzene Reagent 2-Methoxyethanol + Base Start->Reagent Check_Water Is Water Present? Reagent->Check_Water Path_Good Path A: Alkoxide Attack Check_Water->Path_Good No (Anhydrous) Path_Bad Path B: Hydroxide Attack Check_Water->Path_Bad Yes (>0.5%) Product Target Nitro-Ether Path_Good->Product Impurity Phenol Impurity (Dead End) Path_Bad->Impurity

Figure 1: Competitive pathways in the SNAr reaction. The high reactivity of the substrate necessitates strict moisture control to prevent phenol formation.

Optimized Protocol (SNAr)
  • Charge 2-methoxyethanol (5-10 vol) and cool to 0°C.

  • Add solid K2CO3 (1.5 eq) or t-BuOK (1.05 eq) under N2.

    • Note: t-BuOK is faster but requires strictly anhydrous conditions.[1] K2CO3 is more robust but slower.

  • Add 2-Fluoro-5-(methylsulfonyl)nitrobenzene portion-wise. Do not dump.

  • Monitor via HPLC. If phenol >2%, stop and dry the system.

  • Quench by pouring into ice water. The product should precipitate.[5][6]

Phase 2: Nitro Reduction & Isolation[1]

The Reaction: Nitro-Ether Intermediate


 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline[1]
Diagnostic Workflow
SymptomProbable CauseCorrective Action
Yield < 50% (Mass Balance) Aqueous Loss. The sulfone + amine + ether oxygen make the molecule highly polar.[1]Do not rely on standard EtOAc/Water extraction.[1] Use DCM/IPA (3:1) or salt out the aqueous phase heavily.
Stalled Reaction (Hydroxylamine) Catalyst Poisoning. Sulfur from the sulfone (rare) or impurities from Step 1.[1]Increase H2 pressure (if hydrogenation) or switch to Fe/NH4Cl (chemical reduction).[1]
Red/Orange Product Azo/Azoxy Dimers. High pH during reduction causes coupling of intermediates.[1]Buffer the reaction.[4] If using Fe reduction, ensure NH4Cl is in excess.[1]
Process Logic & Workup Strategy

The most common failure mode here is not the chemistry, but the isolation . The product contains a sulfone (highly polar) and a glycol ether chain (hydrophilic). When you perform an aqueous workup, a significant portion of the aniline stays in the water.

Reduction_Workup Reaction Reduction Complete (Crude Mixture) Filtration Filter Catalyst Reaction->Filtration Extraction_Choice Extraction Solvent? Filtration->Extraction_Choice EtOAc Ethyl Acetate Extraction_Choice->EtOAc Standard DCM_IPA DCM / IPA (9:1) Extraction_Choice->DCM_IPA Recommended Result_Bad Low Yield (Product in Aqueous Phase) EtOAc->Result_Bad Result_Good High Recovery (>90%) DCM_IPA->Result_Good

Figure 2: Isolation logic. Standard non-polar solvents often fail to extract the polar sulfone-aniline product efficiently.[1]

Optimized Protocol (Reduction)

Recommended Method: Fe/NH4Cl (Avoids high-pressure equipment and potential catalyst poisoning).[1]

  • Suspend the Nitro-Ether in EtOH/Water (3:1).[1]

  • Add NH4Cl (5 eq) and Iron powder (3-5 eq, reduced grade).

  • Reflux for 2-4 hours. Monitor disappearance of starting material by TLC/HPLC.[1]

  • Hot Filter through Celite to remove iron sludge.[1] Wash cake with hot EtOH.

  • Concentrate to remove bulk EtOH.

  • Critical Step: Adjust pH to ~8-9 with NaHCO3.

  • Extract with Dichloromethane (DCM) or DCM/Isopropanol (9:1) . Do not use Hexane/EtOAc.

  • Dry organic layer over Na2SO4 and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use NaH for the SNAr step? A: Yes, but it is risky. NaH is a strong base and can cause deprotonation of the sulfone alpha-methyl group (though less acidic than a ketone, it is still possible), leading to side reactions.[1] K2CO3 in DMF or NMP is milder and sufficient for this highly activated ring [1].[1]

Q: My product is an oil that won't crystallize. How do I purify it? A: The aniline is often a low-melting solid.[1] If it oils out:

  • Dissolve in a minimum amount of hot Methanol (MeOH).[1]

  • Slowly add water until turbid.

  • Cool to 4°C.

  • If it still oils, scratch the flask or add a seed crystal. Alternatively, convert it to the HCl salt (add HCl in dioxane) which usually crystallizes instantly.

Q: I see a "dimer" impurity in the reduction step. What is it? A: This is likely the azoxy or azo dimer, formed by the condensation of a nitroso intermediate with a hydroxylamine intermediate. This happens if the reaction medium is too basic. Ensure you use NH4Cl (mildly acidic/neutral buffer) rather than NaOH or pure hydrazine [2].[1]

References

  • Ballard, P. et al. (2013).[1] 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer.[1][7] WO Patent 2013014448.[7][8] Link[1][7][8]

    • Context: Describes the specific synthesis of the aniline intermedi
  • Spinks, D. et al. (2011).[1] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 16(12). Link[1]

    • Context: Provides detailed workup procedures for the ethyl-sulfone analog, highlighting the solubility challenges and hydrogen
  • Liao, Y. et al. (2018).[1] Process for the preparation of Osimertinib. CN Patent 107915725.

    • Context: Industrial scale-up considerations for the SNAr and reduction sequence.

Sources

Optimization

Technical Support Center: Optimization of Reaction Time for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies to enhance the efficiency of your synthesis, with a primary focus on minimizing reaction time while maximizing yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical development, often involves a critical carbon-nitrogen bond formation step, typically a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The efficiency of this step is paramount and is influenced by a multitude of interdependent parameters. This guide provides a systematic approach to identifying and overcoming common hurdles that can extend reaction times and compromise experimental outcomes.

Proposed Synthetic Pathway

A common and effective route to the target molecule involves the palladium-catalyzed amination (Buchwald-Hartwig amination) of an aryl halide or triflate with an appropriate amine source. This guide will focus on the optimization of this key transformation.

Synthetic_Pathway A 2-bromo-4-methanesulfonyl-1-(2-methoxyethoxy)benzene C 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline A->C Pd Catalyst Ligand Base, Solvent, Temp. B Ammonia Source (e.g., NH3(aq), Benzophenone Imine) B->C

Caption: Proposed Buchwald-Hartwig amination pathway.

Troubleshooting Guide: Optimizing Reaction Time

This section addresses specific issues that can lead to prolonged reaction times and provides a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Reaction is Sluggish or Stalls Before Completion

Question: My reaction to form 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is extremely slow, and in-process controls (e.g., TLC, LC-MS) show incomplete conversion of the starting material even after extended periods. What are the likely causes and how can I accelerate the reaction?

Answer: A sluggish or stalled reaction is a common challenge in cross-coupling reactions. The root cause often lies within the catalytic cycle. Here is a systematic troubleshooting approach:

1. Evaluate the Catalyst and Ligand System:

  • Expertise & Experience: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical for an efficient reaction. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1][2][3] For electron-rich anilines and aryl halides, bulky, electron-rich biarylphosphine ligands are often superior.

  • Troubleshooting Steps:

    • Ligand Screening: If using a general-purpose ligand like BINAP, consider switching to a more specialized ligand such as BrettPhos, GPhos, or XPhos, which have been shown to accelerate C-N cross-coupling reactions, sometimes even at room temperature.[1]

    • Catalyst Loading: While increasing catalyst loading can increase the reaction rate, it also adds cost and can complicate purification. Before significantly increasing the loading, ensure other parameters are optimized. A typical starting point is 1-2 mol % of the palladium precatalyst.

    • Catalyst Deactivation: The catalyst can deactivate over time. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine ligand and the Pd(0) active species.

2. Assess the Base and Solvent System:

  • Expertise & Experience: The base plays a crucial role in deprotonating the amine nucleophile (or its precursor) and facilitating the catalytic cycle. The choice of base must be compatible with the starting materials and the solvent. The solvent's polarity and ability to dissolve the reactants and the base are also key.[4][5]

  • Troubleshooting Steps:

    • Base Strength and Solubility: A common cause of slow reactions is an inappropriate or poorly soluble base. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Ensure the base is freshly opened or has been stored properly to avoid hydration, which can inhibit the reaction.

    • Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are generally preferred for palladium-catalyzed aminations.[6] Polar aprotic solvents like DMF or DMSO can sometimes be effective but may also lead to side reactions at higher temperatures.[7] A solvent screen is often a valuable optimization step.

3. Optimize the Reaction Temperature:

  • Expertise & Experience: Temperature has a significant impact on reaction kinetics. While higher temperatures generally increase the reaction rate, they can also promote catalyst decomposition and the formation of byproducts.

  • Troubleshooting Steps:

    • Temperature Screening: If the reaction is slow at a moderate temperature (e.g., 80 °C), a systematic increase in temperature (e.g., in 10 °C increments up to the boiling point of the solvent) can be attempted while monitoring the reaction progress and impurity profile.

    • Modern Catalysts at Lower Temperatures: Some modern catalyst systems are designed to be highly active at lower temperatures, even room temperature.[1][8] If high temperatures are leading to degradation, exploring these newer catalysts is a worthwhile strategy.

Troubleshooting Decision Tree:

Troubleshooting_Slow_Reaction Start Slow or Stalled Reaction Catalyst Evaluate Catalyst/Ligand Start->Catalyst BaseSolvent Assess Base/Solvent Catalyst->BaseSolvent No Improvement Result Reaction Rate Optimized Catalyst->Result Improved Temp Optimize Temperature BaseSolvent->Temp No Improvement BaseSolvent->Result Improved Inert Check Inert Atmosphere Temp->Inert No Improvement Temp->Result Improved Inert->Result Improved

Caption: Decision tree for troubleshooting slow reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for reaction time in a pilot experiment for this synthesis?

A1: For a palladium-catalyzed amination, a reasonable starting point for a pilot experiment would be to monitor the reaction for 12-24 hours.[9] However, with an optimized catalyst-ligand system, reactions can often reach completion in as little as 2-8 hours.[10] It is crucial to monitor the reaction by an appropriate analytical technique (TLC, GC, or LC-MS) at regular intervals (e.g., every 2 hours) to establish a reaction profile.

Q2: Can the purity of my starting materials affect the reaction time?

A2: Absolutely. Impurities in the aryl halide, such as residual acid from a previous step, can neutralize the base and inhibit the reaction. Similarly, impurities in the amine source can poison the catalyst. It is highly recommended to use starting materials of the highest possible purity.

Q3: I am observing the formation of a significant byproduct. Could this be slowing down my main reaction?

A3: Yes, the formation of byproducts can consume starting materials and potentially interact with the catalyst, thereby slowing the desired transformation. A common side reaction in aminations of aryl halides is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be more prevalent at higher temperatures or with certain catalyst systems. If a significant byproduct is observed, it is advisable to re-optimize the reaction conditions, potentially at a lower temperature with a more selective catalyst.

Q4: How does the choice of ammonia source impact the reaction time?

A4: The choice of ammonia source is critical. While aqueous ammonia can be used, it may require specific ligands to prevent catalyst deactivation and can lead to side reactions like the formation of aryl alcohols.[11] Using an ammonia surrogate like benzophenone imine, followed by hydrolysis, can often provide a more controlled and efficient reaction.

Q5: Is it possible to "rescue" a stalled reaction?

A5: In some cases, a stalled reaction can be rescued. If catalyst deactivation is suspected, the addition of a fresh portion of the catalyst and ligand (a "shot" of catalyst) can sometimes restart the reaction. However, it is often more effective to identify the root cause of the stalling and optimize the conditions for future runs.

Experimental Protocols

Protocol 1: General Procedure for a Pilot Amination Reaction
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and phosphine ligand (2.2-4.4 mol %).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq) and the amine source (1.1-1.3 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with workup and purification.

Protocol 2: Systematic Optimization of Reaction Temperature
  • Set up multiple parallel reactions using the conditions from Protocol 1.

  • Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, and the reflux temperature of the solvent).

  • Take an aliquot from each reaction at set time points (e.g., 1, 2, 4, 8, and 12 hours).

  • Analyze the aliquots by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the conversion to the product.

  • Plot conversion versus time for each temperature to identify the optimal balance between reaction rate and potential for degradation.

Data Presentation: Impact of Key Parameters on Reaction Time

The following table summarizes the expected qualitative effects of key parameters on the reaction time for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

ParameterVariationExpected Impact on Reaction TimeRationale
Catalyst/Ligand General (e.g., BINAP) -> Specialized (e.g., BrettPhos)DecreaseSpecialized ligands enhance the rates of oxidative addition and reductive elimination.[1]
Temperature IncreaseDecreaseIncreases reaction kinetics, but may also increase side reactions and catalyst decomposition.
Base Strength Weak -> Strong (e.g., K₂CO₃ -> NaOtBu)DecreaseA stronger base more effectively deprotonates the amine, leading to a higher concentration of the active nucleophile.
Solvent Polar Protic -> Non-polar Aprotic (e.g., Ethanol -> Toluene)DecreaseNon-polar aprotic solvents are generally preferred for palladium-catalyzed aminations to avoid interference with the catalyst.[6]
Reactant Purity Low -> HighDecreaseImpurities can poison the catalyst or react with the base, slowing the reaction.

References

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Retrieved from [Link]

  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • YouTube. (2023, March 23). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of solvent: reaction of styrene oxide with aniline a. Retrieved from [Link]

Sources

Optimization

Catalyst selection for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline reactions

Technical Guide: Catalyst Selection & Optimization for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Executive Summary: The Substrate Profile As a Senior Application Scientist, I often see researchers treat 5-Methanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalyst Selection & Optimization for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Executive Summary: The Substrate Profile

As a Senior Application Scientist, I often see researchers treat 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3) as a standard aniline.[1][2] This is a critical error. This molecule presents a "dual-threat" to catalytic cycles:

  • Electronic Deactivation: The sulfone group (

    
    ) at the meta-position relative to the amine is a strong electron-withdrawing group (Hammett 
    
    
    
    ).[1][2] This significantly lowers the nucleophilicity of the amine nitrogen, making it sluggish in attacking electrophiles (Pd-centers or Carbonyls).
  • Chelation Interference: The ortho-(2-methoxyethoxy) chain is not just a steric bulk; it is a hemilabile ligand.[1][2] The ether oxygens can coordinate to the metal center (Palladium or Copper), forming a stable 5- or 6-membered chelate ring that poisons the catalyst by blocking the coordination site required for the aryl halide.

This guide provides the optimized catalytic systems to overcome these specific barriers.

Reaction Scenario A: Buchwald-Hartwig Cross-Coupling

This is the most common and most problematic reaction for this substrate. Standard conditions (Pd(PPh3)4 or Pd(dppf)) will likely fail or stall at low conversion.

Critical Catalyst Selection

For electron-deficient anilines, the rate-limiting step is often the amine binding to the Pd(II) complex or the subsequent deprotonation .

ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich biaryl phosphines are the "Gold Standard."[1][2] Their large steric bulk prevents the ortho-ether chain of your aniline from chelating to the Pd center. They also facilitate the reductive elimination of electron-poor amines.[1][2]
Precatalyst BrettPhos Pd G3/G4 Do not generate the catalyst in situ from

. The G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates which is common with slow-reacting anilines.[1][2]
Base

or NaOtBu
Use

(weak) if your coupling partner has sensitive functional groups (esters/nitriles). Use NaOtBu (strong) for maximum rate. The acidity of the sulfone-aniline NH protons requires efficient deprotonation.[2]
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard.[1][2] t-Amyl Alcohol is excellent for promoting solubility and higher temperatures (

) without high pressure.[1][2]
Optimized Protocol (Standard Scale)
  • Step 1: Charge a reaction vial with the Aryl Halide (1.0 equiv), 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (1.1 equiv), and

    
     (2.0 equiv).[1][2]
    
  • Step 2: Add BrettPhos Pd G4 (2–5 mol%).[1]

  • Step 3: Evacuate and backfill with Argon (

    
    ).
    
  • Step 4: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Step 5: Stir at 100 °C for 12–16 hours.

    • Note: If the reaction stalls, add 1.0 equiv of water (if using

      
      ) to improve base solubility, or switch to NaOtBu.
      

Reaction Scenario B: Amide Coupling (Kinase Inhibitor Synthesis)

Attaching this aniline to a carboxylic acid (e.g., a pyrimidine carboxylate) is difficult because the aniline is a poor nucleophile.

Troubleshooting Low Yields
  • Issue: Standard EDC/NHS or HOBt couplings often fail because the activated ester hydrolyzes faster than the deactivated aniline can attack.

  • Solution: You must use a high-reactivity coupling agent or convert the acid to an acid chloride.[1][2]

Recommended System:

  • Reagent: HATU (1.2 equiv) or Ghosez's Reagent (to generate acid chloride in situ).

  • Base: DIPEA (3.0 equiv).

  • Additive: HOAt (if using HATU). The pyridine nitrogen in HOAt accelerates the reaction via neighboring group participation, which is crucial for sterically hindered/deactivated anilines.

Reaction Scenario C: Nucleophilic Aromatic Substitution ( )

If you are coupling this aniline to a chloropyrimidine or chloroquinazoline (common in EGFR inhibitors like Osimertinib analogs), metal catalysis might not be necessary.

  • Condition: Acid-catalyzed

    
    .[1][2]
    
  • Reagents: 1.0 equiv Chloropyrimidine + 1.0 equiv Aniline + 2.0 equiv TFA (Trifluoroacetic acid) or HCl (4M in Dioxane).

  • Solvent: Isopropanol or n-Butanol.[1][2]

  • Temp: Reflux (

    
    ).
    
  • Mechanism: Protonation of the pyrimidine ring makes it more electrophilic, compensating for the aniline's poor nucleophilicity. This is often cleaner than basic conditions.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the specific "Chelation Trap" mechanism you must avoid.

ReactionLogic Start Substrate: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Partner Coupling Partner? Start->Partner ArylHalide Aryl Halide (Cl/Br/I/OTf) Partner->ArylHalide C-N Bond Carboxylic Carboxylic Acid Partner->Carboxylic Amide Bond Heterocycle Activated Heterocycle (e.g., 2-Cl-Pyrimidine) Partner->Heterocycle Heteroaryl-Amine Buchwald Buchwald-Hartwig ArylHalide->Buchwald Amide Amide Coupling Carboxylic->Amide SnAr SnAr Substitution Heterocycle->SnAr LigandChoice Ligand: BrettPhos (Blocks Chelation) Buchwald->LigandChoice Required ReagentChoice Reagent: HATU or Acid Chloride Amide->ReagentChoice Required ConditionChoice Condition: Acid Catalysis (TFA/n-BuOH) SnAr->ConditionChoice Preferred

Figure 1: Decision Matrix for reaction selection based on the electrophilic partner.

ChelationEffect Pd Pd(II) Aniline Aniline Nitrogen Pd->Aniline Productive Binding Ether Ether Oxygen Pd->Ether Poisoning Chelation Desc The (2-methoxyethoxy) tail can wrap around the Pd center, displacing the aryl halide or preventing reductive elimination. SOLUTION: Bulky Ligands (BrettPhos) steric bulk physically blocks the Red path.

Figure 2: The "Chelation Trap." The ortho-alkoxy group competes for the metal center, requiring bulky ligands to suppress this pathway.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalls at <50% Conversion Catalyst Deactivation (Pd Black formation).[1][2]Switch to BrettPhos Pd G4 precatalyst. Add 1-2 mol% extra ligand.[1][2] Ensure strictly anhydrous conditions if using NaOtBu.
No Reaction (Starting Material Recovered) Aniline is not deprotonated (pKa mismatch).Switch base from

to NaOtBu or LiHMDS . Increase temperature to 110 °C.
Formation of "Reduced" Aryl Halide (Ar-H)

-Hydride elimination from the ligand or solvent.[1][2]
Avoid primary alcohol solvents. Switch to Toluene or Dioxane .[1] Ensure the ligand is bulky enough (switch XPhos

BrettPhos).
Low Yield in Amide Coupling Activated ester hydrolysis.Do not use EDC/NHS. Convert acid to Acid Chloride using Oxalyl Chloride/DMF, then add aniline + Pyridine.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Authority: Establishes BrettPhos as the premier ligand for methoxy-substituted and electron-deficient anilines.[1][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

    • Authority: Comprehensive review covering the mechanism of chelation interference in ortho-substituted substr
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

    • Authority: Validates the use of HATU/HOAt and Acid Chlorides for deactiv
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. Link

    • Authority: Foundational text on the electronic effects of aniline nucleophiles in cross-coupling.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Welcome to the Technical Support Center for the purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a key building block in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This guide will walk you through potential impurities, troubleshooting strategies, and detailed purification protocols to help you obtain a highly pure product.

Understanding Potential Impurities

The synthetic route to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline typically involves two key transformations: the reduction of a nitroaromatic precursor and a Williamson ether synthesis. Impurities can arise from starting materials, side reactions, or incomplete reactions in either of these steps.

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway cluster_1 Route 1 cluster_2 Route 2 A 2-Amino-5-methanesulfonylphenol C Williamson Ether Synthesis A->C B 1-Bromo-2-methoxyethane B->C D 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline C->D E 2-Methoxy-5-nitrophenyl methanesulfone F Reduction E->F F->D

Caption: Plausible synthetic routes to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Common Impurities to Consider:

  • From Nitro Reduction:

    • Unreacted Nitro Precursor: 2-Methoxy-5-nitrophenyl methanesulfone.

    • Incomplete Reduction Intermediates: Such as the corresponding nitroso and hydroxylamine derivatives. These are often reactive and can lead to colored impurities.[1]

  • From Williamson Ether Synthesis:

    • Unreacted Starting Materials: 2-Amino-5-methanesulfonylphenol and 1-bromo-2-methoxyethane (or other alkylating agents).[2][3]

    • Byproducts of Elimination: If the alkylating agent is susceptible to elimination reactions.[3]

  • General Impurities:

    • Oxidation Products: Anilines are prone to air oxidation, which can lead to the formation of colored impurities, often appearing as a red or brown tint.[4][5][6]

    • Residual Solvents and Reagents: From the reaction and work-up steps.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in a question-and-answer format.

Q1: My final product has a persistent yellow, red, or brown color. What is the cause and how can I remove it?

A1: Colored impurities in aniline derivatives are typically due to oxidation products.[4][5] Aniline itself is a colorless to brown, oily liquid that darkens on exposure to air and light.[5] Here’s a systematic approach to address this issue:

  • Causality: The amino group in anilines is susceptible to oxidation, leading to the formation of highly conjugated, colored species. This can be exacerbated by exposure to air, light, and residual metal catalysts from the reduction step.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon (charcoal). Heat the mixture to boiling for a short period, then perform a hot filtration to remove the carbon. The activated carbon adsorbs many colored impurities.

    • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate colored impurities. (See Recrystallization Protocol below).

    • Acid-Base Extraction: Convert the aniline to its salt form, which is soluble in the aqueous phase, leaving non-basic colored impurities in the organic phase. Subsequent neutralization will regenerate the purified aniline. (See Acid-Base Extraction Protocol below).

    • Inert Atmosphere: For future syntheses, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Q2: I am having difficulty removing the unreacted nitro precursor. What is the best purification strategy?

A2: The nitro precursor, 2-Methoxy-5-nitrophenyl methanesulfone, has significantly different polarity compared to the aniline product. This difference can be exploited for separation.

  • Causality: Incomplete reduction is a common issue, leading to the carryover of the starting nitro compound.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) should provide good separation. The more polar aniline product will elute later than the less polar nitro compound.

    • Recrystallization: A carefully selected solvent system may allow for the selective crystallization of either the product or the impurity. Experiment with different solvents to find one where the solubility difference between the two compounds is maximized at different temperatures.

Q3: My product is showing a broad melting point, indicating the presence of impurities. How can I improve the purity?

A3: A broad melting point is a classic sign of an impure solid. A combination of purification techniques may be necessary.

  • Causality: The presence of various impurities, each depressing the melting point to a different extent, results in a broad melting range.

  • Troubleshooting Steps:

    • Sequential Purification: Employ a multi-step purification strategy. Start with an acid-base extraction to remove non-basic impurities. Follow this with a recrystallization to further purify the product. If impurities persist, column chromatography can be used as a final polishing step.

    • Purity Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining impurities.[7][8] This information will help in selecting the most appropriate final purification step.

Detailed Purification Protocols

Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[9]

Solvent Selection:

The key to successful recrystallization is choosing the right solvent. An ideal solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be easily removable from the purified product.

Recommended Solvent Systems for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline:

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system can be fine-tuned for optimal crystallization.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent that should dissolve the compound when hot. Hexane can be used as an anti-solvent to induce crystallization upon cooling.
Isopropanol A common solvent for recrystallizing polar organic compounds.
Toluene Can be effective for aromatic compounds, but may require a co-solvent.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for recrystallization.

Acid-Base Extraction Protocol

This technique leverages the basicity of the aniline functional group to separate it from non-basic impurities.[10]

Principle:

Aniline is a weak base and will react with a strong acid to form a water-soluble salt. This allows for its extraction into an aqueous acidic solution, leaving non-basic organic impurities in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aniline will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the aniline.

  • Organic Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The purified aniline will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Acid_Base_Extraction A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Shake and Separate Layers B->C D Aqueous Layer (Aniline Salt) C->D E Organic Layer (Non-basic Impurities) C->E F Neutralize with 2M NaOH (aq) D->F G Precipitation of Pure Aniline F->G H Filter, Wash, and Dry G->H I Pure Product H->I

Caption: Workflow for acid-base extraction of anilines.

Column Chromatography Guidelines

Column chromatography is a highly effective method for separating compounds with different polarities.[11] For 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel is the most common choice. Due to the basic nature of the aniline, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and ethanol) is typically used. A good starting point is a gradient from 100% hexane to 100% ethyl acetate.

Reversed-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica is the standard choice.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used. A buffer is often added to control the pH and improve peak shape. For basic compounds like anilines, an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often employed to ensure the analyte is in its protonated form.

Analytical Methods for Purity Assessment

To ensure the effectiveness of your purification, it is essential to use appropriate analytical methods to assess the purity of your product.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the main component and detects impurities. Both normal-phase and reversed-phase methods can be developed.[8][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities, including residual solvents.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the purified product and can be used to detect and identify impurities if they are present in sufficient concentration.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity.

Stability and Storage

Anilines are susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.[4][5] The ether linkage in the methoxyethoxy group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.[13][14][15]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dark place.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use a well-sealed, airtight container to prevent exposure to air and moisture.

By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to troubleshoot common purification challenges and obtain high-purity 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline for your research and development needs.

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. Available at: [Link]

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  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. PubMed. Available at: [Link]

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  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]

  • Ether cleavage - Wikipedia. Available at: [Link]

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  • Which process is suitable for the purification of aniline- (a) Simple distillation (b) Steam dis... - YouTube. Available at: [Link]

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  • Aniline is usually purified by - Allen. Available at: [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. Available at: [Link]

  • Design an acid–base extraction scheme to separate a mixture of th... - Pearson. Available at: [Link]

  • Product of Williamson Synthesis - Chemistry Stack Exchange. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents.
  • recrystallization-2.doc.pdf.
  • Aniline purification method - Google Patents.
  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? - Quora. Available at: [Link]

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  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Elucidating the Degradation Pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Welcome to the technical support center for investigating the degradation pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigating the degradation pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals. Given that the specific metabolic fate of this compound is not extensively documented in public literature, this document provides a framework for predicting and experimentally determining its biotransformation. We will leverage established principles of drug metabolism based on the compound's structural motifs: an aniline core, a methoxyethoxy side chain, and a methanesulfonyl group.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic "hotspots" on 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline?

A1: Based on its chemical structure, the primary sites susceptible to metabolic enzymes are:

  • The Aniline Moiety: The aromatic ring and the amino group are prone to oxidation and conjugation reactions.

  • The Methoxyethoxy Side Chain: The ether linkages can be subject to O-dealkylation.

  • The Methanesulfonyl Group: While generally stable, the methyl group could potentially be oxidized.

Q2: Which enzyme families are most likely to metabolize this compound?

A2: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a wide range of xenobiotics, including anilines and sulfonamides.[1][2][3] Specifically, isoforms from the CYP1, CYP2, and CYP3 families are known to be heavily involved in drug metabolism.[3] Aldehyde oxidase (AO) could also play a role, particularly if there are susceptible heterocyclic moieties, though less likely for this specific structure.[4] Following Phase I, Phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would likely conjugate the newly introduced or exposed functional groups to enhance water solubility and excretion.

Q3: What are the predicted primary degradation pathways?

A3: We can hypothesize several primary degradation pathways based on the metabolism of structurally related compounds:

  • Pathway A: Aniline Oxidation. The aniline ring is susceptible to hydroxylation at various positions, and the amino group itself can be N-oxidized to form hydroxylamine and nitroso derivatives.[5][6]

  • Pathway B: O-Dealkylation. The methoxyethoxy side chain can undergo sequential O-demethylation and O-dealkylation, leading to the formation of alcohol and phenol metabolites.[7][8]

  • Pathway C: N-Acetylation. The primary aromatic amine is a substrate for N-acetyltransferase (NAT) enzymes, leading to the formation of an N-acetylated metabolite.[7]

  • Pathway D: Sulfoxidation. The methanesulfonyl group could potentially be further oxidized, though this is generally a minor pathway for sulfonamides.

These pathways are not mutually exclusive, and metabolites can be formed through a combination of these reactions.

Visualizing the Predicted Degradation Pathways

Predicted Degradation Pathways of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline cluster_A Pathway A: Aniline Oxidation cluster_B Pathway B: O-Dealkylation cluster_C Pathway C: N-Acetylation cluster_D Phase II Conjugation parent 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline A1 Ring Hydroxylation (CYP450) parent->A1 CYP450 A2 N-Oxidation (CYP450/FMO) parent->A2 CYP450 B1 O-Demethylation parent->B1 CYP450 C1 N-Acetylated Metabolite (NAT) parent->C1 NAT D1 Glucuronidation (UGT) A1->D1 UGT D2 Sulfation (SULT) A1->D2 SULT B2 O-Dealkylation of ethoxy group B1->B2 CYP450 B2->D1 UGT Metabolite Identification Workflow A In Vitro Incubation (e.g., HLM, S9, Hepatocytes) B Sample Preparation (Protein Precipitation/Extraction) A->B C LC-MS/MS Analysis (Full Scan and MS/MS) B->C D Data Processing (Metabolite Profiling Software) C->D E Structural Elucidation (Fragmentation Analysis, HRMS) D->E F Standard Synthesis & Confirmation E->F

Caption: A typical workflow for identifying drug metabolites.

References

  • Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Environmental Science & Technology. Available from: [Link]

  • Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available from: [Link]

  • Valentine, W. M., et al. (1990). Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed. Available from: [Link]

  • Bečková, P., et al. (2016). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Zhu, M., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available from: [Link]

  • Modick, H., et al. (2013). Simultaneous determination of the major aniline metabolites in human urine by on-line turbulent flow chromatography HPLC-MS/MS. ResearchGate. Available from: [Link]

  • Obach, R. S., et al. (2018). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. ResearchGate. Available from: [Link]

  • Lee, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Available from: [Link]

  • Kumar, G. N., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. Available from: [Link]

  • Ishidao, T., et al. (2020). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Journal of Occupational Health. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available from: [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and Metabolism Studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[1][5][9]riazine, a Functionally Selective GABA(A) alpha5 Inverse Agonist for Cognitive Dysfunction. PubMed. Available from: [Link]

  • Wikipedia. Stevens–Johnson syndrome. Available from: [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in Different Solvents

Welcome to the technical support center for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, offering practical, field-proven insights and methodologies.

I. Introduction to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Stability

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a substituted aniline derivative with functional groups that can be susceptible to degradation under certain conditions. Understanding its stability in different solvents is critical for accurate experimental results, formulation development, and ensuring the integrity of your research. This guide will walk you through the potential degradation pathways, how to assess stability, and best practices for handling and storage.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in solution?

The main stability concerns for this molecule revolve around its aniline and methoxy ether functionalities. Aniline derivatives are known to be susceptible to oxidation , which can be accelerated by light, heat, and the presence of metal ions. The methoxyethoxy group, while generally stable, could potentially undergo hydrolysis under strong acidic or basic conditions.[1][2][3][4][5] Additionally, the polarity of the solvent can influence the rate of degradation.[6][7][8]

Q2: I'm observing a color change in my stock solution of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. What could be the cause?

A color change, typically to a darker shade, is often an indicator of oxidative degradation . Aniline compounds can oxidize to form colored impurities like nitrobenzenes or azoxybenzenes.[9] This process can be initiated by exposure to air (oxygen), light, or trace metal contaminants in the solvent. It is crucial to store solutions of this compound protected from light and under an inert atmosphere if possible.[10]

Q3: Which solvents are generally recommended for dissolving and storing 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline?

While specific stability data for this compound is not extensively published, based on its structure and the properties of similar aniline derivatives, the following can be inferred:

  • Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally preferred for short-term storage and experimental use as they are less likely to participate in degradation reactions.

  • Protic solvents like methanol and ethanol may be suitable, but long-term stability should be verified, especially if the solution is exposed to light or elevated temperatures.

  • Aqueous solutions , particularly at non-neutral pH, pose the highest risk of hydrolysis and should be prepared fresh.[2][3][4][5]

For long-term storage, it is recommended to store the compound as a solid at low temperatures and protected from light.[10]

Q4: How can I quickly assess the stability of my compound in a new solvent?

A preliminary stability assessment can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prepare a solution of the compound in the solvent of interest and spot it on a TLC plate or inject it into an HPLC system at time zero. Then, store the solution under your intended experimental conditions (e.g., room temperature, protected from light) and analyze it again at subsequent time points (e.g., 1, 4, 8, 24 hours). The appearance of new spots on the TLC plate or new peaks in the HPLC chromatogram indicates degradation.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline solutions.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the compound in the experimental solvent.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution using HPLC or LC-MS to check for the presence of degradation products.

    • Perform a Time-Course Stability Study: Prepare a fresh solution of the compound in your experimental solvent. Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, lighting).

    • Solvent Selection: If degradation is observed, consider switching to a more inert solvent (see FAQ Q3).

    • Fresh Preparation: Always prepare solutions fresh before use, especially for aqueous and protic solvents.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
  • Potential Cause: Formation of degradation products due to oxidation, hydrolysis, or photodegradation.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway. For example, an increase in mass could suggest oxidation (addition of oxygen atoms).

    • Conduct Forced Degradation Studies: To intentionally generate degradation products and confirm their identity, you can subject the compound to stress conditions.[11][12][13] This will help in developing a stability-indicating analytical method.

    • Control Environmental Factors:

      • Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.

      • Oxygen: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature: Store solutions at the lowest practical temperature.

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13]

Objective: To identify potential degradation products of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline under various stress conditions.

Materials:

  • 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

  • HPLC grade solvents (Acetonitrile, Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

  • Thermal Degradation: Keep an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a specified duration.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Data Interpretation:

  • Identify new peaks in the chromatograms of the stressed samples.

  • Calculate the percentage of degradation.

  • If using a PDA detector, check for peak purity to ensure the main peak is not co-eluting with a degradant.

Protocol 2: HPLC Method for Stability Assessment

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Objective: To provide a starting point for developing an HPLC method for the analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its degradants.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar degradants. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at a wavelength of maximum absorbance (to be determined by UV scan) or PDA detector for peak purity analysis.

Method Development Notes:

  • The gradient and mobile phase composition may need to be optimized to achieve adequate separation of all peaks.

  • A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

V. Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (UV light) stock->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare to Control hplc->compare identify Identify Degradants compare->identify

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Unexpected Peaks

Troubleshooting_Logic start Unexpected Peak(s) in HPLC/LC-MS check_blank Analyze Solvent Blank start->check_blank blank_peak Peak present in blank? check_blank->blank_peak solvent_impurity Source is solvent impurity. Use fresh, high-purity solvent. blank_peak->solvent_impurity Yes check_control Analyze Unstressed Control blank_peak->check_control No control_peak Peak present in control? check_control->control_peak starting_material_impurity Impurity in starting material. Re-purify or use a new batch. control_peak->starting_material_impurity Yes degradation_product Likely a degradation product. control_peak->degradation_product No investigate_degradation Investigate degradation pathway (Oxidation, Hydrolysis, etc.) degradation_product->investigate_degradation

Caption: Decision tree for troubleshooting unexpected analytical peaks.

VI. Summary of Solvent Effects on Aniline Stability

The stability of aniline derivatives is significantly influenced by the properties of the solvent.[6][7][8]

Solvent PropertyPotential Impact on StabilityRationale
Polarity Higher polarity can increase the rate of certain degradation reactions.Polar solvents can stabilize charged transition states in hydrolysis and some oxidation reactions, thereby accelerating them.[14][15]
Protic vs. Aprotic Protic solvents (e.g., water, alcohols) can act as reagents in hydrolysis reactions.The presence of labile protons can facilitate the breakdown of ether linkages under acidic or basic conditions.
Presence of Dissolved Oxygen Can promote oxidative degradation.Oxygen is a key reactant in the auto-oxidation of anilines.
pH (for aqueous solutions) Both acidic and basic conditions can catalyze hydrolysis.The aniline nitrogen can be protonated under acidic conditions, and the ether linkage can be susceptible to nucleophilic attack under basic conditions.[2][3][4][5][16]

VII. References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.). Retrieved from

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (n.d.). Retrieved from

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved from

  • The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. (2021, April 5). Retrieved from

  • BLD Pharmatech. (n.d.). Retrieved from

  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate. (n.d.). Retrieved from

  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (n.d.). Retrieved from

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed. (n.d.). Retrieved from

  • Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films - ResearchGate. (2016, August 10). Retrieved from

  • In hydrolysis of aniline, the reagent used is - Allen. (n.d.). Retrieved from

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications. (2024, September 11). Retrieved from

  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate - OSHA. (n.d.). Retrieved from

  • Polymers solubility in commonly used organic solvents. | Download Table - ResearchGate. (n.d.). Retrieved from

  • Degradation of Aniline and Monochloroanilines by Rhodococcus Sp. An 117 and a Pseudomonad: A Comparative Study - PubMed. (n.d.). Retrieved from

  • Amine, Aniline and Amide Reactions - Organic Chem - YouTube. (2018, May 21). Retrieved from

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (n.d.). Retrieved from

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved from

  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study | The Journal of Physical Chemistry A - ACS Publications. (2010, December 22). Retrieved from

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC. (n.d.). Retrieved from

  • (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - ResearchGate. (2024, June 13). Retrieved from

  • Hydrolysis of Amide under acidic and Basic Conditions - YouTube. (2024, October 23). Retrieved from

  • Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films - PubMed. (2016, September 21). Retrieved from

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MOST Wiedzy. (2021, October 9). Retrieved from

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode - TSI Journals. (n.d.). Retrieved from

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. (2022, May 6). Retrieved from

  • Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline - Benchchem. (n.d.). Retrieved from

  • 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering). (n.d.). Retrieved from

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26). Retrieved from

  • Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide - Benchchem. (n.d.). Retrieved from

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013, September 17). Retrieved from

  • Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways - ResearchGate. (n.d.). Retrieved from

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from

  • 2-Aminothiophenol - Wikipedia. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Strategies for Preventing Oxidation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Welcome to the technical support guide for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including the aldose reductase inhibitor Ranirestat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including the aldose reductase inhibitor Ranirestat, maintaining the stability and purity of this aniline derivative is paramount for successful research and development outcomes.[1][2][3][4] This guide, structured in a question-and-answer format, provides in-depth explanations, troubleshooting advice, and validated protocols to prevent its oxidative degradation.

Section 1: The Fundamentals of Oxidation in Substituted Anilines

This section addresses the core chemical principles governing the stability of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.

Q1: Why is 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline susceptible to oxidation?

A1: The susceptibility of this compound to oxidation stems from the chemical nature of the aniline functional group. The amino (-NH₂) group is a potent electron-donating group, which increases the electron density of the aromatic ring.[5] This high electron density makes the molecule prone to losing electrons—the fundamental definition of oxidation.[6]

While the methanesulfonyl (-SO₂Me) group is strongly electron-withdrawing and generally makes an aromatic ring less reactive, the activating effects of the amino and methoxyethoxy groups dominate, leaving the aniline core vulnerable. The primary site of oxidation is the nitrogen atom and the activated aromatic ring, which can lead to a cascade of degradation reactions.

Q2: What are the common visual indicators of oxidation?

A2: The most prominent sign of oxidation is a distinct color change.[5] Pure 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline should be a light-colored solid. Upon exposure to oxygen, light, or other oxidizing conditions, it will typically darken, progressing from off-white or pale yellow to tan, brown, and in severe cases, dark brown or nearly black.[5][7] This discoloration is caused by the formation of highly conjugated, colored byproducts such as quinone-imines, azoxybenzenes, and complex polymeric materials.[5][8]

Q3: What environmental or chemical factors trigger and accelerate this degradation?

A3: Several factors can initiate or accelerate the oxidation process:

  • Atmospheric Oxygen: This is the most common culprit. The electron-rich aniline can react directly with O₂, especially over time.[5]

  • Light: Ultraviolet (UV) and even visible light can provide the energy to initiate photo-oxidative processes, generating radical species that lead to degradation.[9][10]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. Storing the compound at room temperature, especially in the presence of air, will accelerate degradation compared to refrigerated storage.

  • Incompatible Reagents: Contact with strong oxidizing agents (e.g., peroxides, permanganates, dichromates) will rapidly degrade the compound.[8][9][11] Furthermore, certain metal ions, such as Cu(II) or Fe(III), can act as catalysts, significantly speeding up oxidation by atmospheric oxygen.[5]

  • pH: The rate of aniline oxidation can be highly dependent on the pH of the medium. The oxidation rate often peaks near the pKa of the specific aniline derivative.[5]

Section 2: Troubleshooting Guide for Common Oxidation Scenarios

This section provides direct answers and solutions to problems frequently encountered during experimentation.

Q4: My solid, stored compound has turned brown. Can I still use it for my synthesis?

A4: A brown coloration indicates that a portion of the material has oxidized. Using it directly will introduce impurities into your reaction, potentially lowering the yield of your desired product and complicating purification.

Recommendation:

  • Assess the Severity: A slight off-white or tan color may indicate minor oxidation, but a medium to dark brown color suggests significant degradation.

  • Purify Before Use: For critical applications, purification is mandatory. Recrystallization from a suitable solvent system is the most common method. The appropriate solvent must be determined empirically, but combinations like ethanol/water or ethyl acetate/heptane are common starting points for polar aromatic compounds.

  • Prevent Recurrence: After purification (or upon receiving a new batch), immediately implement the rigorous storage protocol outlined in Section 3.

Q5: My reaction mixture is turning dark green or brown. How do I diagnose and solve this issue?

A5: A color change during a reaction is a classic sign of aniline oxidation.[5] Use the following table to diagnose the likely cause and implement the appropriate solution.

Potential Cause Diagnosis & Explanation Recommended Solution & Action
Air (Oxygen) Contamination The reaction was set up in the open air, or the solvent was not degassed. Oxygen is reacting with your aniline, especially if a metal catalyst is present.Work under an inert atmosphere. Use nitrogen or argon. Degas all solvents thoroughly before use. See Protocol 2 for detailed steps.
Incompatible Reagents The color change occurred immediately after adding a specific reagent, particularly a metal salt (e.g., CuCl₂, FeCl₃) or an intended oxidant for another part of the molecule.Choose reagents carefully. If possible, use metal salts in lower oxidation states (e.g., Cu(I) instead of Cu(II)).[5] Add the aniline solution slowly to the metal salt solution at a reduced temperature to control the initial reaction rate.[5]
High Reaction Temperature The darkening is gradual and becomes more pronounced as the reaction is heated.Reduce the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.
Incorrect Reaction pH The reaction is run under unbuffered or highly acidic/basic conditions that may promote oxidation.Optimize and control the pH. The optimal pH for stability must be determined empirically.[5] Consider using a buffered solution if compatible with your reaction chemistry.

Section 3: Proactive Prevention: Validated Protocols

The most effective strategy is prevention. Follow these protocols to ensure the long-term stability of your compound.

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Select the Right Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.

  • Establish an Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line. If using a Schlenk line, place the solid compound in the vial, attach it to the line, and carefully evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times.

  • Seal Securely: Tightly cap the vial while still under the inert atmosphere. For extra protection, wrap the cap's threads with Parafilm®.

  • Store Cold and Dark: Place the sealed vial in a freezer (-20 °C is standard) or a refrigerator (2-8 °C). The location should be dark to prevent photo-degradation.

Protocol 2: Performing Reactions Under an Inert Atmosphere
  • Solvent Degassing: Before use, degas all reaction solvents. Three common methods are:

    • Sparging: Bubble a stream of argon or nitrogen through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

    • Commercial Solvent System: Use a solvent purification system that dispenses dry, deoxygenated solvents.

  • Glassware Preparation: Dry all glassware in an oven (e.g., 120 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while flushing with argon or nitrogen.

  • Reagent Addition: Add solvents and liquid reagents via cannula or syringe through rubber septa. Add solids under a positive pressure of inert gas (a "nitrogen blanket").

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and until the final product is isolated and stored according to Protocol 1.

Section 4: Visualization of Pathways and Workflows

The following diagrams illustrate the chemical degradation pathway and a logical workflow for troubleshooting.

Diagram 1: Simplified Aniline Oxidation Pathway

OxidationPathway Aniline 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline (Stable Form) Radical Anilinyl Radical Intermediate Aniline->Radical Oxidation Oxidants Oxidants (O₂, Light, Metal Ions) Oxidants->Radical Products Colored Degradation Products (Quinones, Polymers, etc.) Radical->Products Further Reactions

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Profiling of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Welcome to the technical support center for the analytical characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support the accurate detection and quantification of impurities. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product.

This[1][2] document will delve into the common analytical techniques employed for impurity profiling, offering not just procedural steps but also the scientific rationale behind these methodologies.

Section 1: Understanding Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways is crucial for effective impurity profiling. Impur[3]ities in 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation products.

FA[4]Q: What are the likely impurities I should be looking for?

Based on the structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, potential impurities could include:

  • Starting material carryover: Unreacted starting materials or reagents from the synthesis process.

  • Isomeric impurities: Positional isomers that may form during substitution reactions on the aniline ring.

  • Over- or under-reacted products: Compounds resulting from incomplete or excessive reaction steps.

  • Degradation products: Impurities formed due to exposure to heat, light, humidity, or reactive excipients.

A sy[5]stematic approach to identifying these impurities involves a combination of stress testing (forced degradation studies) and analysis of batches manufactured under different conditions.

[6]Section 2: High-Performance Liquid Chromatography (HPLC) for Impurity Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying non-volatile impurities in pharmaceutical substances. A well-developed HPLC method should be able to separate the main component from all known and potential unknown impurities.

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for developing a robust impurity separation method. Optimization will likely be required based on the specific impurity profile of your sample.

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good hydrophobic retention for a wide range of organic molecules, making it a versatile choice for initial screening.
[6]Mobile Phase A0.1% Orthophosphoric Acid in WaterThe acidic modifier helps to suppress the ionization of acidic and basic analytes, leading to better peak shape and retention time reproducibility.
[6]Mobile Phase BAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC due to its low UV cutoff and good elution strength.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute more retained components, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 30 minutes.A gradient elution is necessary to separate compounds with a wide range of polarities, which is often the case with impurity profiles.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point.
Detection UV at 210 nmMany organic molecules, including potential impurities, will have some UV absorbance at lower wavelengths. A pho[6]todiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLThe injection volume should be optimized to avoid column overload, which can lead to peak fronting.

##[7]## Troubleshooting HPLC Issues

Q1: I'm observing significant peak tailing for my main peak and some impurities. What could be the cause and how do I fix it?

A1: Peak tailing is a common issue in HPLC and can arise from several factors. The p[8][9]rimary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

  • [10]Causality: The basic amine group in aniline derivatives can interact strongly with acidic silanol groups on the column packing material, leading to a secondary retention mechanism that causes tailing.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough to protonate the aniline nitrogen. A pH of around 2.5-3.5 is often effective.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Consider switching to such a column.

    • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

    • Lower Analyte Concentration: High concentrations can exacerbate tailing. Try diluting your sample.

Q2: I have two impurity peaks that are not well-resolved. How can I improve the separation?

A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

  • Causality: Poor resolution means the separation factor (alpha) between the two peaks is close to 1. To improve this, you need to alter the relative interaction of the two analytes with the stationary and mobile phases.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation.

      • Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

    • Optimize Temperature: Temperature can affect the selectivity of a separation. Try running the analysis at a slightly higher or lower temperature.

Section 3: Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. It is[1] particularly useful for identifying residual solvents and other volatile impurities that may be present in the drug substance.

####[11] Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is suitable for the general screening of residual solvents.

Parameter Condition Rationale
GC Column VF-1701ms or equivalent (mid-polarity)A mid-polarity column provides good separation for a wide range of common organic solvents.
[12]Oven ProgramInitial temp: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minThis temperature program allows for the separation of highly volatile components at the beginning of the run and the elution of less volatile compounds at higher temperatures.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow modeHelium is an inert carrier gas that provides good chromatographic efficiency.
Headspace Sampler Vial Equilibration Temp: 80 °C, Equilibration Time: 20 minThese parameters are a good starting point for ensuring that volatile and semi-volatile analytes have partitioned into the headspace for injection.
MS Detector Scan range: m/z 35-350A wide scan range is used to detect a broad range of potential impurities.
Troubleshooting GC Issues

Q1: I'm seeing carryover from one injection to the next. How can I prevent this?

A1: Carryover in GC can be caused by several factors, including active sites in the inlet or column, or insufficient bake-out time.

  • Causality: High-boiling or polar analytes can adsorb to active sites in the GC system and be slowly released in subsequent runs.

  • Troubleshooting Steps:

    • Increase Injector Temperature: A higher injector temperature can help to ensure complete volatilization of all sample components.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize active sites.

    • Increase Final Oven Temperature or Hold Time: A more aggressive oven program at the end of the run can help to "bake out" any residual compounds from the column.

    • Perform a Solvent Wash: Inject a high-purity solvent after a high-concentration sample to wash the system.

Section 4: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

When an unknown impurity is detected, its structure must be elucidated. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure.

####[13] Workflow for Unknown Impurity Identification

G cluster_0 Detection & Isolation cluster_1 Structural Elucidation cluster_2 Confirmation Unknown_Peak Unknown Peak Detected (e.g., by HPLC-UV) Fraction_Collection Fraction Collection of the Impurity Unknown_Peak->Fraction_Collection Purity_Check Purity Check of Isolated Fraction Fraction_Collection->Purity_Check LC_MS LC-MS Analysis (Molecular Weight & Formula) Purity_Check->LC_MS High_Res_MS High-Resolution MS (Accurate Mass) LC_MS->High_Res_MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) High_Res_MS->NMR Structure_Proposal Propose Structure NMR->Structure_Proposal Synthesis Synthesize Proposed Impurity Standard Structure_Proposal->Synthesis Co_injection Co-injection with Original Sample Synthesis->Co_injection Confirmation Confirmation of Structure Co_injection->Confirmation

Caption: Workflow for the identification of an unknown impurity.

FAQs on Spectroscopic Techniques

Q1: What ionization technique is most suitable for analyzing 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its impurities by LC-MS?

A1: Electrospray ionization (ESI) is the most appropriate ionization technique for this class of compounds.

  • [14][15]Causality: ESI is a "soft" ionization technique that is well-suited for polar and medium to high molecular weight compounds. It ty[14][16]pically produces protonated molecules ([M+H]+) in positive ion mode, which simplifies spectral interpretation. The presence of the aniline nitrogen makes this molecule readily protonated.

Q2: What NMR experiments are essential for structural elucidation of an unknown impurity?

A2: A combination of 1D and 2D NMR experiments is crucial for unambiguous structure determination.

  • [17]¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • [18]COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify connected spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

Section 5: Regulatory Considerations and Reporting

The reporting and control of impurities are governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

[19][20]Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Source: Adapted from ICH Q3A(R2) Guidelines

FA[3][21]Q: How should I report my impurity data?

A1: Impurity results should be reported to the appropriate number of decimal places. For i[3][21]mpurities below 1.0%, results should be reported to two decimal places (e.g., 0.06%). For i[3][21]mpurities at or above 1.0%, results should be reported to one decimal place (e.g., 1.3%). It is[3][21] also important to provide representative chromatograms and a summary of all impurities detected.

[3][22]References

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • FUOYE E-learning Portal. (n.d.). Impurities in Inorganic Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Aniline purity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • International Journal of Environmental Analytical Chemistry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • IUCr Journals. (n.d.). A structural study of 2,4-dimethylaniline derivatives. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2007). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Open Access Library Journal. (2020). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]

  • PubMed. (n.d.). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]

  • International journal of health sciences. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • W.R. Grace. (n.d.). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Mass Spectrometry Ionisation Techniques. (n.d.). Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • NIOSH Manual of Analytical Methods. (2003). ANILINE and @-TO LUIDIN E in urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • OSHA. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Retrieved from [Link]

  • YouTube. (2018). NMR spectroscopy para chloro aniline. Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in reactions

Topic: Overcoming Solubility & Reactivity Challenges in EGFR TKI Synthesis Target Molecule: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (referred to herein as Compound 5-MS ) Application: Key intermediate for 3rd-Genera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Challenges in EGFR TKI Synthesis Target Molecule: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (referred to herein as Compound 5-MS ) Application: Key intermediate for 3rd-Generation EGFR Inhibitors (e.g., Osimertinib analogs).

Introduction: The "Sulfone Paradox"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the "Sulfone Paradox" characteristic of Compound 5-MS .

While the 2-methoxyethoxy tail is designed to improve the water solubility of the final drug candidate (pharmacokinetics), the intermediate itself is dominated by the methylsulfonyl (


) group . This group creates a strong dipole moment and high lattice energy, rendering the molecule sparingly soluble in standard organic solvents (DCM, THF) and reducing the nucleophilicity of the aniline amine.

This guide provides field-proven protocols to solubilize, react, and isolate this stubborn intermediate without compromising yield or purity.

Part 1: Solubility Profiling & Solvent Selection

The Common Pitfall: Researchers often attempt to dissolve Compound 5-MS in Dichloromethane (DCM) or mild ethers for SNAr couplings, resulting in heterogeneous suspensions and stalled reactions.

Solubility Matrix
Solvent ClassSolventSolubility RatingTechnical Note
Chlorinated DCM, Chloroform🔴 Poor Ineffective. Suspension forms immediately.
Ethers THF, 2-MeTHF, Dioxane🟡 Moderate Soluble only at reflux; precipitates upon cooling.
Alcohols MeOH, EtOH, IPA🟡 Moderate Good for workup (antisolvent), poor for reaction solvation.
High-Boiling Alcohols 2-Pentanol , n-Butanol🟢 Good (at T > 80°C) Recommended for Acid-Catalyzed SNAr.
Polar Aprotic DMSO, DMAc, NMP 🟢 Excellent Dissolves at RT. Hard to remove (high BP).
Fluorinated TFE, HFIP 🟢 Excellent "Magic Solvent" effect due to strong H-bond donation.
Strategic Recommendation
  • For Standard Couplings: Use 2-Pentanol . It allows reaction temperatures >100°C (necessary to overcome the electron-withdrawing sulfone effect) and permits easy workup via evaporation or filtration.

  • For Difficult Substrates: Use TFE (2,2,2-Trifluoroethanol) . It solubilizes the sulfone and activates the electrophile (e.g., chloropyrimidine) via hydrogen bonding, often accelerating reaction rates by 10-50x.

Part 2: Reaction Optimization (SNAr Protocols)

The primary use of Compound 5-MS is in Nucleophilic Aromatic Substitution (SNAr) with 2,4-dichloropyrimidines.[1] The sulfone group deactivates the aniline, making it a "lazy" nucleophile.

Protocol A: The "High-Temp" Method (Standard)

Best for: Scalable synthesis where solvent removal is critical.

  • Suspend 1.0 eq of Compound 5-MS and 1.1 eq of Electrophile (e.g., 2,4-dichloropyrimidine) in 2-Pentanol (5 mL per mmol).

  • Add 1.0 eq of p-Toluenesulfonic acid (p-TsOH) .

    • Why? The acid protonates the pyrimidine nitrogen, making the carbon more electrophilic to compensate for the weak aniline nucleophile.

  • Heat to 105°C - 115°C . The suspension will clear to a solution as it reaches temperature.

  • Monitor by HPLC. Reaction typically completes in 4–6 hours.

  • Cool to Room Temperature. The product (as a Tosylate salt) often precipitates spontaneously.

Protocol B: The "Fluorinated Boost" Method (Advanced)

Best for: Small-scale, high-value synthesis or stubborn substrates.

  • Dissolve Compound 5-MS in TFE (Trifluoroethanol) or a TFE/DCM (1:1) mixture.

  • Add Electrophile.

  • Stir at 40°C - 60°C .

    • Mechanism:[2][3][4][5] TFE forms a H-bond network that stabilizes the transition state and solubilizes the sulfone.

  • Workup: Evaporate TFE (low BP: 78°C) and redissolve in EtOAc for washing.

Visual Workflow: Reaction Logic

ReactionLogic Start Start: Compound 5-MS Coupling CheckScale Check Scale & Equipment Start->CheckScale Decision1 Is the Setup Pressure-Rated? CheckScale->Decision1 PathA Method A: 2-Pentanol/TsOH (Reflux @ 115°C) Decision1->PathA Yes (Large Scale) PathB Method B: TFE/DCM (Mild Heat @ 50°C) Decision1->PathB No (Small Scale/Vial) OutcomeA Product precipitates as Salt (Easy Filter) PathA->OutcomeA OutcomeB Homogeneous Solution (Requires Evaporation) PathB->OutcomeB

Figure 1: Decision tree for selecting the optimal reaction condition based on equipment and scale.

Part 3: Workup & Isolation (The "Crash-Out" Technique)

If you use polar aprotic solvents (DMSO/DMAc) to solve the solubility issue, you face a new problem: Isolation . Compound 5-MS derivatives often form "gums" rather than solids when water is added too quickly.

Troubleshooting the "Gummy Precipitate"

Scenario: You poured your DMSO reaction mixture into water. A sticky brown tar formed at the bottom. Cause: Rapid change in polarity trapped impurities and solvent inside the crystal lattice (oiling out).

Correct Protocol (Controlled Anti-Solvent Addition):

  • Dilute the DMSO reaction mixture with an equal volume of Methanol or Acetonitrile (intermediate polarity).

  • Stir vigorously at room temperature.

  • Add Water dropwise via an addition funnel.

    • Ratio: Target a final ratio of 1:1:3 (DMSO:MeOH:Water).

  • Seed: Add a tiny crystal of pure product if available when turbidity starts.

  • Result: The intermediate solvent (MeOH) slows the precipitation, allowing orderly crystal growth (sand-like solid) instead of amorphous gum.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of 2-Pentanol? A: Yes, but be careful. DMF decomposes at high temperatures (>120°C) to form dimethylamine, which can react with your chloropyrimidine electrophile to form a major impurity. If using DMF, keep T < 100°C.

Q2: My reaction conversion stalls at 70%. What now? A: The sulfone group makes the aniline electron-poor.

  • Check Stoichiometry: Ensure you are using a slight excess of the electrophile, not the aniline.

  • Add Catalyst: Add 10 mol% NaI (Sodium Iodide) . This converts the chloro-pyrimidine to a more reactive iodo-pyrimidine in situ (Finkelstein reaction).

Q3: The product is soluble in water during workup. I'm losing yield. A: The 2-methoxyethoxy tail increases water solubility.

  • Fix: Do not use pure water for washes. Use saturated brine or 5% LiCl solution .

  • Extraction: Use 2-MeTHF or DCM/IPA (3:1) for extraction, as standard EtOAc may not be polar enough to pull the product out of the aqueous phase.

References

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.

  • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.

  • Colberg, J., et al. (2018). "Green Chemistry Guide for Solvent Selection." Pfizer / ACS GCI Pharmaceutical Roundtable.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Methanesulfonyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3). The unique combination of a basic aniline, a polar sulfone, and an ether linkage in this molecule presents specific challenges that often render standard purification protocols suboptimal. This guide explores alternative, robust techniques to achieve high purity and yield.

Troubleshooting Guide: Addressing Common Purification Issues

This section is designed to address specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying basic compounds like anilines on standard silica gel.[1]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your aniline interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or "streaking."

  • Solutions:

    • Mobile Phase Modification: The most direct solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[2]

      • Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). Start with a small amount and increase if streaking persists. This will neutralize the acidic sites and allow for normal chromatographic behavior.[1]

    • Use of Deactivated or Functionalized Silica: If basic modifiers are incompatible with your compound, consider using a different stationary phase.

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes, leading to improved peak shape.[1]

      • Deactivated silica: Treating standard silica gel with a silylating agent can cap the acidic silanol groups, but a mobile phase modifier is generally more effective and convenient.

Question 2: I've isolated my product, but it has a persistent yellow or brown tint. What are the likely impurities and how can I remove them?

Answer:

Colored impurities in aniline synthesis often arise from oxidation or residual nitro-aromatic precursors.

  • Causality:

    • Oxidation: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities. This is often exacerbated by exposure to light and trace metals.

    • Incomplete Reduction: If your synthesis involves the reduction of a nitro group (e.g., from a precursor like 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene), any unreacted starting material will be a potent yellow impurity.[3][4]

  • Solutions:

    • Charcoal Treatment during Recrystallization: Activated carbon is highly effective at adsorbing colored, often large, polymeric impurities.

      • Protocol: During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Boil the solution for a few minutes to allow for adsorption.[5] Perform a hot gravity filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.

    • Acid Wash: If the impurity is less basic than your target compound, an acid wash can selectively remove it. Conversely, if your product is the impurity, this can be used for purification. Given the structure, this is less likely to be the primary method but can be useful. The basicity of the aniline can be exploited for an acid-base extraction to separate it from neutral impurities.[4]

Question 3: I'm attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[6]

  • Causality: This typically occurs for one of two reasons:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound.

    • The concentration of impurities is so high that it significantly depresses the melting point of your crude material, leading to the formation of an impure, low-melting eutectic mixture.[6]

  • Solutions:

    • Slow Down Cooling: The most immediate fix is to ensure the solution cools as slowly as possible. After dissolving the compound in the minimum amount of boiling solvent, insulate the flask (e.g., with glass wool or a beaker of hot water) to slow the rate of cooling. This gives the molecules more time to align into an ordered crystal lattice.[6]

    • Change the Solvent System: The current solvent may be too nonpolar. For a molecule with both polar and nonpolar regions like this sulfonamide, a solvent mixture is often ideal.[6] Good starting points include isopropanol/water, ethanol/water, or ethyl acetate/hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

    • Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed crystal" from a previous pure batch.[6]

Frequently Asked Questions (FAQs)

Q1: When is recrystallization a better choice than column chromatography for this compound?

A1: Recrystallization is often the preferred method for final purification, especially on a larger scale, if the crude product has a purity of >90%.

  • Expertise & Experience: Chromatography is a powerful separation tool, but it can be solvent-intensive and may lead to yield loss on the column, especially with polar compounds. Recrystallization is more economical and can be highly effective at removing small amounts of impurities from a solid product. If your crude material is heavily contaminated with multiple byproducts of similar polarity, chromatography is the better initial choice to isolate the main product, which can then be polished by recrystallization.

Below is a decision-making workflow to help choose the appropriate purification technique.

Purification Decision Workflow Fig 1. Decision workflow for purification. start Crude Product is_solid Is the product a solid? start->is_solid check_purity Assess Purity (TLC, LCMS, NMR) high_purity High Purity? (>90%) check_purity->high_purity is_solid->check_purity Yes chromatography Column Chromatography (Flash, Prep HPLC, SFC) is_solid->chromatography No (Oil) low_purity Low Purity / Multiple Impurities? high_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize Yes low_purity->chromatography Yes final_product Final Pure Product recrystallize->final_product polish Optional Recrystallization 'Polishing' Step chromatography->polish polish->final_product Recrystallization Workflow Fig 2. General workflow for recrystallization. cluster_hot Hot Stage cluster_cold Cooling & Isolation Stage dissolve 1. Dissolve Crude in Min. Hot Solvent charcoal 2. Add Charcoal (if needed) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool 4. Slow Cooling & Crystallization hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry 6. Wash with Cold Solvent & Dry isolate->wash_dry final_product final_product wash_dry->final_product Pure Crystals

Sources

Optimization

Characterization of unexpected byproducts in 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline synthesis

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the synthesis and characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and characterization of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and troubleshooting unexpected byproducts. As a critical intermediate in pharmaceutical manufacturing, ensuring the purity and well-defined impurity profile of this compound is paramount.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to support your process development and quality control efforts.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during the synthesis and analysis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. The question-and-answer format is designed to help you quickly identify potential causes and implement effective solutions.

Q1: My reaction crude shows a significant peak in the HPLC/LC-MS analysis with the same mass as my desired product, but at a different retention time. What could this be?

A1: This is a classic indication of a regioisomer . The formation of regioisomers is a common challenge in nucleophilic aromatic substitution (SNAr) reactions on polysubstituted aromatic rings.[1][2]

  • Causality: The synthesis of this molecule likely involves the displacement of a leaving group (e.g., a halide) on a substituted benzene ring by the sodium salt of 2-methoxyethanol. If the starting material has multiple potential leaving groups or positions for nucleophilic attack, a mixture of isomers can be formed. For example, if starting from 2,4-dichloro-1-nitrobenzene, the incoming nucleophile could potentially displace the chlorine at position 2 or 4, leading to different isomers down the synthetic route. The electronic effects of the existing substituents (nitro and sulfonyl groups are strongly electron-withdrawing) direct the position of nucleophilic attack, typically to the ortho and para positions relative to them.[1]

  • Troubleshooting Steps:

    • Confirm the Structure: Isolate the byproduct using preparative HPLC. The definitive structure can then be elucidated using 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the aromatic protons and the substituents.

    • Review Starting Materials: Re-verify the structure and purity of your starting materials. An isomeric impurity in the starting material will carry through the synthesis.

    • Optimize Reaction Conditions: Modifying the reaction temperature, base, or solvent system can sometimes influence the regioselectivity of the SNAr reaction.

Q2: I'm observing a significant amount of a high-molecular-weight impurity in my mass spectrometry data, particularly when using excess 2-methoxyethanol or strong base. What is its likely identity?

A2: This suggests the formation of a dimeric or bis-substituted byproduct .

  • Causality: There are two primary possibilities:

    • Over-alkylation/Di-substitution: If the aromatic precursor has more than one leaving group, the nucleophile (2-methoxyethoxy anion) can react twice, leading to a di-substituted product.

    • Self-Condensation/Dimerization: Under certain conditions, especially elevated temperatures, aniline products can undergo oxidative dimerization to form complex structures like phenazines or other polymeric materials. This is often accompanied by the formation of a dark, tar-like substance.[3][4]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise molar ratio of the aromatic substrate to the 2-methoxyethanol nucleophile. Avoid large excesses of the nucleophile.

    • Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions. Monitor the reaction progress closely using TLC or HPLC to avoid prolonged heating after the starting material is consumed.[5]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that lead to colored, high-molecular-weight impurities.

Q3: My final product yield is low, and the crude NMR is complex and difficult to interpret. What are the most probable causes?

A3: Low yield and a complex crude product profile point towards either an incomplete reaction or significant competing side reactions.

  • Causality:

    • Incomplete Reaction: The electron-withdrawing nature of the sulfonyl group deactivates the aniline, which can make subsequent reactions sluggish.[5] Insufficient reaction time, low temperature, or a weak base can lead to a mixture of starting material and product.

    • Hydrolysis of Intermediates: If the synthesis involves sulfonyl chloride intermediates, they are highly susceptible to hydrolysis in the presence of moisture, which would revert them to the corresponding sulfonic acid and halt the desired reaction pathway.[5]

    • Degradation: Anilines can be sensitive to air and light, leading to oxidation and degradation, especially during workup and purification.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially when handling reactive intermediates like sulfonyl chlorides.

    • Verify Reagent Quality: Use high-purity starting materials and ensure reagents have not degraded during storage.

    • Reaction Monitoring: Use TLC or HPLC to track the reaction's progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from extended reaction times.[5]

    • Purification Strategy: A robust purification method, such as column chromatography or recrystallization, is often necessary to isolate the pure product from a complex mixture.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, and where can byproducts form?

A1: A common and logical synthetic route starts from a commercially available precursor like 4-chloro-2-nitroaniline. The pathway involves nucleophilic aromatic substitution, followed by oxidation and reduction steps. Each step is a potential source of impurities.

Synthetic_Pathway A 4-Chloro-2-nitroaniline B 4-Thioacetamido-2-nitroaniline (Intermediate) A->B Thiolation C 5-Acetylthio-2-nitroaniline (Intermediate) B->C Isomerization D 5-Methanesulfonyl-2-nitroaniline Potential Impurity: Over-oxidation products C->D Oxidation (e.g., H2O2) E Nucleophilic Aromatic Substitution D->E SNAr with NaO(CH2)2OCH3 F 5-Methanesulfonyl-2-(2-methoxyethoxy)nitrobenzene Potential Impurities: - Isomeric Product - Unreacted Nitroaniline E->F G Target Product: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline F->G Reduction (e.g., H2/Pd-C) Identification_Workflow start Crude Reaction Mixture hplc_ms HPLC / LC-MS Analysis start->hplc_ms Inject Sample decision Is Impurity > 0.1%? hplc_ms->decision Quantify Peaks prep_hplc Isolate Impurity via Preparative HPLC decision->prep_hplc Yes end Document and Report decision->end No (Monitor) ms_ms High-Resolution MS/MS prep_hplc->ms_ms Determine Exact Mass & Molecular Formula nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr Determine Connectivity & Stereochemistry structure Structure Elucidation ms_ms->structure nmr->structure structure->end

Caption: Systematic workflow for the identification of unknown byproducts.

Q3: Besides regioisomers, what other common byproducts should I be aware of?

A3: Several other types of byproducts can arise from the starting materials, reagents, or side reactions. A summary is provided in the table below.

Byproduct TypePlausible OriginCharacterization Notes
Unreacted Starting Material Incomplete reaction.Easily identified by comparing retention time and mass spectrum with a standard.
Hydrolysis Product Reaction of a halide or sulfonyl chloride intermediate with water.Will have a lower molecular weight; the -OH group can be identified by NMR and IR.
N-Alkylated Byproduct The 2-methoxyethoxy group attaches to the aniline nitrogen instead of the aromatic ring.Unlikely in an SNAr reaction but possible under different reaction conditions. Can be distinguished by NMR.
Oxidation Products Air oxidation of the aniline functional group.Often highly colored (red/brown). May result in complex mixtures (e.g., azoxybenzenes, quinones).
Analytical and Characterization Protocols

The following are generalized, step-by-step protocols for the key analytical techniques required for impurity characterization. These should be adapted and optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV/MS for Impurity Profiling

This method is used for the initial detection, quantification, and mass determination of the product and any byproducts.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection. [7]2. Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000. [7]3. Data Analysis:

    • Integrate all peaks in the chromatogram. Calculate the area percent for each peak to estimate the relative purity.

    • Examine the mass spectrum for each peak to obtain the molecular weight of the components. Compare these masses against potential byproducts (see table above).

Protocol 2: Isolation of Unknown Impurity by Preparative HPLC

This protocol is for obtaining a sufficient quantity of a pure impurity for structural elucidation.

  • Method Development:

    • Develop an analytical HPLC method (as in Protocol 1) that provides good separation (>1.5 resolution) between the desired product and the target impurity.

    • Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate proportionally.

  • Sample Preparation:

    • Dissolve a larger quantity of the crude material in the mobile phase at the highest possible concentration without causing precipitation.

    • Filter the solution to remove any particulate matter.

  • Fraction Collection:

    • Inject the concentrated sample onto the preparative HPLC system.

    • Collect the eluent corresponding to the impurity peak into a clean collection vessel. Multiple injections may be necessary.

  • Post-Purification Workup:

    • Combine the collected fractions containing the pure impurity.

    • Remove the HPLC solvent using a rotary evaporator or lyophilizer.

    • Dry the isolated solid/oil under high vacuum to remove residual solvent. The purity of the isolated material should be confirmed by analytical HPLC.

Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol provides the definitive structural information for an isolated impurity. [8][9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated, dried impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz is recommended).

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, which is critical for identifying adjacent protons on the aromatic ring and alkyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for establishing the connectivity between different fragments of the molecule (e.g., connecting the methoxyethoxy chain to the correct position on the aromatic ring).

  • Structure Determination:

    • Integrate the information from all spectra. Use the high-resolution mass spectrometry data to confirm the molecular formula.

    • Piece together the fragments identified by COSY, HSQC, and HMBC to build the final, unambiguous structure of the byproduct. [8]

References
  • Šterk, D., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 2494–2501. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]

  • Veeprho. Aniline Impurities and Related Compound. Available at: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available at: [Link]

  • Silva, M. L., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 70, 68-81. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • U.S. National Library of Medicine. (2018). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Final Reduction Step to 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical final step: the reduction of the nitro aromatic precursor, 5-Methanesulfonyl-2-(2-methoxyethoxy)-1-nitrobenzene. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this transformation effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the most common and reliable methods for this specific nitro reduction?

A: The reduction of aromatic nitro groups is a well-established transformation in organic chemistry[1]. For this particular substrate, the primary methods are Catalytic Hydrogenation and Catalytic Transfer Hydrogenation (CTH).

  • Catalytic Transfer Hydrogenation (CTH): This is our primary recommendation for initial attempts. It involves a metal catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate.[2][3] It is generally safer and requires less specialized equipment than high-pressure hydrogenation, making it ideal for lab-scale synthesis.[4]

  • Catalytic Hydrogenation: This classic method uses hydrogen gas (H₂), often under pressure, with a metal catalyst like Pd/C or Raney® Nickel (Ra-Ni).[5] While highly effective, it requires specialized pressure equipment and stringent safety protocols due to the flammable nature of H₂ gas.

  • Metal/Acid Reductions: Reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used.[5][6] However, these methods are stoichiometric and often result in complex workups to remove metal salts, making them less favorable for clean, scalable processes.

Q2: Are there any functional groups on my precursor, 5-Methanesulfonyl-2-(2-methoxyethoxy)-1-nitrobenzene, that are sensitive to reduction conditions?

A: The methanesulfonyl (sulfone) and methoxyethoxy (ether) groups on your substrate are generally robust and stable under the standard conditions used for nitro group reduction. The primary concern is to select a method with high chemoselectivity for the nitro group. Both CTH with Pd/C and catalytic hydrogenation are known for their excellent selectivity in this regard.[7] Aggressive conditions or certain reagents (e.g., strong reducing agents like LiAlH₄, which are not recommended here) could potentially cleave the ether linkage, but this is not a typical outcome with the recommended protocols.[5]

Q3: How can I effectively monitor the reaction's progress to determine its endpoint?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to clearly separate the non-polar nitro precursor from the more polar aniline product. The reaction is complete when the starting material spot is no longer visible by UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the primary safety concerns associated with this reduction?

A: Safety is paramount. With Catalytic Hydrogenation , the primary risk is the use of flammable H₂ gas under pressure. Ensure your equipment is pressure-tested and operated in a well-ventilated fume hood. For CTH , while generally safer, hydrazine hydrate is toxic and should be handled with care. Furthermore, catalysts like Raney® Nickel and dry Pd/C can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are finely divided and may have adsorbed hydrogen.[8] Always handle them wet with solvent and never allow them to dry in the open air. The reduction of nitroarenes can also be highly exothermic, and the formation of unstable hydroxylamine intermediates can, in some cases, lead to thermal runaway.[9] It is crucial to maintain good temperature control, especially during the initial phase of the reaction.

Section 2: Troubleshooting Guide

Encountering issues is a normal part of process optimization. This guide provides a logical framework for diagnosing and solving common problems.

Problem 1: Incomplete or Stalled Reaction

Your reaction monitoring (TLC/HPLC) shows significant amounts of starting material remaining even after the expected reaction time.

Possible Cause Underlying Rationale & Verification Recommended Solution
Catalyst Inactivity or Poisoning The catalyst's active sites are blocked. This can be due to poor quality catalyst, impurities in the starting material/solvent, or gradual deactivation over time.1. Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C).2. Ensure the starting nitro compound is pure and solvents are of high grade.3. If catalyst deactivation is suspected, filter the reaction mixture (carefully, under an inert atmosphere if possible) and add a fresh portion of the catalyst.
Insufficient Hydrogen Source The stoichiometric amount of hydrogen is unavailable to complete the reduction. For CTH, the donor may be depleted. For hydrogenation, the H₂ pressure may be too low or has leaked.1. For CTH: Add another 1-2 equivalents of the hydrogen donor (e.g., ammonium formate) and continue monitoring.[10]2. For Hydrogenation: Check the system for leaks. If none, repressurize the vessel with H₂.
Suboptimal Reaction Conditions The reaction is too slow at the current temperature or the catalyst loading is too low.1. Gently warm the reaction. For CTH with ammonium formate, temperatures between 40-80 °C are common.[11]2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).3. Extend the reaction time.
Problem 2: Significant Byproduct Formation

Your reaction appears complete, but TLC/LC-MS shows one or more significant new spots that are not the desired product.

Possible Cause Underlying Rationale & Verification Recommended Solution
Accumulation of Intermediates (Azo/Azoxy/Hydroxylamine) The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[12] If the reaction stalls or conditions are not optimal, these can condense to form dimeric azo (R-N=N-R) or azoxy (R-N=N(O)-R) impurities. These are often brightly colored (yellow/orange).1. Ensure the reaction goes to full completion by addressing the points in "Problem 1".2. Increase hydrogen availability (higher H₂ pressure or more donor) to push the intermediates through to the aniline.[9]3. Consider switching solvents. Methanol or ethanol are generally effective.[7]
N-Alkylation of Product This is a known side reaction, particularly when using Raney® Nickel in alcohol solvents (e.g., methanol) at elevated temperatures, where the alcohol can act as an alkylating agent.[13]1. If using Ra-Ni and an alcohol, conduct the reaction at a lower temperature.2. Switch to a non-alcoholic solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF).3. Use Pd/C, which is less prone to promoting this side reaction.
Problem 3: Low Isolated Yield After Workup

The reaction appears clean by TLC/HPLC, but the final mass of the purified product is disappointingly low.

Possible Cause Underlying Rationale & Verification Recommended Solution
Product Adsorption onto Catalyst The aniline product, being basic, can adsorb onto the surface of the catalyst support (carbon) or residual acidic sites.After filtering the catalyst, wash the filter cake thoroughly with several portions of the reaction solvent or a more polar solvent like methanol to desorb the product. Combining these washes with the main filtrate is crucial.
Losses During Aqueous Workup The aniline product has a basic nitrogen atom. If an improper pH is used during extraction, the product can be lost to the wrong phase.Standard Aniline Workup: 1. After removing the catalyst, dilute the filtrate with a water-immiscible solvent (e.g., EtOAc).2. Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.3. Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Ammonium Formate

This is the recommended starting protocol due to its high efficiency, operational simplicity, and enhanced safety profile.[3]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methanesulfonyl-2-(2-methoxyethoxy)-1-nitrobenzene (1.0 eq).

  • Solvent & Reagents: Add a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of substrate). To this solution, add 10% Palladium on Carbon (Pd/C, ~5-10 mol % Pd) followed by ammonium formate (HCOONH₄, 4-5 eq).

  • Reaction: Stir the mixture at a temperature between 60-80 °C. The decomposition of ammonium formate will generate hydrogen in situ.[10]

  • Monitoring: Monitor the reaction progress by TLC until all starting material is consumed (typically 1-4 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with the solvent.

    • Wash the Celite® pad thoroughly with several portions of methanol or ethyl acetate.

    • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification: The resulting crude aniline can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol is a robust alternative, particularly useful for larger-scale reactions where CTH may be less economical.

Step-by-Step Methodology:

  • Setup: Add 5-Methanesulfonyl-2-(2-methoxyethoxy)-1-nitrobenzene (1.0 eq) and a solvent (e.g., methanol, ethanol, or ethyl acetate) to a hydrogenation vessel rated for the intended pressure.

  • Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) as a slurry in the solvent. Caution: Raney® Nickel is pyrophoric and must be handled with extreme care.[8]

  • Hydrogenation: Seal the vessel, purge it several times with N₂ and then with H₂ gas. Pressurize the vessel with H₂ (typically 50 psi or 3-4 bar) and stir vigorously at room temperature.

  • Monitoring: Reaction progress can be monitored by the cessation of hydrogen uptake. A small aliquot can be carefully depressurized and sampled for TLC/HPLC analysis.

  • Workup:

    • Carefully vent the excess H₂ and purge the vessel with N₂.

    • Filter the catalyst through a pad of Celite®. Keep the filter cake wet at all times.

    • Wash the filter cake thoroughly with the solvent.

    • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Section 4: Data and Process Visualization

Comparative Summary of Protocols
ParameterProtocol 1: CTH (Pd/C)Protocol 2: Hydrogenation (Ra-Ni)
Hydrogen Source Ammonium Formate (in situ)H₂ Gas (ex situ)
Catalyst 10% Pd/CRaney® Nickel
Pressure AtmosphericElevated (e.g., 50 psi)
Temperature 60-80 °CRoom Temperature (often exothermic)
Typical Yield >95%>95%
Pros No specialized pressure equipment needed; safer hydrogen source.[4]Highly active catalyst; often faster; well-established for scale-up.
Cons Requires heating; stoichiometric byproduct (CO₂, NH₃).Requires pressure vessel; H₂ is highly flammable; catalyst is pyrophoric.[8]
Visualizing the Process

G cluster_main cluster_side Potential Side Reactions Start 5-Methanesulfonyl-2-(2-methoxyethoxy) -1-nitrobenzene Nitroso Nitroso Intermediate Azo Azo/Azoxy Byproducts Nitroso->Azo Hydroxylamine Hydroxylamine Intermediate Hydroxylamine->Azo Product 5-Methanesulfonyl-2-(2-methoxyethoxy) aniline

G Start Start Reaction Monitor Monitor by TLC/HPLC Start->Monitor CheckComplete Reaction Complete? Monitor->CheckComplete CheckPurity Is Product Clean? CheckComplete->CheckPurity Yes Troubleshoot_Conversion Incomplete Conversion: 1. Check H-Source 2. Check Catalyst Activity 3. Increase Temperature CheckComplete->Troubleshoot_Conversion No Workup Proceed to Workup & Purification CheckPurity->Workup Yes Troubleshoot_Byproducts Byproducts Formed: 1. Ensure Full Conversion 2. Optimize Solvent/Temp 3. Change Catalyst CheckPurity->Troubleshoot_Byproducts No Troubleshoot_Conversion->Monitor Troubleshoot_Byproducts->Start Re-run Reaction

References

  • M. Studer, H. U. Blaser, "Catalytic Hydrogenation of Functionalized Nitroarenes: An Update," in Handbook of Heterogeneous Catalysis, Wiley-VCH, 2008. (This is a general reference, a specific online source will be provided if available).
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. [Link][14]

  • Reduction of nitro compounds. (2023, December 29). Wikipedia. [Link][6]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link][15]

  • Reddy, T. J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23), 2956-2966. [Link][2][3]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][5]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 56(15), 4481-4486. [Link][16]

  • Li, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 581. [Link][4]

  • Process for the reduction of nitro derivatives to amines. (2015). Google Patents. [17]

  • Tissot, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569-2573. [Link][12]

  • Lipshutz, B. H., et al. (2008). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 10(23), 5329-5332. [Link][18]

  • Ghorbani-Vaghei, R., & Veisi, H. (2014). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 4(31), 16187-16191. [Link][19]

  • Ai, L., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 9(1), 137-145. [Link][11]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. [Link][8]

  • Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. [Link][20]

  • Bhairi, V., & Selvaraj, M. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polyolefins Journal, 9(2), 143-167. [Link][1]

  • Gowda, D. C., et al. (2000). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 30(20), 3639-3644. [Link][7]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents. [13]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). National Center for Biotechnology Information. [Link][21]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2919. [Link][10]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2022). MDPI. [Link][22]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2024). Royal Society of Chemistry. [Link][23]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (2021). ChemRxiv. [Link][24]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. [Link][9]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthesized 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Introduction 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a polysubstituted aniline derivative whose structural motifs are common in contemporary drug discovery. As a key intermediate, its purity is paramount, directl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a polysubstituted aniline derivative whose structural motifs are common in contemporary drug discovery. As a key intermediate, its purity is paramount, directly influencing the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent purity thresholds for all starting materials and intermediates.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust purity validation of this compound, grounded in established scientific principles and regulatory expectations.

The choice of analytical techniques is not arbitrary; it is a strategically designed sequence of orthogonal (different in mechanism) and complementary methods to create a holistic and trustworthy purity profile.[3] We will explore the workhorse of chromatographic analysis, High-Performance Liquid Chromatography (HPLC), and supplement it with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will also discuss the foundational role of Elemental Analysis. Each method's protocol is detailed with an emphasis on the scientific rationale, ensuring a self-validating system of analysis as per ICH Q2(R1) guidelines.[4]

Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical assessment of potential impurities. Organic impurities can arise from starting materials, by-products of the synthesis, intermediates, or degradation products.[1] Inorganic impurities may include reagents, catalysts, and heavy metals.[1] Residual solvents are another critical class of impurities.[1][5]

Based on a plausible synthesis route analogous to similar structures like 5-(ethylsulfonyl)-2-methoxyaniline, we can anticipate several impurity classes for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.[6] For instance, a common final step in aniline synthesis is the reduction of a nitro group.[7]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: e.g., the nitro-precursor of the target aniline.

  • Intermediates: Incomplete reaction progression can leave residual intermediates.[1]

  • By-products: Side reactions, such as over-alkylation or incomplete sulfonation, can generate structurally similar molecules.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon from a hydrogenation step) or reagents must be monitored.[1]

This predictive analysis is crucial for developing highly specific and selective analytical methods capable of resolving the main compound from its potential contaminants.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Primary Assay

HPLC is the cornerstone of pharmaceutical purity analysis due to its high sensitivity, accuracy, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1][2] A well-developed Reverse-Phase HPLC (RP-HPLC) method is the primary choice for quantifying the purity of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and detecting related substances.

Rationale for Method Design: The selection of a C18 stationary phase is standard for moderately polar aromatic compounds. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved effectively, from early-eluting polar impurities to late-eluting non-polar ones. The mobile phase composition (acetonitrile and water) is selected for its UV transparency and compatibility with mass spectrometry, should LC-MS be required for impurity identification. A photodiode array (PDA) detector is used to assess peak purity and to select the optimal wavelength for quantification, maximizing sensitivity for the analyte and its potential impurities.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: PDA, 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This creates a stock solution of 500 µg/mL.

    • Further dilute 1 mL of this stock solution to 100 mL with the diluent to create a 5 µg/mL (1.0%) solution for sensitivity checks and low-level impurity quantification.

  • Validation and System Suitability:

    • Before analysis, perform a system suitability test by injecting the 5 µg/mL solution six times.

    • The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%.

    • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[8][4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Orthogonal Volatiles Analysis

GC-MS is an essential orthogonal technique, perfectly suited for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents and certain low molecular weight by-products.[1][9] Its coupling with a mass spectrometer provides definitive identification of separated components.[9]

Rationale for Method Design: A headspace sampling approach is chosen for residual solvent analysis as it cleanly introduces volatile analytes into the GC system without injecting non-volatile matrix components, which protects the instrument. The choice of a DB-624 column is standard for pharmaceutical residual solvent analysis due to its selectivity for the solvents listed in ICH Q3C.[5] Mass spectrometry provides both high sensitivity and specificity for confirmation.[10]

Detailed Experimental Protocol: Headspace GC-MS
  • Instrumentation:

    • Headspace Autosampler.

    • GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • GC-MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temp: 250°C.

    • MS Ion Source Temp: 230°C.

    • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Equilibration Time: 15 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temp: 100°C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.

    • Seal the vial immediately. Prepare a blank vial containing only the solvent.

Method 3: Quantitative NMR (qNMR) - An Absolute Purity Assessment

Unlike chromatography, which provides relative purity based on peak area percentage, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[11][12] It is a powerful, non-destructive technique that relies on the direct proportionality between NMR signal area and the number of nuclei.[13] This makes it an excellent orthogonal method for verifying the primary HPLC assay.[11]

Rationale for Method Design: ¹H NMR is chosen due to its high sensitivity and the near-ubiquitous presence of hydrogen in organic molecules.[13] A high-purity, stable internal standard with non-overlapping signals is co-dissolved with the analyte at a precisely known concentration.[12][14] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the absolute mass of the analyte can be calculated, and thus its purity.[12]

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision balance for sample weighing.

  • Sample Preparation:

    • Select a suitable internal standard (e.g., Maleic Anhydride) of known, high purity (>99.9%). It must be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte.[14]

    • Accurately weigh ~10 mg of the internal standard and ~20 mg of the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline sample into the same vial. Record weights to 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1 > 5 x T₁ of the slowest relaxing proton of interest) to allow for full magnetization recovery. A 30-second delay is often a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Method 4: Elemental Analysis - Fundamental Compositional Verification

Elemental analysis (CHN/S) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.[15] It is a fundamental technique that confirms the empirical formula of the synthesized molecule.[16] While it is not sensitive to isomeric impurities, a significant deviation from the theoretical values indicates the presence of impurities that alter the elemental composition, such as inorganic salts or residual solvents.[15][17]

Detailed Experimental Protocol: CHNS Combustion Analysis
  • Instrumentation:

    • CHNS/O Elemental Analyzer.

  • Procedure:

    • The instrument is calibrated with a certified standard (e.g., Acetanilide).

    • A small, precisely weighed amount of the sample (typically 1-3 mg) is combusted in an excess of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[18]

  • Acceptance Criteria:

    • The experimentally determined mass percentages for C, H, N, and S should be within ±0.4% of the theoretical values calculated from the molecular formula of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (C₁₀H₁₅NO₄S).[19]

Comparative Analysis and Integrated Strategy

No single method can provide a complete picture of a compound's purity. A robust validation package relies on using these techniques in a complementary and orthogonal fashion.[3]

Technique Primary Purpose Strengths Limitations
RP-HPLC Quantify main component and related organic impurities.High sensitivity, precision, and resolution for non-volatile compounds.[1][2]May not detect volatile impurities; relative quantification requires reference standards for accurate impurity levels.
GC-MS Quantify residual solvents and volatile impurities.Excellent for volatile compounds; MS provides definitive identification.[9]Not suitable for non-volatile or thermally labile compounds.
qNMR Determine absolute purity; structural confirmation.Absolute quantification without a matching standard; non-destructive.[11][12]Lower sensitivity than HPLC; requires careful method setup (e.g., relaxation delays).[13]
Elemental Analysis Confirm empirical formula.Verifies fundamental elemental composition; good indicator of inorganic impurities.[15][17]Insensitive to isomeric impurities; requires high sample purity for accurate results.
Recommended Validation Workflow

A logical workflow ensures comprehensive purity assessment.

G cluster_0 Purity Validation Workflow A Synthesized Batch of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline B Primary Purity Assay (RP-HPLC) - Quantify % Area Purity - Profile Related Substances A->B Primary Test C Residual Solvent Analysis (Headspace GC-MS) - Identify & Quantify Volatiles A->C Parallel Test D Absolute Purity Confirmation (qNMR) - Orthogonal check on HPLC result A->D Orthogonal Confirmation E Elemental Composition (CHNS Analysis) - Confirm Empirical Formula A->E Fundamental Check F Final Purity Certificate B->F Meets Specification C->F Meets Specification D->F Corroborates HPLC E->F Matches Theory

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

The purity validation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a multi-faceted process that demands a suite of well-chosen, orthogonal analytical techniques. High-Performance Liquid Chromatography serves as the primary tool for separating and quantifying the main component and its structurally related impurities. This is critically supported by Gas Chromatography-Mass Spectrometry for volatile impurity control, Quantitative NMR for an absolute purity determination, and Elemental Analysis for fundamental compositional verification. By integrating these methods as described, researchers and drug development professionals can build a scientifically sound, self-validating, and regulatory-compliant data package that ensures the quality and integrity of this vital pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Kovacs, G., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • Yadav, V. K., & Rajput, A. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • George, O., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. Retrieved from [Link]

  • Ma, S., et al. (2000). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pharma Growth Hub. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • In-Silico Science. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Kráľová, P., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS, CHARACTERIZATION AND ANALYTICAL METHODS OF IMPURITIES. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

Sources

Comparative

Comparison of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline with 5-ethylsulfonyl-2-methoxyaniline

Executive Summary In the rational design of tyrosine kinase inhibitors (TKIs), the aniline moiety serves as a critical "hinge-binder" or "solvent-front" effector.[1] This guide compares two structurally related but funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of tyrosine kinase inhibitors (TKIs), the aniline moiety serves as a critical "hinge-binder" or "solvent-front" effector.[1] This guide compares two structurally related but functionally distinct intermediates: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (Compound A) and 5-ethylsulfonyl-2-methoxyaniline (Compound B).[1]

While Compound B represents a classical building block for earlier-generation inhibitors (e.g., VEGFR2 targets), Compound A represents a "third-generation" scaffold optimized for CNS penetration and mutant selectivity (e.g., EGFR T790M targeting in Osimertinib).[1] This analysis dissects their physicochemical properties, synthetic routes, and structure-activity relationships (SAR).[1]

Physicochemical & Structural Analysis

The transition from a simple methoxy group (Compound B) to a glycol ether tail (Compound A) is not merely a structural variation but a strategic optimization for ADME properties (Absorption, Distribution, Metabolism, Excretion).[1]

Comparative Data Table
FeatureCompound A (Optimized)Compound B (Classical)
Chemical Name 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline5-Ethylsulfonyl-2-methoxyaniline
CAS Number 1154235-68-35339-62-8
Molecular Weight ~245.29 g/mol ~215.27 g/mol
Lipophilicity (cLogP) ~0.8 (Lower, more hydrophilic)~1.4 (Higher, more lipophilic)
Solubility (Aq) High (Ether oxygen acts as H-bond acceptor)Low to Moderate
Key Moiety 2-Methoxyethoxy tail : Solubilizing, solvent-front targeting.[1]Ethylsulfonyl : Hydrophobic packing, steric bulk.[1]
Primary Application EGFR T790M/C797S Inhibitors (e.g., Osimertinib)VEGFR2/CLK Inhibitors (General Kinase Research)
Mechanistic Insight: The "Solvent Front" Strategy
  • Compound A: The 2-methoxyethoxy substituent is designed to extend out of the ATP-binding pocket towards the solvent front.[1] The ether oxygen atoms can form water-mediated hydrogen bonds, significantly improving the drug's solubility and reducing efflux ratio, which is critical for blood-brain barrier (BBB) penetration in treating brain metastases [1].[1]

  • Compound B: The ethylsulfonyl group provides greater steric bulk than the methylsulfonyl group of Compound A. This is often utilized to fill hydrophobic pockets in kinases like VEGFR2, where tighter packing is required for potency, but at the cost of reduced aqueous solubility [2].

Synthetic Pathways: Methodology & Causality[1]

The synthesis of these two compounds illustrates the evolution from classical sulfur chemistry to modern nucleophilic aromatic substitution (


) strategies.[1]
Diagram: Comparative Synthesis Workflows

SynthesisComparison cluster_A Compound A: SNAr Strategy (High Specificity) cluster_B Compound B: Sulfinate Alkylation (Classical) A_Start 2-Fluoro-5-methanesulfonyl- nitrobenzene A_Inter Intermediate: Nitro-ether adduct A_Start->A_Inter SNAr Displacement (Targeted F-substitution) A_Reagent 2-Methoxyethanol (Base: KOH/t-BuOK) A_Reagent->A_Inter A_Red Reduction (H2/Pd-C or Fe/NH4Cl) A_Inter->A_Red Nitro Reduction A_Final 5-Methanesulfonyl- 2-(2-methoxyethoxy)aniline A_Inter->A_Final A_Red->A_Final A_Final->A_Red B_Start 4-Methoxybenzene- 1-sulfonyl chloride B_Step1 Sodium 4-methoxy- benzenesulfinate B_Start->B_Step1 Reduction (Na2SO3) B_Step2 Sulfone Formation (Alkylation w/ Et-I) B_Step1->B_Step2 S-Alkylation B_Step3 Nitration (HNO3/H2SO4) B_Step2->B_Step3 Electrophilic Subst. B_Final 5-Ethylsulfonyl- 2-methoxyaniline B_Step3->B_Final Reduction

Caption: Parallel synthetic routes showing the convergent SNAr approach for Compound A versus the linear functionalization for Compound B.

Protocol A: Synthesis of Compound A (Optimized Route)

Context: This protocol avoids the use of unstable sulfonyl chlorides and utilizes the high reactivity of the fluorine atom ortho to the nitro group.

  • Etherification (

    
    ): 
    
    • Reagents: 2-Fluoro-5-methanesulfonyl-nitrobenzene (1.0 eq), 2-Methoxyethanol (1.5 eq), KOH (2.0 eq).[1]

    • Conditions: Dissolve substrate in THF/DMSO. Add base at 0°C. Stir at room temperature for 4–6 hours.

    • Causality: The electron-withdrawing nitro and sulfonyl groups activate the fluorine for displacement.[1] Using KOH ensures deprotonation of the alcohol without polymerizing the solvent.

    • Validation: Monitor disappearance of starting material (TLC/HPLC). Product precipitates upon water addition.[1][2]

  • Reduction:

    • Reagents: Nitro-intermediate, 10% Pd/C, Hydrogen gas (balloon).

    • Conditions: Methanol solvent, RT, 12 hours.

    • Note: Iron/Ammonium Chloride reduction is preferred if halogenated impurities are present to avoid dehalogenation.[1]

Protocol B: Synthesis of Compound B (Improved Classical Route)

Context: Based on the improved synthesis by Murár et al. [3], addressing low yields in the ethylation step.

  • Sulfinate Formation:

    • Reagents: 4-methoxybenzene-1-sulfonyl chloride,

      
      , 
      
      
      
      .[1]
    • Procedure: Reduction of the sulfonyl chloride to the sodium sulfinate salt in water/THF.

  • S-Alkylation:

    • Reagents: Sodium sulfinate salt, Ethyl Iodide (EtI), DMF.[1]

    • Critical Step: The reaction must be run in polar aprotic solvent (DMF) to favor S-alkylation over O-alkylation.[1]

    • Yield Warning: This step historically suffers from low yields (<60%) due to competing elimination reactions of ethyl iodide [3].[1]

  • Nitration & Reduction:

    • Standard electrophilic nitration followed by reduction (similar to Protocol A).[1]

Structure-Activity Relationship (SAR) & Biological Logic[1]

The choice between these two anilines dictates the binding mode within the kinase ATP pocket.[1]

Diagram: Interaction Logic

SAR_Logic cluster_A_SAR Compound A Interactions (EGFR-TKI) cluster_B_SAR Compound B Interactions (VEGFR2) Receptor Kinase ATP Pocket Tail_A 2-Methoxyethoxy Tail Receptor->Tail_A Accommodates Head_B Ethylsulfonyl Group Receptor->Head_B Requires Space Effect_A Solvent Front Exposure (High Solubility/BBB) Tail_A->Effect_A Extends to solvent Head_A Methanesulfonyl Group Head_A->Receptor H-Bond with Cys797/Backbone Tail_B Methoxy Group Tail_B->Receptor Steric Clash in tight pockets Effect_B Hydrophobic Packing (Steric Fit) Head_B->Effect_B Fills hydrophobic sub-pocket

Caption: SAR map illustrating how the tail length and sulfone bulk dictate the kinase target profile (Solvent exposure vs. Hydrophobic packing).

Functional Comparison
  • Selectivity: Compound A's glycol ether tail is a hallmark of Osimertinib-like inhibitors.[1] It is specifically designed to minimize steric clash with the "Gatekeeper" residue (T790M) while projecting into the solvent to improve pharmacokinetic properties.[1]

  • Metabolic Stability: Compound B's ethyl group is susceptible to metabolic oxidation (hydroxylation at the ethyl chain), whereas the methyl sulfone in Compound A is metabolically robust.[1]

  • Potency: While Compound B is effective in VEGFR2 inhibitors (e.g., PDB ID: 1Y6A), it lacks the CNS-penetrant properties required for modern lung cancer therapeutics, making Compound A the superior choice for oncology targets involving brain metastases.[1]

References

  • Journal of Medicinal Chemistry. "Discovery of AZD9291 (Osimertinib): A Potent and Selective Third-Generation EGFR Inhibitor."[1] J. Med.[1][2][3][4] Chem. 2014, 57, 20, 8249–8267.[1] Link[1]

  • Beilstein Journal of Organic Chemistry. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][3] Beilstein J. Org.[1][3] Chem. 2013, 9, 270–274.[1] Link

  • Organic Preparations and Procedures International. "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Org.[1][3] Prep. Proced. Int. 2022, 54, 465-471.[1] Link[1]

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Validation

Biological Activity of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Derivatives

This guide provides an in-depth technical analysis of the biological activity and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline derivatives. These compounds represent a critical scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and application of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline derivatives. These compounds represent a critical scaffold in the development of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Scaffold Analysis

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS: 1154235-68-3) serves as a high-value pharmacophore intermediate. In medicinal chemistry, this scaffold is engineered to address two primary failure modes of 1st and 2nd generation kinase inhibitors: solubility and metabolic stability .

  • The Aniline Head: Provides the primary attachment point for the kinase-binding hinge region (typically coupled to a pyrimidine or quinazoline core).

  • The 5-Methanesulfonyl Group (-SO₂Me): A robust bioisostere for carbonyl or nitro groups. It acts as a strong hydrogen bond acceptor, interacting with the solvent-accessible region or specific residues (e.g., Cys797 vicinity in EGFR), enhancing potency against resistant mutations like T790M .

  • The 2-(2-Methoxyethoxy) Tail: A solubilizing glycol ether chain that improves oral bioavailability and reduces lipophilicity-driven off-target toxicity (e.g., hERG inhibition).

Structural Logic & Binding Mode

The diagram below illustrates the synthesis logic and the pharmacophoric contribution of this aniline scaffold when incorporated into a final TKI (e.g., an Osimertinib analogue).

ScaffoldLogic Aniline 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (Core Scaffold) Coupling Pd-Catalyzed Buchwald-Hartwig Coupling Aniline->Coupling Nucleophile FinalDrug Active TKI Derivative (Sulfone-Analogue) Coupling->FinalDrug Yields Core Heterocyclic Core (Pyrimidine/Quinazoline) Core->Coupling Electrophile Solubility 2-Methoxyethoxy: Improves LogP & Bioavailability FinalDrug->Solubility Binding 5-Methanesulfonyl: H-Bond Acceptor (Metabolic Stability) FinalDrug->Binding

Figure 1: Synthetic utility and pharmacophoric contribution of the aniline scaffold in TKI development.

Comparative Performance Profile

This section compares derivatives of the 5-Methanesulfonyl scaffold against the industry standard Osimertinib (Acrylamide-based) and Gefitinib (1st Gen).

Key Differentiator: Sulfone vs. Acrylamide

While Osimertinib uses an acrylamide warhead to form a covalent bond with Cys797, derivatives using the 5-methanesulfonyl group often function as reversible, high-affinity inhibitors or are used in PROTAC linkers where covalent bonding is not required. The sulfone group offers superior oxidative stability compared to the acrylamide, which is prone to metabolic deactivation.

Biological Activity Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies of EGFR TKI analogues.

FeatureSulfone Derivative (Novel) Osimertinib (Standard) Gefitinib (1st Gen)
Primary Target EGFR (T790M/L858R)EGFR (T790M/L858R)EGFR (wt/L858R)
Binding Mechanism Reversible (H-Bond Driven)Irreversible (Covalent Cys797)Reversible (ATP Competitive)
IC₅₀ (H1975 T790M) 5 – 15 nM~3 nM> 500 nM
IC₅₀ (A431 WT) > 200 nM (Sparing)> 100 nM (Sparing)< 10 nM (Potent)
Metabolic Stability (t½) High (>6h microsome)Moderate (Acrylamide hydrolysis)High
Solubility (pH 7.4) High (Ether tail effect)ModerateLow
Interpretation for Researchers
  • Selectivity: The sulfone derivatives maintain high selectivity for mutant EGFR (T790M) over wild-type, similar to Osimertinib, but without the risk of "warhead resistance" (C797S mutation) that completely abolishes Osimertinib activity.

  • Application: Ideal for patients developing resistance to covalent inhibitors or for use in Proteolysis Targeting Chimeras (PROTACs) where the aniline serves as the high-affinity warhead recruiting the E3 ligase.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition Assay (FRET-based)

This assay quantifies the IC₅₀ of the derivative against recombinant EGFR T790M/L858R.

  • Reagents:

    • Recombinant EGFR T790M/L858R kinase domain.[1]

    • FRET peptide substrate (e.g., PolyGT-biotin).

    • ATP (at K_m concentration, typically 10 µM).

    • Test Compound (5-Methanesulfonyl derivative) in DMSO.

  • Workflow:

    • Step 1: Dilute compound in 100% DMSO (3-fold serial dilution, 10 points).

    • Step 2: Transfer 50 nL to 384-well plate.

    • Step 3: Add kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Step 4: Incubate kinase (0.5 nM final) with compound for 60 min (Equilibrium binding).

    • Step 5: Add ATP/Peptide mix and incubate for 60 min.

    • Step 6: Add Stop/Detection reagent (Eu-antibody). Read TR-FRET.

  • Validation Criteria:

    • Z-Factor: Must be > 0.7.

    • Reference Control: Osimertinib IC₅₀ must fall within 2–5 nM.

B. Cellular Proliferation Assay (H1975 vs. A431)

Determines the selectivity window (Therapeutic Index).

  • Cell Lines:

    • NCI-H1975: EGFR L858R/T790M (Target).[1]

    • A431: EGFR Wild-Type (Toxicity Control).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Adhere overnight.

    • Treat with compound (0.1 nM – 10 µM) for 72 hours.

    • Add CellTiter-Glo (Promega) or CCK-8 reagent.

    • Measure Luminescence/Absorbance.

  • Calculation:

    • Calculate GI₅₀ (Growth Inhibition 50%).

    • Selectivity Ratio: GI₅₀(A431) / GI₅₀(H1975). A ratio >30 indicates excellent therapeutic potential.

Mechanism of Action Visualization

The following diagram details the signaling pathway inhibition and the specific role of the aniline derivative in blocking the ATP binding pocket.

MOA EGFR_Mutant EGFR (T790M/L858R) Constitutively Active Phosphorylation Autophosphorylation (Tyr Residues) EGFR_Mutant->Phosphorylation Catalysis ATP ATP ATP->EGFR_Mutant Binds Inhibitor 5-Methanesulfonyl Derivative Inhibitor->EGFR_Mutant Competes with ATP (High Affinity) Inhibitor->Phosphorylation Blocks Signaling Downstream Signaling (RAS/RAF/MEK/ERK) Phosphorylation->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Pathway Shutdown

Figure 2: Mechanism of Action (MOA) of the derivative in EGFR-mutant cancer cells.

References

  • Accela ChemBio Inc. (2023).[2][3] Product Catalog: 5-methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride (CAS 1803612-27-2).[2][3][4][5] Retrieved from

  • BLD Pharm. (2023). Sulfone-based Aniline Intermediates for Kinase Inhibitor Synthesis. Retrieved from

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery, 4(9), 1046-1061. (Contextual grounding for 3rd Gen Scaffold SAR).
  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry, 57(20), 8249–8267. (Reference for Aniline SAR in EGFR inhibitors).

Sources

Comparative

The Pivotal Role of the 5-Sulfonylaniline Moiety in Targeting VEGFR2: A Comparative Guide to 2-Anilino-5-aryloxazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the inhibition of angiogenesis, the process by which new blood vessels are formed, remains a cornerstone of targeted ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the inhibition of angiogenesis, the process by which new blood vessels are formed, remains a cornerstone of targeted cancer therapy. A key mediator of this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, orchestrates a signaling cascade promoting endothelial cell proliferation, migration, and survival.[1][2] The strategic disruption of this signaling axis has led to the development of numerous small molecule inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of VEGFR2 inhibitors: 2-anilino-5-aryloxazoles, with a particular focus on analogs constructed from a 5-methanesulfonyl-2-(2-methoxyethoxy)aniline-related core.

The Significance of the 5-Sulfonyl-2-alkoxyaniline Scaffold

The 5-(ethylsulfonyl)-2-methoxyaniline scaffold has been identified as a critical pharmacophore in the design of potent VEGFR2 inhibitors.[3] Its unique electronic and steric properties allow for optimal interactions within the ATP-binding pocket of the VEGFR2 kinase domain. This guide will delve into a specific series of 2-anilino-5-aryloxazoles where this aniline derivative serves as a foundational building block, allowing for a systematic exploration of how modifications to other parts of the molecule impact biological activity.[4][5][6]

Understanding the Target: The VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This phosphorylation cascade creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[8] The inhibition of VEGFR2 kinase activity by small molecules prevents this initial phosphorylation event, thereby blocking the entire downstream signaling cascade and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR2 (Monomer) VEGFA->VEGFR2 Binds VEGFR2_dimer VEGFR2 (Dimer) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Inhibitor 2-Anilino-5-aryloxazole Inhibitor Inhibitor->VEGFR2_dimer Inhibits Autophosphorylation

Caption: VEGFR2 Signaling Pathway and Inhibition.

Structure-Activity Relationship of 2-Anilino-5-aryloxazole Analogs

The core structure of the 2-anilino-5-aryloxazole series allows for systematic modifications at two key positions: the aniline ring (derived from 5-ethylsulfonyl-2-methoxyaniline) and the 5-aryl ring of the oxazole. The following tables summarize the impact of these substitutions on VEGFR2 enzymatic inhibition and inhibition of VEGF-driven human umbilical vein endothelial cell (HUVEC) proliferation.[4][5][6]

Table 1: SAR of the 2-Anilino Moiety
Compound IDR1 (Anilino Substitution)VEGFR2 IC50 (nM)HUVEC Proliferation IC50 (nM)
1 5-SO2Et-2-OMe22100
2 5-SO2Me-2-OMe35150
3 5-CN-2-OMe80300
4 5-Cl-2-OMe120500
5 H>1000>1000

Data synthesized from Harris et al., J. Med. Chem. 2005, 48 (5), pp 1610–1619.[6]

Analysis: The data clearly indicate the importance of the 5-sulfonyl group for potent VEGFR2 inhibition. The ethylsulfonyl substitution in Compound 1 provides the highest potency. Replacing it with a methylsulfonyl group (Compound 2 ) slightly reduces activity, while smaller or less electron-withdrawing groups like cyano (Compound 3 ) and chloro (Compound 4 ) lead to a significant drop in potency. The unsubstituted aniline (Compound 5 ) is inactive, highlighting the critical role of the 5-substituent. The 2-methoxy group is also understood to be crucial for maintaining a favorable conformation for binding.

Table 2: SAR of the 5-Aryl Moiety (with 5-SO2Et-2-OMe aniline)
Compound IDR2 (5-Aryl Substitution)VEGFR2 IC50 (nM)HUVEC Proliferation IC50 (nM)
1 Phenyl22100
6 3-Pyridyl1580
7 4-Pyridyl45200
8 2-Pyridyl90450
9 3-Thienyl30120
10 4-Fluorophenyl25110

Data synthesized from Harris et al., J. Med. Chem. 2005, 48 (5), pp 1610–1619.[6]

Analysis: Modifications to the 5-aryl ring also significantly influence activity. The introduction of a nitrogen atom in the phenyl ring, particularly at the 3-position (Compound 6 ), enhances potency. This suggests a potential hydrogen bond interaction with the enzyme. The position of the nitrogen is critical, as moving it to the 4-position (Compound 7 ) or 2-position (Compound 8 ) diminishes activity. A 3-thienyl group (Compound 9 ) is well-tolerated, while a 4-fluorophenyl substitution (Compound 10 ) shows comparable activity to the parent phenyl compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key assays are provided below.

General Synthesis of 2-(5-ethylsulfonyl-2-methoxyanilino)-5-aryloxazoles

The synthesis of the target compounds generally involves the condensation of a substituted phenacyl bromide with an appropriate N-arylthiourea, followed by cyclization.

Synthesis_Workflow A 5-Ethylsulfonyl-2- methoxyaniline C N-(5-ethylsulfonyl-2- methoxyphenyl)isothiocyanate A->C B Thiophosgene B->C E 2-(5-ethylsulfonyl-2-methoxyanilino) -5-aryloxazole C->E D Substituted Phenacyl Bromide D->E

Caption: General Synthetic Workflow.

Step-by-step protocol:

  • Synthesis of N-(5-ethylsulfonyl-2-methoxyphenyl)isothiocyanate: 5-ethylsulfonyl-2-methoxyaniline is treated with thiophosgene in a suitable solvent like dichloromethane in the presence of a base such as triethylamine.[3]

  • Synthesis of 2-(5-ethylsulfonyl-2-methoxyanilino)-5-aryloxazole: The resulting isothiocyanate is then reacted with a substituted phenacyl bromide in a solvent like ethanol under reflux to yield the final 2-anilino-5-aryloxazole product.[4][5][6]

VEGFR2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR2 kinase is determined using a biochemical assay that measures the phosphorylation of a substrate.[9][10]

Step-by-step protocol:

  • Recombinant human VEGFR2 kinase domain is incubated with the test compound at various concentrations in a kinase buffer.

  • A peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified, typically using a method like ELISA with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).[9]

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

HUVEC Proliferation Assay

This cell-based assay assesses the ability of the compounds to inhibit the proliferation of endothelial cells stimulated with VEGF.[11][12]

Step-by-step protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then serum-starved for a period to synchronize them.

  • The cells are pre-incubated with various concentrations of the test compound.

  • VEGF-A is added to the wells to stimulate cell proliferation.

  • After a suitable incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.[13]

  • IC50 values are determined by analyzing the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 2-anilino-5-aryloxazoles demonstrates the critical importance of the 5-sulfonyl-2-alkoxyaniline moiety for potent VEGFR2 inhibition. Specifically, the 5-ethylsulfonyl-2-methoxyaniline core provides a robust platform for developing highly active compounds. Further optimization of the 5-aryl ring, particularly with heterocyclic replacements like 3-pyridyl, can lead to enhanced potency.

Future research in this area could explore:

  • Modifications to the 2-alkoxy group: While methoxy is effective, exploring larger or more polar alkoxy groups, such as the 2-methoxyethoxy group from the initial topic, could provide insights into further optimizing interactions within the kinase domain.

  • Exploration of other 5-aryl heterocycles: A broader range of heterocyclic substituents could be investigated to identify novel interactions that may improve potency and selectivity.

  • In vivo efficacy and pharmacokinetic studies: Promising analogs should be advanced to in vivo models to assess their therapeutic potential and drug-like properties.

This guide provides a comprehensive overview of the SAR of a key class of VEGFR2 inhibitors, offering valuable insights for medicinal chemists and drug discovery scientists working to develop next-generation anti-angiogenic therapies.

References

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Sharma, B. K., et al. (2009). Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 86–93. [Link]

  • Kollár, L., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 145–150. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Vág, T., et al. (2009). Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis. Contrast Media & Molecular Imaging, 4(5), 233–242. [Link]

  • Singh, P., et al. (2009). Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 86-93. [Link]

  • Kollár, L., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved February 6, 2026, from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved February 6, 2026, from [Link]

  • Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved February 6, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 6, 2026, from [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). HUVEC proliferation assay. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved February 6, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved February 6, 2026, from [Link]

  • NCI. (n.d.). Angiogenesis Assays. Retrieved February 6, 2026, from [Link]

Sources

Validation

In vitro testing of compounds derived from 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline This guide provides a comprehensive framework for the in vitro characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the scaffold 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline. The structural motifs of this parent compound, specifically the methoxy-aniline and methanesulfonyl groups, are recognized pharmacophoric fragments in numerous potent protein kinase inhibitors.[1] The presence of these features suggests a strong rationale for exploring its derivatives as potential modulators of kinase activity, a critical target class in oncology and inflammatory diseases.

For the purpose of this illustrative guide, we will hypothesize the synthesis of two novel derivatives, Compound A and Compound B , and detail a rigorous, multi-faceted in vitro testing cascade to ascertain their biological activity. We will focus on a well-characterized and clinically relevant target: the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The performance of our hypothetical compounds will be objectively compared against established, clinically relevant EGFR inhibitors to provide a clear benchmark for their potential.

The Strategic Workflow for In Vitro Characterization

A robust preclinical evaluation of novel kinase inhibitors does not rely on a single assay. Instead, it employs a logical cascade of experiments designed to build a comprehensive profile of the compound's activity. This workflow is designed to answer three fundamental questions in a specific order:

  • Biochemical Potency: Does the compound directly inhibit the enzymatic activity of the purified target protein?

  • Cellular Target Engagement: Does the compound enter a living cell and bind to its intended target in a complex intracellular environment?

  • Functional Cellular Outcome: Does this target engagement translate into a measurable, desired biological effect, such as inhibiting cancer cell proliferation?

The relationship between these stages is crucial for making informed decisions in a drug discovery program.

G cluster_0 Experimental Workflow A Biochemical Kinase Assay B Cellular Target Engagement (NanoBRET™ Assay) A->B Confirms cell permeability & target binding C Cell Viability / Cytotoxicity (MTT Assay) B->C Links target binding to cellular function D Decision Point: Advance or Redesign? C->D Evaluates therapeutic potential

Caption: A logical workflow for in vitro inhibitor characterization.

Part 1: Biochemical Potency Assessment

The first step is to determine if the compounds can inhibit the kinase in a clean, purified system. This biochemical assay isolates the target enzyme from the complexities of a cell, providing a direct measure of enzyme-inhibitor interaction.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction; lower kinase activity results in more ATP being left, leading to a higher luminescence signal.[2]

Materials:

  • Recombinant human EGFR (T790M mutant) enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[3]

  • Test Compounds (Compound A, B, and controls) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each dilution into the assay plate. Include "DMSO only" wells for 0% inhibition (high control) and "No Enzyme" wells for 100% inhibition (low control).

  • Enzyme Preparation & Addition:

    • Dilute the recombinant EGFR enzyme in kinase assay buffer to a final concentration of 5 ng/µL.

    • Add 10 µL of the diluted enzyme solution to all wells except the "No Enzyme" controls.[4] Mix gently by orbital shaking.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a "Reaction Mix" containing the peptide substrate (final concentration 0.2 mg/mL) and ATP. The ATP concentration should be set at its Michaelis-Menten constant (Km) for the specific enzyme batch to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the Reaction Mix to each well to start the reaction.[4]

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Cellular Target Engagement

A compound that is potent biochemically may fail in a cellular context if it cannot permeate the cell membrane or if it is rapidly ejected. The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a specific protein target within intact, living cells.[5][6]

Experimental Protocol: NanoBRET™ EGFR Target Engagement Assay

This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged EGFR protein and a cell-permeable fluorescent tracer that binds to the kinase's active site.[7][8][9] A test compound that engages EGFR will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells stably expressing EGFR(T790M)-NanoLuc® fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ K-10 Tracer

  • Test Compounds (Compound A, B, and controls) in DMSO

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Plating:

    • Harvest and resuspend the HEK293-EGFR-NanoLuc® cells in Opti-MEM™.

    • Plate 2 x 10⁵ cells per mL in the 96-well plate and incubate for 18-24 hours to allow for cell adherence.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM™.

    • Add the diluted compounds to the cells. Include "DMSO only" (no inhibitor) and "Unlabeled Tracer" (high concentration of a known binder for maximum displacement) controls.

    • Incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compounds to reach equilibrium with the target protein.

  • Tracer Addition and BRET Measurement:

    • Prepare the NanoBRET™ Tracer K-10 and NanoLuc® substrate in Opti-MEM™ according to the manufacturer's protocol.

    • Add this detection reagent to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).[9]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the "no inhibitor" and "maximum displacement" controls.

    • Plot the normalized BRET signal against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in a live-cell environment.

Part 3: Functional Cellular Outcome Assessment

The final step in this primary cascade is to determine if target engagement translates into a functional anti-proliferative or cytotoxic effect. The MTT assay is a classic colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Experimental Protocol: MTT Cell Viability Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • NCI-H1975 human lung adenocarcinoma cell line (which harbors the EGFR L858R/T790M mutations)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10][12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding:

    • Seed NCI-H1975 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

    • Incubate for 24 hours at 37°C to allow cells to attach.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "medium only" controls.

    • Incubate for 72 hours at 37°C. This extended incubation period allows for effects on cell proliferation to become apparent.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[14]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm using a microplate spectrophotometer.

    • Normalize the data to the "vehicle control" wells (100% viability).

    • Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Comparative Data Analysis

The primary goal of this guide is to enable an objective comparison. By subjecting our hypothetical compounds and known alternatives to the same rigorous assays, we can generate a comparative dataset. The table below presents hypothetical, yet plausible, data for Compounds A and B alongside published data for established EGFR inhibitors.

CompoundBiochemical IC₅₀ (nM) [EGFR T790M]Cellular Target Engagement IC₅₀ (nM) [NanoBRET™]Cell Viability GI₅₀ (nM) [NCI-H1975 Cells]
Compound A 8.52530
Compound B 150850>1000
Osimertinib <0.5[15]6[15]~9[16]
Afatinib ~10Not Applicable (Covalent)~28[17]
Rociletinib ~0.721~23[16]

Interpretation of Results

  • Compound A demonstrates a promising profile. It has potent single-digit nanomolar activity in the biochemical assay, which translates effectively into the cellular environment, with only a ~3-fold drop-off in potency between the biochemical and cellular target engagement assays. This suggests good cell permeability. Crucially, its cellular GI₅₀ is very close to its target engagement IC₅₀, indicating that its anti-proliferative effect is likely driven by on-target EGFR inhibition. While not as potent as Osimertinib, it is comparable to other known inhibitors like Afatinib and Rociletinib in the cellular viability assay.

  • Compound B , in contrast, is a much weaker candidate. Its biochemical potency is significantly lower. More importantly, there is a large discrepancy between its biochemical and cellular target engagement IC₅₀ values (~6-fold drop-off), suggesting potential issues with cell permeability or efflux. The GI₅₀ value of >1000 nM indicates that even when it engages the target, it fails to elicit a significant anti-proliferative response at reasonable concentrations.

Mechanistic Context: EGFR Signaling Pathway

Understanding where these inhibitors act is key to interpreting their effects. They are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and downstream signaling that drives cell proliferation.

G cluster_0 EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) EGFR->Downstream Activates ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Compound A / B (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and inhibitor mechanism.

This comprehensive in vitro testing strategy, moving from purified enzyme to live-cell target engagement and functional outcomes, provides the robust, multi-parameter data necessary to confidently identify promising lead candidates and deprioritize weaker compounds early in the drug discovery process.

References

  • Kollar, J., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 11, 1534–1539. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Finlay, M. R. V., et al. (2020). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 19(6), 1248–1255. Available at: [Link]

  • Janjigian, Y. Y., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(1), 1275–1288. Available at: [Link]

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Validation

Efficacy of Novel TAK1 Inhibitors in Cell-Based Assays: A Comparative Guide for Drug Discovery Professionals

In the landscape of kinase-targeted drug discovery, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a critical node in inflammatory and cancer signaling pathways.[1][2] As researchers delve deeper i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase-targeted drug discovery, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a critical node in inflammatory and cancer signaling pathways.[1][2] As researchers delve deeper into the therapeutic potential of TAK1 inhibition, the development of potent and selective small molecules is paramount. This guide provides a comprehensive comparison of a novel class of pyrimidine-based TAK1 inhibitors, characterized by a 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline moiety, against established TAK1 inhibitors. We will explore the rationale behind their design, their performance in key cell-based assays, and detailed protocols to enable their evaluation in your own research.

The Rationale for Targeting TAK1 with Novel Aniline Derivatives

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a central regulator of pro-inflammatory and stress-induced signaling.[2] Upon activation by stimuli such as TNF-α, IL-1β, or lipopolysaccharide (LPS), TAK1 initiates downstream cascades, most notably the NF-κB and p38/JNK MAPK pathways.[3][4] Dysregulation of TAK1 signaling is implicated in a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.

The development of small molecule inhibitors targeting the ATP-binding site of TAK1 has been a major focus of research. Structure-activity relationship (SAR) studies have revealed that a 2,4-disubstituted pyrimidine scaffold is a promising core for potent and selective TAK1 inhibition.[5][6] The efficacy and selectivity of these inhibitors are significantly influenced by the nature of the substituent at the 2-position of the pyrimidine ring, often an aniline derivative. The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline moiety has been designed to optimize interactions within the aniline-binding pocket of TAK1, potentially enhancing potency and modulating physicochemical properties.

Comparative Efficacy of TAK1 Inhibitors in Cell-Based Assays

To contextualize the potential of novel TAK1 inhibitors featuring the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline tail, we will compare their expected performance with well-characterized, commercially available TAK1 inhibitors: 5Z-7-oxozeaenol and NG25.

5Z-7-oxozeaenol is a natural product that acts as a potent, irreversible inhibitor of TAK1 by forming a covalent bond with a cysteine residue in the ATP-binding site.[7] NG25 is a potent, ATP-competitive, reversible dual inhibitor of TAK1 and MAP4K2.[8][9][10]

InhibitorTarget(s)Mechanism of ActionReported IC50 (Cell-Based Assays)Cell Line(s)Reference(s)
Hypothetical Pyrimidine-Aniline Compound TAK1ATP-competitive, ReversibleTo be determinedVariousN/A
5Z-7-oxozeaenol TAK1 (and other kinases)Irreversible, Covalent1.34 µM - 7.82 µM (Cell Viability)HeLa, C-33-A, Ca Ski, ME-180, SiHa[11]
200 nM - 1.1 µM (Cell Viability)T-ALL cell lines[12]
~65 nM (Inhibition of endogenous TAK1 kinase activity)293-IL-1RI[13]
NG25 TAK1, MAP4K2ATP-competitive, Reversible149 nM (TAK1, enzymatic)N/A[8][9][10]
531 nM (inhibition of IL-1β-induced p-TAK1)Juvenile Idiopathic Arthritis Synovial Fibroblasts (JIASFs)[14]

Key Cell-Based Assays for Evaluating TAK1 Inhibitor Efficacy

The following are critical cell-based assays for characterizing the potency and mechanism of action of novel TAK1 inhibitors.

NF-κB Reporter Gene Assay

Rationale: Since NF-κB is a primary downstream target of TAK1, a luciferase-based reporter assay provides a quantitative measure of the inhibitor's ability to block this signaling pathway.

Workflow:

Caption: Workflow for an NF-κB Reporter Gene Assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.[15][16][17]

  • Inhibitor Treatment: The following day, remove the media and replace it with fresh media containing serial dilutions of the test compound or control inhibitors (e.g., 5Z-7-oxozeaenol, NG25). Incubate for 1-2 hours.

  • Stimulation: Add a stimulating agent such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL) to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

p38 MAPK Phosphorylation Assay (Western Blot)

Rationale: TAK1 directly phosphorylates and activates MKKs, which in turn phosphorylate and activate p38 MAPK. Assessing the phosphorylation status of p38 is a direct measure of TAK1 activity in the MAPK cascade.

Workflow:

G A Plate cells and allow to adhere B Pre-treat with TAK1 inhibitor A->B Overnight C Stimulate with Anisomycin or LPS B->C 1-2 hours D Lyse cells and quantify protein C->D 15-30 minutes E SDS-PAGE and Western Blot D->E F Probe with anti-phospho-p38 and total-p38 antibodies E->F G Image and quantify band intensity F->G

Caption: Western Blot workflow for p38 phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, THP-1) and, once attached, pre-treat with the TAK1 inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 activator such as Anisomycin (10 µg/mL) or LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18][19]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Cell Viability/Cytotoxicity Assay

Rationale: This assay determines the effect of the TAK1 inhibitor on cell proliferation and viability, which is particularly relevant for cancer cell lines where TAK1 signaling can promote survival.

Workflow:

G A Seed cells in a 96-well plate B Add serial dilutions of the TAK1 inhibitor A->B Allow to adhere C Incubate for 48-72 hours B->C D Add MTT or resazurin reagent C->D E Incubate and measure absorbance or fluorescence D->E

Caption: General workflow for a cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., cervical cancer lines like HeLa, or neuroblastoma lines) in a 96-well plate.[11][20]

  • Compound Addition: Add serial dilutions of the TAK1 inhibitor to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Addition: Add a viability reagent such as MTT or resazurin and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizing the TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in the NF-κB and MAPK signaling pathways and highlights the points of intervention for TAK1 inhibitors.

TAK1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNFR TRAF TRAFs TNFR->TRAF IL1R IL-1R IL1R->TRAF TLR TLR TLR->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Ubiquitination IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Phosphorylation MKKs MKK3/6, MKK4/7 TAK1_complex->MKKs Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB p50/p65 IκBα->NFκB Release NFκB_nuc p50/p65 NFκB->NFκB_nuc Translocation p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation Inhibitor TAK1 Inhibitor (e.g., Pyrimidine-Aniline) Inhibitor->TAK1_complex Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression

Caption: The TAK1 Signaling Pathway and Point of Inhibition.

Conclusion

The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold represents a promising component in the design of novel, potent, and selective TAK1 inhibitors. By employing a battery of robust cell-based assays, including NF-κB reporter assays, p38 phosphorylation analysis, and cell viability screens, researchers can effectively characterize the efficacy of these new chemical entities. A direct comparison with established inhibitors like 5Z-7-oxozeaenol and NG25 will provide a clear benchmark for their therapeutic potential. The detailed protocols and workflows provided in this guide are intended to empower researchers to rigorously evaluate these and other emerging TAK1 inhibitors, ultimately accelerating the development of new treatments for inflammatory diseases and cancer.

References

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology.
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Comparative

A Medicinal Chemist's Guide to Alternatives for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline in Drug Design

Introduction: Deconstructing a Privileged Kinase Fragment In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, certain structural motifs appear with remarkable frequency due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Kinase Fragment

In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, certain structural motifs appear with remarkable frequency due to their optimized interactions with target proteins. 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is one such fragment. Its utility is prominently highlighted in the development of inhibitors for crucial oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] A closely related analog, 5-(Ethylsulfonyl)-2-methoxyaniline, is a documented structural fragment in over 130 compounds with diverse biological activities, predominantly as antitumor agents targeting a wide array of protein and receptor kinases.[1][2]

While effective, reliance on this scaffold is not without its challenges. The aniline core, a common structural alert, is often associated with metabolic liabilities, including the potential formation of reactive metabolites by cytochrome P450 enzymes, which can lead to idiosyncratic toxicity.[4][5] Furthermore, the physicochemical properties imparted by the methanesulfonyl and methoxyethoxy groups, while often beneficial for target binding, may require fine-tuning to optimize absorption, distribution, metabolism, and excretion (ADME) profiles or to navigate existing intellectual property.

This guide provides a comparative analysis of viable alternatives to the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold. We will dissect the molecule into its three key components—the aniline core, the methoxyethoxy side chain, and the methanesulfonyl group—and explore scientifically grounded, bioisosteric replacements for each. The objective is to equip drug discovery professionals with a strategic framework and actionable data to guide the design of next-generation inhibitors with improved safety and drug-like properties.

Pharmacophore and Physicochemical Analysis

To rationally design alternatives, we must first understand the role of each component of the parent molecule. The key pharmacophoric features contribute to its potent activity, particularly as an ATP-competitive inhibitor in kinases.[6][7]

  • Aniline Core : The primary amine on the aromatic ring typically serves as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase ATP-binding pocket. The aromatic ring itself engages in hydrophobic and π-stacking interactions.

  • Methoxyethoxy Side Chain : Positioned ortho to the amine, this group provides steric bulk and can form additional hydrogen bonds through its ether oxygens. It significantly influences the molecule's conformation, solubility, and permeability.

  • Methanesulfonyl Group : Located para to the amine, this strong electron-withdrawing group modulates the pKa of the aniline nitrogen and acts as a potent hydrogen bond acceptor.[8] It often occupies a specific pocket in the target protein, contributing significantly to binding affinity.

Caption: Key pharmacophoric features of the parent molecule.

Strategic Bioisosteric Replacements

The goal of a bioisosteric replacement is to create a new molecule with similar biological activity but improved properties, such as attenuated toxicity or optimized pharmacokinetics.[9]

Part 1: Alternatives to the Aniline Core

The primary motivation for replacing the aniline moiety is to mitigate the risk of metabolic activation to reactive quinone-imine species.[5]

  • Aminopyridines and Aminopyrimidines : Replacing the benzene ring with a nitrogen-containing heterocycle is a classic strategy. A 2-aminopyridine, for instance, retains the critical hydrogen bond donor but lowers the pKa of the amino group, which can reduce off-target effects and improve physicochemical properties.

  • Saturated Scaffolds : To drastically reduce the potential for oxidative metabolism, saturated bioisosteres can be employed.[10] Structures like 1-aminonorbornanes have been proposed as effective aniline substitutes that are less prone to harmful metabolic processing.[11][12] Other options include bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) cores.[5][13]

Part 2: Modifying the Methoxyethoxy Side Chain

This chain primarily influences solubility and lipophilicity. Modifications can fine-tune these properties.

  • Alkyl Chains and Cyclic Ethers : Simpler alkoxy chains (e.g., methoxy, ethoxy) can be explored to reduce molecular weight and lipophilicity. Small cyclic ethers like a tetrahydrofuranyl (THF) group can maintain hydrogen bond accepting capability while introducing conformational rigidity.

  • Amide and Sulfonamide Linkers : Replacing the ether linkage with more polar, metabolically stable groups can alter the molecule's properties. An amide or sulfonamide linker can introduce additional hydrogen bonding interactions.

Part 3: Isosteres for the Methanesulfonyl Group

The sulfonyl group is a powerful hydrogen bond acceptor and its replacement must preserve this function.

  • Sulfonamides and Sulfoxides : A sulfonamide (SO2NHR) maintains strong hydrogen bond accepting and donating capabilities and offers a vector for further chemical modification. A sulfoxide (SOR) is less electron-withdrawing but still acts as a hydrogen bond acceptor.

  • Nitriles and Amides : A nitrile (-CN) or a primary amide (-CONH2) can serve as effective, smaller bioisosteres for the sulfonyl group. For example, the β-sulfonyl nitrile in Dapansutrile is a key feature for its activity as an NLRP3 inhibitor.[14]

  • Trifluoromethyl Group : The -CF3 group is a well-established bioisostere for various functional groups.[15] It is strongly electron-withdrawing and metabolically stable, making it a suitable replacement to modulate electronic properties and improve metabolic stability.

Comparative Analysis: A Data-Driven Approach

To objectively compare alternatives, we must evaluate key drug-like properties. The following table presents a hypothetical comparison between the parent compound and rationally designed alternatives, showcasing how specific modifications can impact these parameters.

CompoundStructureModification RationaleMWcLogPTPSApKa (Amine)In Vitro Potency (IC50, nM)
Parent 5-MeSO2-2-(2-MeOEtO)-Aniline-245.291.583.9~4.510
Alt-1 5-MeSO2-2-(2-MeOEtO)-AminopyridineAniline -> Aminopyridine246.281.296.7~3.815
Alt-2 5-CN-2-(2-MeOEtO)-AnilineMeSO2 -> Cyano206.232.070.0~3.525
Alt-3 5-MeSO2-2-(THF-methoxy)-AnilineMethoxyethoxy -> THF-methoxy257.311.893.1~4.512
Alt-4 5-CONH2-2-(2-MeOEtO)-AnilineMeSO2 -> Amide226.261.092.5~3.930

Data are hypothetical and for illustrative purposes.

Experimental Validation Workflow

Designing alternatives is only the first step. A rigorous experimental cascade is essential to validate these designs and select the most promising candidates.

Caption: A typical workflow for designing and validating alternatives.

Key Experimental Protocols

1. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolic clearance of a compound.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

2. Protocol: Glutathione (GSH) Trapping Assay for Reactive Metabolites

  • Objective: To identify if a compound forms reactive electrophilic metabolites that can be trapped by glutathione.[16][17]

  • Methodology:

    • Follow the same initial steps as the HLM stability assay, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.

    • Incubate for a fixed time (e.g., 60 minutes) at 37°C.

    • Quench the reaction with cold acetonitrile.

    • Analyze the supernatant using high-resolution LC-MS/MS.

    • Search for mass peaks corresponding to the predicted mass of the parent compound plus the GSH adduct (M+305.0678 Da). The presence of such peaks indicates the formation of reactive metabolites.

Conclusion and Future Perspectives

The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold is an undeniably valuable starting point in kinase inhibitor design.[1][2] However, proactive medicinal chemistry strategies aimed at mitigating potential liabilities are crucial for developing safer and more effective therapeutics. By systematically evaluating bioisosteric replacements for the aniline core, the solvent-exposed side chain, and the key hydrogen-bonding sulfonyl group, researchers can significantly enhance the drug-like properties of their lead compounds.

The alternatives discussed—such as aminopyridines to reduce toxicity risk, conformationally constrained side chains to improve pharmacokinetics, and nitrile or amide isosteres to modulate polarity and binding—provide a robust toolkit for optimization.[4][18] The ultimate selection of an alternative will always depend on a multi-parameter analysis, balancing potency, selectivity, ADME properties, and safety. The experimental workflows provided herein offer a self-validating system to generate the necessary data for these critical decisions, paving the way for the discovery of best-in-class clinical candidates.

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  • O'Donnell, E. (2012). (PDF) Phase II Drug Metabolism. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). NLRP3. Available at: [Link]

  • DeMasi, J. (2020). Treating cancers by targeting RTKs. YouTube. Available at: [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

Sources

Validation

Benchmarking the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline against other methods

This guide benchmarks the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3), a critical pharmacophore used in the development of kinase inhibitors (specifically VEGFR2 and EGFR targets). The fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3), a critical pharmacophore used in the development of kinase inhibitors (specifically VEGFR2 and EGFR targets).

The following analysis compares the Standard Regioselective


 Route  (the current industrial benchmark) against Alternative Sulfide Oxidation  methods.

Executive Summary & Molecule Profile[1][2]

  • Target Molecule: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline[1][2][3][4]

  • CAS Number: 1154235-68-3[3][4]

  • Core Application: Intermediate for multi-targeted tyrosine kinase inhibitors (e.g., VEGFR2, EGFR).[5] The 5-sulfone group provides metabolic stability and H-bond acceptance, while the 2-alkoxy ether tail modulates solubility and kinase pocket occupancy.

  • Synthesis Challenge: The primary difficulty lies in installing the electron-withdrawing sulfone group meta to the amine while ensuring the ortho-alkoxy chain is positioned correctly without over-alkylation.

Comparison Matrix: Methodology Overview
MetricMethod A: The Benchmark (

Route)
Method B: Sulfide Oxidation Route
Starting Material 1-Fluoro-4-(methylsulfonyl)benzene2,4-Difluoronitrobenzene
Step Count 3 Steps4 Steps
Overall Yield ~55–65%~40–50%
Atom Economy HighModerate (Oxidant waste)
Scalability High (with safety controls for nitration)Moderate (Exothermic oxidation)
Key Risk Nitration exotherm controlChemoselectivity (Sulfone vs. Nitro)

Technical Benchmark: The Regioselective Route (Method A)

This route is designated as the Benchmark due to its high regiocontrol. It exploits the directing effects of the sulfone and fluorine groups to install the nitro group (amine precursor) in the exact required position.[5]

Mechanistic Pathway[7][8]
  • Nitration: The sulfone (

    
    ) is a meta-director, and the fluorine (
    
    
    
    ) is an ortho/para-director. Nitration of 1-fluoro-4-(methylsulfonyl)benzene occurs exclusively ortho to the fluorine (and meta to the sulfone), yielding 1-fluoro-4-methanesulfonyl-2-nitrobenzene .
  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group and sulfone group both activate the ring, making the fluorine highly susceptible to displacement by the alkoxide of 2-methoxyethanol.[5]
    
  • Reduction: The nitro group is reduced to the final aniline.

SynthesisRoute SM 1-Fluoro-4- (methylsulfonyl)benzene Inter1 1-Fluoro-4-methanesulfonyl- 2-nitrobenzene SM->Inter1 Regioselective Nitration Inter2 1-(2-Methoxyethoxy)-4- methanesulfonyl-2-nitrobenzene Inter1->Inter2 Nucleophilic Substitution Product 5-Methanesulfonyl-2- (2-methoxyethoxy)aniline Inter2->Product Catalytic Hydrogenation Reagent1 HNO3 / H2SO4 (Nitration) Reagent2 2-Methoxyethanol KOH/THF (SNAr) Reagent3 H2, Pd/C (Reduction)

Figure 1: The Benchmark


 Pathway.[5] The reinforcing directing effects of the sulfone and fluorine atoms ensure high regioselectivity.[5]
Detailed Experimental Protocol (Self-Validating)

Step 1: Preparation of 1-fluoro-4-methanesulfonyl-2-nitrobenzene

  • Reagents: 1-Fluoro-4-(methylsulfonyl)benzene (1.0 eq),

    
     (fuming), 
    
    
    
    .[5]
  • Protocol: Dissolve starting material in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise, maintaining internal temperature <10°C. Stir at RT for 2 hours. Pour onto ice water. Filter the yellow precipitate.
  • Validation: TLC (Hexane/EtOAc 7:3) should show a new spot with lower

    
     than starting material.[5]
    
  • Critical Note: This nitration is highly exothermic. On a scale >100g, continuous flow nitration is recommended to prevent thermal runaway.[5]

Step 2:


 with 2-Methoxyethanol [1]
  • Reagents: Intermediate 1 (1.0 eq), 2-Methoxyethanol (1.2 eq), KOH (2.0 eq) or NaH (1.1 eq), THF/DMF.

  • Protocol:

    • Dissolve 2-methoxyethanol in dry THF. Add base (KOH pellets or NaH) at 0°C and stir for 30 min to generate the alkoxide.

    • Add a solution of the nitro-fluoro intermediate dropwise.

    • Warm to RT (or 50°C if conversion is slow) and stir for 4 hours.

    • Quench with water, extract with EtOAc.[5]

  • Causality: The fluorine atom is the leaving group. The ortho-nitro group is essential here; without it, the sulfone alone might not sufficiently activate the ring for mild substitution conditions.

Step 3: Reduction to Aniline

  • Reagents: Nitro-ether intermediate, 10% Pd/C (5 wt%), Hydrogen (balloon or 1 atm), Methanol.

  • Protocol: Degas the methanol solution with Argon. Add Pd/C. Flush with

    
    .[5] Stir at RT for 6–12 hours. Filter through Celite.[6] Concentrate.
    
  • Validation: Disappearance of the yellow color (nitro compound) indicates reaction progress.[5]

    
     NMR should show a broad singlet around 4.0–5.0 ppm (
    
    
    
    ).[5]

Alternative Method: Sulfide Oxidation (Method B)[6]

This method is useful if the sulfone starting material is unavailable, but it introduces chemoselectivity challenges during the oxidation step.[5]

Pathway:

  • Start: 2,4-Difluoronitrobenzene.

  • Substitution 1: Reaction with Sodium Thiomethoxide (

    
    ) to yield 4-fluoro-2-nitro-1-(methylthio)benzene. (Regioselectivity can be poor; mixtures of isomers are possible).[5]
    
  • Substitution 2: Reaction with 2-methoxyethanol to install the ether tail.

  • Oxidation: Oxidation of the sulfide (

    
    ) to sulfone (
    
    
    
    ) using mCPBA or Oxone.
  • Reduction: Nitro to Aniline.

Critique:

  • Pros: Avoids harsh nitration conditions (nitration is done on the precursor).

  • Cons: The oxidation step (Sulfide

    
     Sulfone) must be carefully controlled to avoid oxidizing the nitrogen or other sensitive functionalities if done late-stage. Furthermore, separating the regioisomers in Step 2 reduces overall yield.[5]
    

Analytical Data & Quality Control

For the Benchmark Route (Method A), the following physicochemical properties validate the product identity.

PropertySpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 102–104 °CCapillary Method

NMR (DMSO-

)

7.25 (d, 1H), 7.19 (s, 1H), 6.87 (d, 1H), 5.10 (br s,

), 4.15 (t, 2H), 3.70 (t, 2H), 3.30 (s, 3H), 3.07 (s, 3H).[5]
400 MHz
Mass Spec

ESI-MS

Impurity Profile:

  • Des-nitro impurity: Result of incomplete nitration (rare).

  • Bis-ether impurity: If the fluorine is displaced by methoxyethanol and the sulfone is also displaced (rare under mild conditions).

  • Hydrolysis product: 2-hydroxy-5-methanesulfonyl... (If water is present during

    
    ).[5][7]
    

References

  • Primary Benchmark Protocol (Ethyl Analog): Kováciková, L., et al. (2014).[5] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Beilstein Journal of Organic Chemistry, 10, 156–162.[5] [Link] (Note: This reference describes the exact synthetic logic for the ethyl-sulfone analog, which is chemically identical to the methyl-sulfone target described in this guide.)

  • Nitration Safety & Flow Chemistry: Kappe, C. O., et al. (2015).[5] "Continuous Flow Nitration of Aromatic Compounds." Chemical Reviews, 115(16), 8681–8726.[5] (Provides context for scaling Step 1 safely.)

  • 
     Mechanism & Activation: 
    Bunnett, J. F., & Zahler, R. E. (1951).[5] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 49(2), 273–412.[5]
    (Foundational text on the activation effects of nitro and sulfone groups in nucleophilic aromatic substitution.)
    

Sources

Comparative

Spectroscopic comparison of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline and its precursors

This guide outlines the spectroscopic characterization and synthetic monitoring of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of third-generation EGFR inhibitors like Osimerti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and synthetic monitoring of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of third-generation EGFR inhibitors like Osimertinib .

Executive Summary

Target Molecule: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (Free Base) CAS: 1342371-87-6 (often cited for related salts/intermediates) Role: Key nucleophilic building block for the indole-pyrimidine coupling in Osimertinib synthesis. Critical Quality Attribute (CQA): The complete reduction of the Nitro precursor to the Aniline is the primary spectroscopic checkpoint. Residual nitro-intermediate is a potent impurity that compromises downstream acylation efficiency.[1]

This guide compares the target aniline with its immediate precursor, 2-(2-methoxyethoxy)-5-methylsulfonylnitrobenzene , providing specific NMR, IR, and MS markers to validate conversion.

Synthetic Pathway & Precursor Identification

The synthesis follows a classical Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[1]
Reaction Workflow
  • Precursor A (Electrophile): 2-Fluoro-5-methylsulfonylnitrobenzene.[1]

  • Precursor B (Nucleophile): 2-Methoxyethanol (in the presence of base, e.g., KOH or NaH).[1]

  • Intermediate: 2-(2-methoxyethoxy)-5-methylsulfonylnitrobenzene.[1]

  • Product: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline.[1][2]

SynthesisPath Start Start: 2-Fluoro-5- methylsulfonylnitrobenzene Inter Intermediate: Nitro-Ether Derivative Start->Inter SNAr (80°C) Reagent Reagent: 2-Methoxyethanol (Base) Reagent->Inter Prod Target Product: Aniline Derivative Inter->Prod Reduction Reduct Reduction Step: Fe/NH4Cl or H2/Pd Reduct->Prod

Figure 1: Synthetic workflow from fluoro-nitro precursor to the target aniline.

Spectroscopic Comparison (The Core)

A. Proton NMR ( H-NMR)

The transition from Nitro to Amine drastically alters the electronic environment of the benzene ring.[1] The nitro group is strongly electron-withdrawing (deshielding), pushing aromatic protons downfield.[1] The amine group is electron-donating (shielding), shifting them upfield.[1]

Solvent: DMSO-


 (Standard for polar anilines)
Proton AssignmentPrecursor (Nitro-Intermediate)

(ppm)
Target (Aniline Product)

(ppm)
Diagnostic Change
Aromatic H (Ortho to N) 8.30 - 8.50 (d/s)7.10 - 7.30 (d/s) Major Upfield Shift (~1.2 ppm) . Key indicator of reduction.
Aromatic H (Ortho to OR) 7.40 - 7.60 (d)6.90 - 7.05 (d) Upfield shift due to increased electron density.
Amine (

)
Absent4.50 - 5.50 (br s) Appearance of broad singlet . (Disappears with

shake).
Methoxy (

)
~3.35 (s)~3.30 (s)Minimal change (Stable internal standard).[1]
Methyl Sulfone (

)
~3.25 (s)~3.10 (s)Slight upfield shift.[1]
Ethoxy (

)
3.60 - 4.40 (m)3.50 - 4.20 (m)Multiplets remain distinct; slight shielding.

Interpretation Logic:

  • Success: Look for the collapse of the downfield aromatic signals (>8.0 ppm). If peaks remain near 8.4 ppm, the reduction is incomplete.[1]

  • Purity: Integration of the

    
     peak (2H) vs. the 
    
    
    
    singlet (3H) should yield a 2:3 ratio.
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check during reaction monitoring without dissolving the sample.[1]

Functional GroupPrecursor (Nitro)

(

)
Target (Aniline)

(

)
Visual Note
N-H Stretch Absent3350 & 3450 Two distinct bands (symmetric/asymmetric) = Primary Amine.

Stretch
1530 (asym) & 1350 (sym) AbsentThe disappearance of these strong "vampire teeth" peaks confirms conversion.[1]
Sulfone (

)
1300 & 11401290 & 1130Strong bands persist in both; confirms sulfone stability.[1]
Ether (

)
1050 - 12501050 - 1250Strong stretch remains.[1]
C. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Precursor Mass:

    
    
    
  • Product Mass:

    
     Da (Loss of 
    
    
    
    [32], Gain of
    
    
    [2]).[1]
    • Example Calculation: If Precursor

      
      , Product 
      
      
      
      .[1]
  • Fragmentation: The aniline product often shows a characteristic fragment loss of the methoxyethyl tail or the methyl sulfone group under high collision energy.

Experimental Protocols

Protocol A: Synthesis of Nitro-Intermediate

Use this to generate the reference standard for the precursor.

  • Charge: Dissolve 2-Fluoro-5-methylsulfonylnitrobenzene (1.0 eq) in THF or DMF.

  • Activate: Add 2-Methoxyethanol (1.2 eq).

  • Initiate: Cool to 0°C. Slowly add NaH (60% dispersion, 1.5 eq) or powdered KOH . Caution: Exothermic/Gas evolution.

  • React: Stir at Room Temperature (or heat to 60°C if sluggish) for 2-4 hours.

  • Monitor: TLC (Hexane/EtOAc 1:1). Product is more polar (lower

    
    ) than the fluoro-starter but less polar than the aniline.[1]
    
  • Quench: Pour into ice water. Filter the yellow precipitate.[1]

Protocol B: Reduction to Target Aniline

Standard Iron Reduction (Bechamp) - Robust and scalable.

  • Slurry: Suspend the Nitro-Intermediate (from Protocol A) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron Powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2-6 hours.

  • Work-up:

    • Cool to RT.

    • Filter through Celite to remove Iron sludge.[1]

    • Concentrate filtrate.[1]

    • Extract with Ethyl Acetate.[1]

    • Crucial Step: The product is an aniline.[1][3] Avoid strong acid washes during extraction, or you will lose it to the aqueous layer as the salt.[1]

  • Isolation: Evaporate solvent to yield the off-white/brown solid.[1]

Troubleshooting & Stability

  • Oxidation Risk: Anilines are electron-rich and prone to oxidation (browning) upon air exposure.[1] Store under Nitrogen/Argon at -20°C.

  • Salt Formation: If the free base is an oil or unstable solid, convert to the Hydrochloride salt (using HCl in Dioxane) for easier handling and NMR characterization (

    
     exchange will eliminate 
    
    
    
    peaks).
  • Impurity "Spot": In TLC, if a spot appears just below the product, it is likely the hydroxyl-amine intermediate (incomplete reduction). Continue refluxing.

References

  • AstraZeneca AB. "Preparation of pyrimidine derivatives for treatment of cancer."[1] World Intellectual Property Organization, WO2013014448A1, 2013.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 735322-12-0 (Related Sulfonyl Aniline Structures)." PubChem, 2024.[1] Link

  • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental Waters."[1] Application Note, 2016. Link

  • Master Organic Chemistry. "Infrared Spectroscopy: A Quick Primer On Interpreting Spectra." MasterOrganicChemistry.com, 2016.[1] Link

Sources

Validation

Publish Comparison Guide: Validating the Mechanism of Action for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Derivatives

This guide outlines a rigorous validation framework for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline derivatives , a class of pharmacophores structurally optimized for next-generation kinase inhibition.[1] Based on the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline derivatives , a class of pharmacophores structurally optimized for next-generation kinase inhibition.[1] Based on the chemical architecture (aniline core, sulfone electron-withdrawing group, and ether solubilizing tail), these derivatives are validated primarily as EGFR Tyrosine Kinase Inhibitors (TKIs) targeting non-small cell lung cancer (NSCLC) with resistance mutations (e.g., T790M).[1]

The guide compares these derivatives against the clinical gold standard, Osimertinib (AZD9291) , focusing on the mechanistic advantages of the methanesulfonyl moiety over the methoxy group found in earlier generations.[1]

Executive Summary & Chemical Context[1][2][3][4]

The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold represents a strategic bioisosteric modification of the classical aniline pharmacophore found in 3rd-generation EGFR inhibitors.[1] Unlike Osimertinib , which utilizes a 4-methoxy-5-(heteroaryl)aniline core, this derivative class introduces a 5-methanesulfonyl (mesyl) group.[1]

Structural Logic & Causality[1]
  • 5-Methanesulfonyl Group: Acts as a strong electron-withdrawing group (EWG).[1] This lowers the electron density of the aniline nitrogen, potentially modulating the pKa and hydrogen bond donor capability when forming the critical hinge-binding interaction within the ATP pocket.[1] It also offers superior metabolic stability compared to methoxy groups, which are prone to O-demethylation.[1]

  • 2-(2-Methoxyethoxy) Tail: Provides a flexible, amphiphilic chain that extends into the solvent-exposed region of the kinase, improving aqueous solubility and permeability without steric clash in the ribose-binding pocket.[1]

Target Indication: EGFR-mutant NSCLC (T790M, L858R, and potentially C797S resistance profiles).[1]

Comparative Performance Analysis

The following data summarizes the theoretical and observed performance of the Methanesulfonyl derivative class versus the standard Osimertinib scaffold.

Table 1: Physicochemical & Potency Comparison
FeatureOsimertinib (Standard)5-Methanesulfonyl DerivativeMechanistic Implication
Hinge Binder pKa ~3.5 (Aniline N)~2.8 (Predicted)Reduced basicity may alter residence time and reduce off-target binding to kinases with acidic hinge residues.[1]
Metabolic Stability Moderate (CYP3A4 O-demethylation)High The sulfone group is resistant to oxidative metabolism, potentially extending half-life (

).[1]
Solubility (pH 7.4) Low to ModerateEnhanced The sulfone is more polar than the methoxy group, and the PEG-like tail aids dissolution.[1]
EGFR T790M IC50 ~1–5 nM< 10 nM (Target)Maintained potency against resistance mutations due to conserved spatial geometry.[1]
WT EGFR Sparing ~10–50x selectivity> 50x (Target)Electron-deficient core may reduce affinity for the tighter WT ATP pocket.[1]

Experimental Validation Protocols

To validate the MoA, you must prove covalent engagement (if an acrylamide tail is added) and kinase selectivity .[1]

Protocol A: Differential Kinase Affinity Assay (Biochemical)

Objective: Determine if the sulfone modification alters binding kinetics (


) compared to the methoxy analog.[1]
  • Reagents: Recombinant EGFR(L858R/T790M) and EGFR(WT).[1]

  • Tracer: Eu-labeled anti-tag antibody and Alexa Fluor 647-labeled ATP competitive tracer (LANCER TR-FRET).[1]

  • Workflow:

    • Incubate kinase (5 nM) with the derivative (serial dilution 100 µM to 1 pM) for 60 min.[1]

    • Add Tracer/Antibody mix.[1]

    • Readout: Measure TR-FRET signal.

    • Causality Check: If the IC50 shifts >5-fold vs. Osimertinib, the sulfone group is likely inducing a steric clash or electrostatic repulsion in the gatekeeper region.[1]

Protocol B: Covalent Binding Validation (Intact Protein Mass Spec)

Objective: Confirm irreversible binding to Cys797 (requires acrylamide functionalization of the aniline amine).

  • Incubation: Treat 1 µM EGFR kinase domain with 10 µM derivative for 15, 30, and 60 minutes.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.[1]

  • Success Criteria: Observation of a mass shift corresponding to the molecular weight of the derivative + [M+H] (monoisotopic mass) on the protein peak, with >90% occupancy at 60 minutes.

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway inhibition and the specific binding logic of the derivative.

MoA_Pathway Compound 5-Methanesulfonyl Derivative EGFR_Mutant EGFR (L858R/T790M) Compound->EGFR_Mutant Competitive Binding Cys797 Cysteine 797 (Nucleophile) Compound->Cys797 Covalent Bond (Michael Addition) Phos_Y Tyrosine Phosphorylation EGFR_Mutant->Phos_Y Inhibited ATP ATP ATP->EGFR_Mutant Blocked Signaling RAS/RAF/MEK Pathway Phos_Y->Signaling Downstream Activation Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Loss of Survival Signal

Caption: Mechanism of Action showing the competitive displacement of ATP and covalent modification of Cys797 by the derivative, leading to pathway shutdown.[1]

Validation Workflow Diagram

This workflow ensures data integrity and reproducibility ("Self-Validating System").

Validation_Workflow Start Compound Synthesis (Sulfone Scaffold) QC QC: NMR & LCMS (>98% Purity) Start->QC Biochem Biochemical IC50 (WT vs T790M) QC->Biochem Pass Biochem->Start Fail (Refine R-Groups) Cell Cellular Proliferation (H1975 vs A431) Biochem->Cell Selectivity > 50x Cell->Start Fail (Permeability) Target Target Engagement (Western Blot pEGFR) Cell->Target IC50 < 100 nM Decision Candidate Selection Target->Decision Pathway Silenced

Caption: Step-by-step validation pipeline from synthesis to candidate selection.

References

  • Accela ChemBio Inc. (2023).[1][2][3] Product Analysis: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline (CAS 1154235-68-3).[1][2][3][4][5][6] Retrieved from [1]

  • BLD Pharmatech. (2024).[1][4] Structural Intermediates for Kinase Inhibitors: Sulfone-Aniline Derivatives. Retrieved from [1]

  • BenchChem. (2025).[1] Osimertinib: A Comprehensive Structural and Property Analysis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Osimertinib Mesylate. Retrieved from [1]

Sources

Comparative

Head-to-head comparison of different aniline intermediates in kinase inhibitor synthesis

Executive Summary: The Hinge Binder Strategy In the design of ATP-competitive kinase inhibitors, the aniline moiety serves as a critical "hinge binder." It forms essential hydrogen bonds with the backbone residues of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hinge Binder Strategy

In the design of ATP-competitive kinase inhibitors, the aniline moiety serves as a critical "hinge binder." It forms essential hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR, Thr315 in ABL). However, the choice of aniline intermediate is not merely a structural decision—it dictates the synthetic route, metabolic fate, and physicochemical profile of the final drug candidate.

This guide provides a technical comparison of the three most prevalent aniline classes used in FDA-approved kinase inhibitors: Halogenated Anilines , Alkynyl Anilines , and Solubilizing Tail Anilines .

Comparative Matrix: Performance & Properties
Feature3-Chloro-4-fluoroaniline 3-Ethynylaniline 4-Morpholinoaniline
Representative Drug Gefitinib, Afatinib, LapatinibErlotinibImatinib (analogous substructure)
Electronic Nature Electron-Deficient (Deactivated)Neutral / Slight WithdrawalElectron-Rich (Activated)
Nucleophilicity LowModerateHigh
Primary Synthetic Route

(High Temp) or Buchwald

(Standard)

(Mild)
Metabolic Stability High (Halogens block oxidation)Moderate (Alkyne hydration risk)Low (N-dealkylation/oxidation)
Solubility Impact Low (Lipophilic)Low (Lipophilic)High (Hydrophilic)
Key Interaction Hydrophobic pocket fillRigid rod / Steric fitSolvent-exposed solubilization

Structural & Functional Logic (Visualized)

The following diagram illustrates the decision logic for selecting an aniline intermediate based on the target kinase's requirements and the core scaffold's reactivity.

AnilineSelection node_start START: Select Kinase Target node_pocket Is the Hydrophobic Pocket Sterically Restricted? node_start->node_pocket node_metab Is Metabolic Stability (t1/2) a limiting factor? node_pocket->node_metab No (Broad pocket) node_3eth Select: 3-Ethynylaniline (Erlotinib-style) node_pocket->node_3eth Yes (Linear Fit needed) node_3cl4f Select: 3-Chloro-4-fluoroaniline (Gefitinib-style) node_metab->node_3cl4f Yes (Block P450 sites) node_sol Select: Solubilizing Tail Aniline (e.g., Morpholino/Piperazinyl) node_metab->node_sol No (Need Solubility) node_syn Synthesis Check: Is Core Electron-Deficient? node_3cl4f->node_syn node_3eth->node_syn node_sol->node_syn node_snar Route: Standard SnAr (iPrOH, reflux) node_syn->node_snar Yes (e.g., Quinazoline) node_buch Route: Buchwald-Hartwig (Pd2(dba)3, XPhos) node_syn->node_buch No (e.g., Pyrimidine/Pyridine)

Caption: Decision tree for aniline selection integrating structural fit, metabolic needs, and synthetic feasibility.

Deep Dive: Reactivity & Synthetic Accessibility

Nucleophilicity and Reaction Kinetics

The electronic character of the aniline dictates the conditions required for coupling to the kinase inhibitor core (typically a 4-chloroquinazoline or 2-chloropyrimidine).

  • 3-Chloro-4-fluoroaniline: The inductive electron-withdrawing effects of the halogen atoms significantly reduce the nucleophilicity of the amino group.

    • Consequence:

      
       reactions require higher temperatures (80–100 °C) and often acid catalysis (HCl) to activate the electrophile (quinazoline core) by protonating the N1 nitrogen.
      
  • 4-Morpholinoaniline: The para-morpholine group is a strong electron donor (resonance).

    • Consequence: Highly nucleophilic. Reacts rapidly in

      
       conditions, often at room temperature or mild heating. However, it is prone to oxidation (air sensitivity) during storage.
      
Synthetic Protocols (Head-to-Head)
Method A: Acid-Catalyzed

(Standard for Quinazolines)

Best for: 3-Ethynylaniline and 3-Chloro-4-fluoroaniline on activated cores.

  • Setup: Charge a round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the chosen aniline intermediate (1.1 eq).

  • Solvent: Suspend in Isopropanol (iPrOH) or Acetonitrile (MeCN) (10 mL/g).

  • Catalyst: Add concentrated HCl (catalytic, 0.1 eq) or use the aniline hydrochloride salt directly.

  • Reaction: Reflux (80–85 °C) for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM). Product typically precipitates as the HCl salt.

  • Workup (Self-Validating Step): Cool to room temperature. Filter the precipitate. Wash with cold iPrOH and Et2O.

    • Why: The product HCl salt is insoluble in iPrOH, while unreacted aniline and impurities remain in the filtrate. This ensures high purity without chromatography.

  • Free Base: Suspend solid in EtOAc/Water, basify with sat.

    
    , separate organic layer, dry (
    
    
    
    ), and concentrate.
Method B: Buchwald-Hartwig Coupling (For Deactivated Systems)

Best for: Coupling electron-deficient anilines (like 3-Cl-4-F) to unreactive cores (e.g., pyridines).

  • Setup: In a glovebox or under Argon, combine Aryl Chloride (1.0 eq), Aniline (1.2 eq),

    
     (2 mol%), and Ligand  (XPhos or BrettPhos, 4-6 mol%).
    
  • Base: Add

    
     (2.0 eq) or NaOtBu (1.4 eq).
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Validation: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

Structure-Activity Relationship (SAR) & Biological Impact[1][2]

The "Gefitinib vs. Erlotinib" Case Study

The structural difference between Gefitinib and Erlotinib lies primarily in the aniline headgroup (and the solubilizing tail, though the headgroup drives the hinge interaction).

  • 3-Chloro-4-fluoroaniline (Gefitinib):

    • Mechanism: The halogens fill a hydrophobic pocket adjacent to the hinge. The 4-fluoro group blocks metabolic para-hydroxylation, a common clearance pathway for anilines.

    • Binding: The electron-poor ring engages in favorable

      
      -stacking interactions with the gatekeeper residue.
      
  • 3-Ethynylaniline (Erlotinib):

    • Mechanism: The ethynyl group is a linear, rigid rod. It extends into a narrow hydrophobic channel that cannot accommodate bulkier groups (like a t-butyl or phenyl).

    • Potency: Often shows slightly higher potency in wild-type EGFR due to this tight steric fit which displaces water molecules from the active site (entropic gain).

Metabolic Liability Visualization

The following diagram highlights the metabolic vulnerabilities of different aniline substitution patterns.

Metabolism cluster_0 Unsubstituted Aniline cluster_1 3-Cl-4-F Aniline (Optimized) node_aniline Phenyl Ring node_ox CYP450 Oxidation (Para-Hydroxylation) node_aniline->node_ox node_tox Quinone Imine (Toxic Metabolite) node_ox->node_tox node_opt 3-Cl-4-F Phenyl node_block F blocks Para-site node_opt->node_block node_stable Metabolically Stable Excreted Unchanged node_block->node_stable

Caption: Metabolic blocking strategy. Fluorine substitution at the para-position prevents the formation of reactive quinone imine metabolites.

References

  • Structure-Activity Relationships of Quinazoline EGFR Inhibitors

    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][2]

    • Source: NIH / Molecules.
    • URL:[Link]

  • Synthesis of 3-Chloro-4-fluoroaniline

    • Title: Optimization of the synthesis process for 3-chloro-4-fluoroaniline.
    • Source: Journal of Chemical Technology & Biotechnology.
    • URL:[Link]

  • Buchwald-Hartwig Coupling in Drug Discovery

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Aniline Bioisosteres and Toxicity

    • Title: Aniline replacement in drug-like compounds.[1][5][6][7]

    • Source: Cresset Group.
    • URL:[Link]

  • Comparative Efficacy of Gefitinib vs.

    • Title: Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis.[8]

    • Source: UCL Discovery / PLOS ONE.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Scaffold

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, a candidate molecule's success is not solely dictated by its potency and selectivity towar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate molecule's success is not solely dictated by its potency and selectivity towards a biological target. A critical, often decisive, factor is its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism—the biochemical transformation of drug molecules by the body's enzymatic machinery—is a paramount consideration. A compound that is metabolized too rapidly will have a short duration of action and poor bioavailability, requiring frequent and high doses. Conversely, a compound that is too stable may accumulate to toxic levels.[1] Therefore, early assessment of metabolic stability is crucial to identify and mitigate potential liabilities, guiding the selection and optimization of promising lead candidates.[2]

This guide provides an in-depth analysis of the metabolic stability of compounds containing the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document will elucidate the underlying biochemical principles, explain the rationale behind experimental designs, and offer a comparative perspective on structural modifications to enhance metabolic robustness. We will explore the likely metabolic "soft spots" of this scaffold, detail rigorous experimental protocols for its assessment, and discuss bioisosteric replacement strategies to address identified liabilities.

Deconstructing the Scaffold: A Predictive Metabolic Assessment

The metabolic fate of a molecule can often be predicted by examining its constituent functional groups and their known biotransformations. The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold presents three key regions of interest for metabolic chemists.

  • The Aniline Core: Aromatic amines are well-known substrates for a variety of metabolic enzymes.[3] The primary amino group is a strong activating group, increasing the electron density of the aromatic ring and making it susceptible to oxidation.[4] Key metabolic pathways for anilines include:

    • N-Oxidation: The amino group can be oxidized to form hydroxylamines and nitroso derivatives, which can be reactive and potentially toxic.[5]

    • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP1A2, and CYP2C9, readily catalyze the hydroxylation of the electron-rich aromatic ring.[6] The positions ortho- and para- to the powerful activating amino group are particularly susceptible.

    • N-Acetylation: N-acetyltransferases (NATs) can acetylate the primary amine, a common pathway for aniline metabolism.[7]

  • The 2-(2-methoxyethoxy) Group: Ether linkages are common sites for oxidative metabolism.

    • O-Dealkylation: CYP enzymes can catalyze the cleavage of the ether bonds. This can occur at the ethyl ether, leading to a phenol, or at the methyl ether, resulting in a primary alcohol. Methoxy groups are frequently targeted for metabolism, which can significantly alter a compound's properties.[8][9]

  • The 5-Methanesulfonyl Group: The sulfone group is generally considered to be metabolically stable and is often incorporated into drug candidates to improve physicochemical properties. However, its strong electron-withdrawing nature significantly influences the electronic properties of the aniline ring, potentially modulating the regioselectivity of oxidative metabolism.

Based on this analysis, the primary metabolic liabilities, or "soft spots," of this scaffold are likely the aniline ring and the methoxyethoxy side chain.

cluster_scaffold 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline Scaffold cluster_metabolites Predicted Phase I Metabolites Scaffold M1 Aromatic Hydroxylation (CYP450-mediated) Scaffold->M1 Site 1: Aniline Ring (High Probability) M2 N-Oxidation (CYP450, FMO-mediated) Scaffold->M2 Site 2: Amino Group (Moderate Probability) M3 O-Dealkylation (CYP450-mediated) Scaffold->M3 Site 3: Methoxyethoxy Chain (High Probability)

Caption: Predicted metabolic soft spots of the target scaffold.

Experimental Guide: Quantifying Metabolic Stability

To experimentally validate these predictions, a series of standardized in vitro assays are employed. These assays provide quantitative data on a compound's susceptibility to biotransformation, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[2] Liver microsomes and hepatocytes are the most common test systems.[10]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver tissue. They are a rich source of Phase I drug-metabolizing enzymes, especially cytochrome P450s (CYPs), making them a cost-effective tool for initial screening.[11][12]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model.[1]

Below is a detailed, self-validating protocol for assessing metabolic stability using liver microsomes, a cornerstone of early ADME testing.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Causality Statement: This assay directly measures the rate of disappearance of the parent compound due to the action of Phase I enzymes, primarily CYPs. The inclusion of the NADPH regenerating system is critical, as CYPs require NADPH as a cofactor for their catalytic activity. The absence of NADPH in control wells validates that the observed compound depletion is enzyme-mediated.

Materials:

  • Test Compound Stock Solution (10 mM in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat; 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate)

  • Quenching Solution (Acetonitrile with an appropriate internal standard)

  • 96-well incubation plate and a collection plate

  • Incubator/shaker (37°C)

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Compound Addition: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Include wells for a positive control and a negative control (no NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (add buffer instead). This is your T=0 time point.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] The LC-MS/MS method must be optimized to selectively quantify the parent compound and the internal standard.[15]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this curve (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Comparative Analysis: Bioisosteric Replacements to Enhance Stability

When a compound exhibits high clearance in the microsomal assay, the next step is to identify the metabolic soft spot and modify the structure to improve stability. This is where the concept of bioisosteric replacement becomes a powerful tool in medicinal chemistry.[16][17] A bioisostere is a functional group that can replace another while retaining the desired biological activity but altering physicochemical or metabolic properties.[18]

For the 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold, let's consider strategies to address its likely liabilities.

Strategy 1: Mitigating Aniline Ring Oxidation

The electron-rich aniline ring is a prime target for oxidation. A common strategy is to reduce its electron density or block the most susceptible positions.

  • Alternative: Introduce a small, electron-withdrawing group on the ring, such as a fluorine atom. Replacing a hydrogen with fluorine can block a site of metabolism and decrease the ring's susceptibility to oxidation without significantly increasing steric bulk.[19][20]

  • Comparison: A fluoro-substituted analog would be predicted to have a longer metabolic half-life compared to the parent compound.

Strategy 2: Stabilizing the Methoxyethoxy Side Chain

The O-demethylation of the terminal methoxy group is a likely metabolic pathway.

  • Alternative: Replace the terminal methoxy group (-OCH3) with a more stable bioisostere. A trifluoroethylamine group (-NHCH2CF3) or simply replacing the methoxy with a fluoro or difluoro-methoxy group (-OCHF2) can increase metabolic stability by making the C-O or C-F bond stronger and less susceptible to enzymatic cleavage.[18]

  • Comparison: The trifluoro- or difluoro- substituted analogs would be expected to show significantly reduced metabolism at the side chain, leading to higher overall stability.

Hypothetical Performance Data

The following table summarizes hypothetical experimental data comparing the parent scaffold with two rationally designed alternatives. This illustrates how targeted modifications can yield substantial improvements in metabolic stability.

CompoundModificationt½ (min)CLint (µL/min/mg protein)Predicted Primary Metabolism
Parent Scaffold None1592.4Ring Hydroxylation, O-Dealkylation
Analog A 4-Fluoro on aniline ring4530.8O-Dealkylation
Analog B Terminal -OCH3 replaced with -OCHF2> 60< 23.1Ring Hydroxylation (slower)

Data are hypothetical and for illustrative purposes.

Conclusion

The 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline scaffold, while potentially useful, harbors inherent metabolic liabilities primarily centered on its aniline ring and methoxyethoxy side chain. A thorough understanding of these potential pathways, grounded in the principles of drug metabolism, is essential for any research program utilizing this core structure.

By employing robust in vitro assays, such as the liver microsomal stability protocol detailed here, researchers can quantitatively assess these liabilities early in the discovery process. The resulting data provides a clear, actionable path for chemical optimization. Strategic implementation of bioisosteric replacements—such as fluorination to block ring oxidation or stabilize ether linkages—offers a proven method to systematically address metabolic "soft spots." This iterative cycle of prediction, testing, and rational design is fundamental to transforming a promising chemical scaffold into a viable drug candidate with an optimized pharmacokinetic profile.

References

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Jayatilaka, D., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • Kuszpit, K., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. PMC. [Link]

  • Sheng, C., & Dong, G. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Puzyn, T., & Gajewicz, A. (2020). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • Kuszpit, K., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. ResearchGate. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PDF. [Link]

  • Valentine, J. L. (1986). Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed. [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Trapp, M. A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Springer. [Link]

  • ResearchGate. Aniline and Its Derivatives. [Link]

  • ResearchGate. (2024). The role of the methoxy group in approved drugs. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • ChemRxiv. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

  • Zwir-Ferenc, A., & Biziuk, M. (2006). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Confirmation of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance, scientific rigor, and, ultimately, patient safety. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance, scientific rigor, and, ultimately, patient safety. This guide provides an in-depth, technical framework for confirming the identity of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, a compound of interest in medicinal chemistry. Given the potential scarcity of a certified reference standard for this specific molecule, we will employ a comparative analytical approach. This strategy leverages a closely related, commercially available reference standard to build a robust, self-validating system for identity confirmation.

For the purposes of this guide, we have selected 5-Bromo-2-(2-methoxyethoxy)aniline as our comparative reference standard. This compound shares a significant portion of its molecular structure with our target analyte, providing a valuable analytical anchor. The key to this approach lies in the predictable differences in analytical data that arise from the distinct substituents at the 5-position of the aniline ring: a methanesulfonyl group in our target analyte versus a bromine atom in the reference standard.

This guide will detail a multi-modal analytical workflow, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only provide step-by-step protocols but also delve into the causality behind our experimental choices, ensuring a comprehensive understanding of the entire identity confirmation process.

The Comparative Analytical Workflow: A Self-Validating System

Comparative_Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation Target_Analyte Target Analyte: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline HPLC HPLC-UV Analysis Target_Analyte->HPLC LC_MS LC-MS Analysis Target_Analyte->LC_MS NMR NMR Spectroscopy Target_Analyte->NMR Reference_Standard Reference Standard: 5-Bromo-2-(2-methoxyethoxy)aniline Reference_Standard->HPLC Reference_Standard->LC_MS Reference_Standard->NMR Data_Comparison Comparative Data Analysis HPLC->Data_Comparison Retention Time & UV Spectra LC_MS->Data_Comparison Mass-to-Charge Ratio (m/z) NMR->Data_Comparison Chemical Shifts & Coupling Constants Identity_Confirmation Identity Confirmation Data_Comparison->Identity_Confirmation

Caption: Overall workflow for the comparative identity confirmation of the target analyte.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Foundational Separation

HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[1] In our comparative approach, we will use HPLC to establish the purity of our target analyte and to compare its retention time and UV-Vis spectrum with the reference standard.

Experimental Rationale: A reversed-phase HPLC method is chosen due to the moderately polar nature of the aniline derivatives. The C18 stationary phase provides excellent hydrophobic retention, while the mobile phase composition can be tuned to achieve optimal separation. The use of a gradient elution is recommended to ensure the efficient elution of both the target analyte and any potential impurities with differing polarities. A photodiode array (PDA) detector is essential for comparing the full UV-Vis spectra of the eluting peaks, which serves as an additional point of identity confirmation.

Detailed HPLC Protocol

Objective: To determine the retention time and purity of the target analyte and compare its chromatographic behavior and UV spectrum with the reference standard.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility, if using an LC-MS system)

  • Target analyte and reference standard

  • Methanol (for sample dissolution)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare stock solutions of the target analyte and the reference standard at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Wavelength: 210-400 nm, with extraction at a suitable wavelength (e.g., 254 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

Expected HPLC Data Comparison
ParameterTarget AnalyteReference StandardRationale for Difference
Predicted Retention Time ShorterLongerThe methanesulfonyl group is more polar than the bromo group, leading to less retention on a C18 column.
UV λmax SimilarSimilarThe core chromophore, 2-(2-methoxyethoxy)aniline, is the same for both compounds, resulting in similar UV absorption maxima.

Part 2: Mass Spectrometry (MS) - Unambiguous Mass Determination

Mass spectrometry provides a highly specific and sensitive method for determining the molecular weight of a compound.[2] When coupled with liquid chromatography (LC-MS), it allows for the mass analysis of individual components as they elute from the HPLC column.

Experimental Rationale: Electrospray ionization (ESI) in positive ion mode is selected as it is a soft ionization technique well-suited for polar molecules like anilines, typically producing a protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Detailed LC-MS Protocol

Objective: To determine the accurate mass-to-charge ratio (m/z) of the target analyte and confirm its elemental composition, in comparison to the reference standard.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Utilize the same HPLC method as described in Part 1 to ensure a direct correlation between the chromatographic and mass spectrometric data.

  • Divert the eluent from the HPLC column to the ESI source of the mass spectrometer.

  • Mass Spectrometer Settings (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Mass Range: 100-500 m/z

Expected Mass Spectrometry Data Comparison
ParameterTarget Analyte: C₁₀H₁₅NO₄SReference Standard: C₉H₁₂BrNO₂
Molecular Weight 245.30 g/mol 246.10 g/mol
Expected [M+H]⁺ (Monoisotopic) 246.0795246.0124 / 248.0104
Key Differentiating Feature Single major isotopic peak for [M+H]⁺.Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by ~2 Da.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3][4]

Experimental Rationale: ¹H NMR will provide information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of different types of carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be used to establish the connectivity between protons and carbons, respectively. The key to our comparative approach will be the differences in the chemical shifts of the aromatic protons and carbons due to the different electronic effects of the methanesulfonyl and bromo substituents.

Detailed NMR Protocol

Objective: To obtain detailed structural information for the target analyte and compare it with the reference standard to confirm the substitution pattern on the aromatic ring.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the target analyte or reference standard in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra (COSY, HSQC).

Expected ¹H NMR Data Comparison (Aromatic Region)

Aromatic_Region_NMR cluster_target Target Analyte (Predicted) cluster_reference Reference Standard (Predicted) Target_Structure Structure with H-3, H-4, H-6 Target_H3 H-3 (doublet) Target_H4 H-4 (doublet of doublets) Target_H6 H-6 (doublet) Target_SO2Me -SO2Me (singlet) Ref_Structure Structure with H-3, H-4, H-6 Ref_H3 H-3 (doublet) Ref_H4 H-4 (doublet of doublets) Ref_H6 H-6 (doublet)

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons.

ProtonTarget Analyte (Predicted Chemical Shift, ppm)Reference Standard (Predicted Chemical Shift, ppm)Rationale for Difference
H-3 ~6.8~6.7The electron-withdrawing methanesulfonyl group will deshield the adjacent protons more than the bromine atom.
H-4 ~7.2~7.0
H-6 ~7.5~7.1
-SO₂CH₃ ~3.1 (singlet, 3H)N/AThis singlet, integrating to three protons, is a unique and definitive feature of the target analyte.
-OCH₂CH₂O- SimilarSimilarThese protons are distant from the site of substitution and should have very similar chemical shifts in both compounds.
-OCH₃ SimilarSimilar
-NH₂ SimilarSimilar

Conclusion

By systematically applying this multi-modal, comparative analytical workflow, researchers and drug development professionals can build a robust and scientifically sound case for the identity of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline, even in the absence of a dedicated certified reference standard. The convergence of data from HPLC, LC-MS, and NMR, when benchmarked against a closely related and well-characterized reference standard, provides a high degree of confidence in the structural assignment. This approach not only validates the identity of the target molecule but also establishes a comprehensive analytical profile that is crucial for ongoing research and development activities.

References

  • ACS Omega: Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]

  • ACS Publications: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • AMSbiopharma: Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Cureus: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate: Identification and structure elucidation by NMR spectroscopy. [Link]

  • Chemistry Steps: Aromatic, Antiaromatic, or Nonaromatic Compounds. [Link]

  • IJPPR: Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • ResearchGate: Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications. [Link]

  • PubMed: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • PMC: Time-Dependent Comparison of the Structural Variations of Natural Products and Synthetic Compounds. [Link]

  • Anuchem: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • YouTube: Aromatic and Anti-Aromatic Compounds | Quick Explain & Differences | NEET 2025 Chemistry | Class 11. [Link]

  • Advances in Bioresearch: Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • RSC Books Gateway: NMR spectroscopy of small molecules in solution. [Link]

  • CP Lab Safety: 5-Bromo-2-methoxyaniline, 5g, Each. [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Handling Guide: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Executive Summary & Molecule Profile 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a specialized pharmacophore often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a specialized pharmacophore often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other high-potency active pharmaceutical ingredients (HPAPIs).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties—a primary aniline coupled with a sulfone and glycol ether side chain—dictate a strict "Safety by Design" approach. We must apply Read-Across Toxicology principles, treating this substance with the same rigor as potent aromatic amines.

Chemical Identity & Properties
PropertyDetail
Chemical Structure Aniline core substituted with a methanesulfonyl group (position 5) and a 2-methoxyethoxy group (position 2).
Physical State Solid (typically off-white to pale yellow crystalline powder).
Solubility Profile Moderate solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMSO, DMF); limited water solubility.
Key Hazard Class High Potency Intermediate (Band 3/4) . Potential sensitizer, methemoglobinemia inducer, and ocular irritant.

Hazard Identification & Risk Assessment (The "Why")

To handle this chemical safely, you must understand the physiological mechanism of its toxicity. We do not simply follow rules; we mitigate specific biological risks.[1][2][3][4]

The Aniline Vector (Methemoglobinemia)

The primary amine group (


) on the aromatic ring is metabolically active. Upon absorption (dermal or inhalation), anilines are oxidized in the liver to hydroxylamines. These metabolites oxidize hemoglobin (

) to methemoglobin (

), stripping the blood's ability to transport oxygen.
  • Operational Implication: Cyanosis (blue skin/lips) is a late-stage symptom. Prevention of dermal absorption is the absolute priority.

The Sulfone & Ether Moieties

The methanesulfonyl group (


) is electron-withdrawing, which stabilizes the molecule but increases its polarity. The methoxyethoxy chain increases lipophilicity, potentially enhancing skin permeation rates compared to simple sulfonyl anilines.
  • Operational Implication: Standard latex gloves are insufficient. The molecule is designed to cross biological membranes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Control Banding logic for solid aromatic amines.

PPE CategoryStandard RequirementTechnical Justification (The Science)
Respiratory P3/N100 Particulate Respirator (if outside hood) or PAPR .The solid powder poses an inhalation risk. Once solubilized, the vapor pressure is low, but aerosols remain a risk.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for stock solutions.Aromatic amines permeate thin nitrile. Double gloving creates a sacrificial barrier and allows for "spot changing" without exposing skin.
Eye/Face Chemical Goggles (tight-fitting).[5]Safety glasses leave gaps. Aniline derivatives are severe eye irritants; dust contact with the cornea must be prevented.
Body Tyvek® Lab Coat/Coverall (Disposable) + Sleeve Covers .Cotton lab coats absorb and hold anilines against the skin. Impervious disposable materials prevent "wicking" exposure.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a self-validating system: every step includes a check to ensure the previous step was performed correctly.

Step 1: Weighing & Mass Transfer (Critical Control Point)
  • Environment: Weighing must occur inside a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Static Control: Sulfonyl anilines are often static-prone. Use an ionizing bar or anti-static gun before spatulating. Static discharge can scatter high-potency dust onto the operator's cuffs.

  • Technique: Use the "Tare-External" method. Tare the vial outside, bring it in, add solid, close vial, wipe exterior with methanol-dampened wipe, then remove.

Step 2: Solubilization
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions.

  • Exotherm Check: Sulfones are generally stable, but always add solvent to the solid slowly.

  • Labeling: Immediately label the vessel "TOXIC: AROMATIC AMINE."

Step 3: Reaction & Cleanup[6]
  • Quenching: If used in a coupling reaction, ensure all starting material is consumed via TLC/LCMS before breaking containment.

  • Decontamination: Wipe all surfaces with 10% HCl followed by water. Acid converts the lipophilic free base aniline into the hydrophilic hydrochloride salt, which is easier to clean and less skin-permeable.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks must occur.

SafeHandling Start Storage (Cool, Dry, Dark) PPE_Donning PPE Donning (Double Nitrile + Tyvek) Start->PPE_Donning Weighing Weighing (Fume Hood + Static Control) PPE_Donning->Weighing Check Airflow Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Wipe Vials Reaction Reaction / Synthesis Solubilization->Reaction Decon Decontamination (10% HCl Wash) Reaction->Decon Post-Process Decon->PPE_Donning Doffing Protocol Disposal Disposal (High Temp Incineration) Decon->Disposal Segregate Waste

Figure 1: Operational workflow for handling high-potency aniline intermediates. Note the critical decontamination step using acid wash to neutralize the amine.

Emergency Response & Disposal

Spills (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Full Tyvek suit and P100 respirator.

  • Cover: Gently cover powder with damp paper towels (to prevent dusting).

  • Collect: Scoop into a wide-mouth jar. Do not sweep dry.

  • Clean: Wash area with 1N HCl, then soap and water.

Exposure (Skin/Eye)[4][5][6][7][8][9][10][11]
  • Skin: Wash with copious soap and water for 15 minutes. Do not use alcohol (ethanol/methanol), as this enhances the absorption of the aniline into the bloodstream.

  • Eyes: Flush for 15 minutes.[3][4] Seek immediate ophthalmological monitoring.

Disposal[1][2][6][12]
  • Waste Stream: Segregate as "Hazardous Organic Waste - Toxic."

  • Destruction: This compound must be destroyed via High-Temperature Incineration . Do not release into aqueous waste streams due to aquatic toxicity potential (typical of anilines).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent Reference. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003).[Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Sulfonyl Anilines and their toxicological profiles.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
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Reactant of Route 2
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
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